molecular formula C10H9ClO B1425690 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 938-35-2

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1425690
CAS No.: 938-35-2
M. Wt: 180.63 g/mol
InChI Key: CSLWWQQYWQOBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a high-value chemical intermediate belonging to the indanone class of privileged scaffolds in medicinal chemistry. This compound is offered for research and development purposes, specifically for investigators in the field of central nervous system (CNS) drug discovery. The indanone structure is a recognized pharmacophore found in numerous biologically active compounds and clinical drugs, underscoring its utility in designing novel therapeutic agents . This compound is of significant interest in the synthesis of dual 5-HT 1A and 5-HT 7 receptor ligands. Research on closely related indanone analogues has demonstrated that such molecules can function as full agonists at the 5-HT 1A receptor and antagonists at the 5-HT 7 receptor, a functional profile with potential as a fast-acting antidepressant and anxiolytic agent . The structural elements of this compound, particularly the chloro and methyl substituents on the indanone core, are designed to optimize binding affinity and selectivity for these clinically relevant serotonin receptor subtypes. Its primary research value lies in its application as a key synthetic precursor for the development of potential treatments for major depressive disorder, anxiety, schizophrenia, and other cognitive impairments . Please Note: This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-chloro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLWWQQYWQOBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258110
Record name 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-35-2
Record name 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold, a fused bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and amenability to substitution at various positions have allowed for the generation of a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted indanones, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted indanones have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and inflammation.[1][2] Key mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as the induction of apoptosis.[3][4]

Mechanism of Action: COX-2 Inhibition and Apoptosis Induction

Certain indanone derivatives, particularly those with spiroisoxazoline moieties, have been identified as potent and selective COX-2 inhibitors.[3] The COX-2 enzyme is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. By inhibiting COX-2, these indanone derivatives can suppress the production of prostaglandins, which are key mediators of inflammation and cancer cell proliferation.

Furthermore, some substituted indanones have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 9f , a spiroisoxazoline derivative of indanone, was found to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[3] This suggests that these compounds can trigger the mitochondrial pathway of apoptosis.

cluster_0 Substituted Indanone Action cluster_1 Cellular Effects Indanone Derivative Indanone Derivative COX-2 Inhibition COX-2 Inhibition Indanone Derivative->COX-2 Inhibition Apoptosis Induction Apoptosis Induction Indanone Derivative->Apoptosis Induction Prostaglandin Production Prostaglandin Production COX-2 Inhibition->Prostaglandin Production decreases Bax/Caspase-3 Upregulation Bax/Caspase-3 Upregulation Apoptosis Induction->Bax/Caspase-3 Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Apoptosis Induction->Bcl-2 Downregulation cluster_0 Experimental Workflow cluster_1 Outcome Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Value MIC Value Visual Inspection->MIC Value Indanone Derivative Indanone Derivative AChE Inhibition AChE Inhibition Indanone Derivative->AChE Inhibition Aβ Aggregation Inhibition Aβ Aggregation Inhibition Indanone Derivative->Aβ Aggregation Inhibition Antioxidant Effect Antioxidant Effect Indanone Derivative->Antioxidant Effect Neuroprotection Neuroprotection AChE Inhibition->Neuroprotection Aβ Aggregation Inhibition->Neuroprotection Antioxidant Effect->Neuroprotection

References

The Indanone Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework allows for three-dimensional diversification, leading to compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of the therapeutic potential of indanone derivatives, delving into their applications in neurodegenerative diseases, oncology, and inflammatory and infectious diseases. We will dissect the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their synthetic strategies. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the remarkable potential of the indanone core.

The Indanone Motif: A Gateway to Diverse Pharmacological Activities

The indanone core is a recurring motif in numerous natural products and synthetic molecules with significant biological activities.[1] Its unique structural features provide an excellent platform for the design of small molecule inhibitors and modulators of various biological targets. The fusion of the aromatic and aliphatic rings creates a defined conformational rigidity, which can be exploited to achieve high-affinity binding to enzyme active sites and receptor pockets. Furthermore, the carbonyl group and the adjacent methylene carbons offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A prime example of the clinical success of an indanone derivative is Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor widely used for the symptomatic treatment of Alzheimer's disease.[2] The discovery of Donepezil spurred significant interest in the indanone scaffold, leading to the exploration of its potential in a multitude of therapeutic areas.

Therapeutic Frontiers of Indanone Derivatives

The therapeutic landscape of indanone derivatives is vast and continually expanding. This section will explore their most promising applications, supported by mechanistic insights and quantitative data.

Neurodegenerative Diseases: Combating Cognitive Decline and Neuronal Loss

Indanone derivatives have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases.[2] Their neuroprotective effects are often multi-faceted, targeting key pathological pathways.

Mechanism of Action:

  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes that degrade neurotransmitters. Donepezil, for instance, reversibly inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[2] Other derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of dopamine, serotonin, and norepinephrine, offering potential for the treatment of Parkinson's disease and depression.[2]

  • Modulation of Amyloid-β Aggregation: Several indanone derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3] Some compounds can even promote the disassembly of pre-formed Aβ fibrils.[3]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indanone derivatives possess antioxidant properties, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[4]

Featured Indanone Derivatives in Neuroprotection:

CompoundTarget(s)IC50/ActivityTherapeutic ApplicationReference
DonepezilAcetylcholinesterase (AChE)IC50 = 5.7 nM (human AChE)Alzheimer's Disease[2]
Compound 9AChE, Aβ AggregationIC50 = 14.8 nM (AChE), 85.5% Aβ inhibitionAlzheimer's Disease[3]
Compound 14AChE, Aβ AggregationIC50 = 18.6 nM (AChE), 83.8% Aβ inhibitionAlzheimer's Disease[3]
Various Piperidine HybridsNeuroprotection in OGD/R modelShowed robust cell viabilitiesIschemic Stroke[5]
Oncology: A New Frontier in Cancer Therapy

The antiproliferative and cytotoxic properties of indanone derivatives against various cancer cell lines have garnered significant attention.[1] Their mechanisms of action are diverse, targeting fundamental processes of cancer cell growth and survival.

Mechanism of Action:

  • Tubulin Polymerization Inhibition: Several 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division.[6] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][8]

  • Induction of Apoptosis: Indanone derivatives can trigger apoptosis through various pathways. This includes the generation of reactive oxygen species (ROS), which can induce cellular damage and activate apoptotic signaling cascades.[7][8] Furthermore, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[9]

  • Inhibition of Signaling Pathways: The NF-κB signaling pathway plays a crucial role in cancer cell proliferation, survival, and inflammation. Certain indanone derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the expression of downstream target genes involved in tumorigenesis.[8]

  • Enzyme Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and contributes to inflammation and tumor growth. Some spiroisoxazoline derivatives of indanone have demonstrated potent and selective inhibition of COX-2.[9]

Featured Indanone Derivatives in Oncology:

CompoundTarget Cancer Cell Line(s)IC50 ValueMechanism of ActionReference
ITH-6HT-29, COLO 205, KM 12 (Colon)0.44 µM, 0.98 µM, 0.41 µMTubulin polymerization inhibition, G2/M arrest, Apoptosis induction, NF-κB p65 inhibition[7][8]
Compound 9fMCF-7 (Breast)0.03 µMSelective COX-2 inhibition, Apoptosis induction[9]
2-Benzylidene-1-indanonesMCF-7, HCT, THP-1, A54910 - 880 nMTubulin polymerization inhibition[6]
Anti-inflammatory and Antimicrobial Applications

The versatile indanone scaffold has also yielded compounds with significant anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity:

Indanone derivatives can modulate inflammatory responses through various mechanisms. One key pathway involves the inhibition of the NF-κB signaling cascade.[10] By preventing the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[11]

Antimicrobial Activity:

Indanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12] The introduction of different substituents on the indanone core can significantly influence their antimicrobial potency. For instance, the presence of electron-withdrawing groups or hydroxyl moieties has been shown to be beneficial for antibacterial activity.[12]

Featured Indanone Derivatives in Anti-inflammatory and Antimicrobial Applications:

Compound ClassBiological ActivityKey FindingsReference
Sesquistilbene indanone analoguesAnti-inflammatoryInhibit NO production, suppress iNOS and COX-2 expression via TLR4/JNK/NF-κB pathway.[13]
2-Benzylidene-1-indanone derivativesAnti-inflammatoryInhibit LPS-induced expression of IL-6 and TNF-α.[10]
Aurone and indanone derivativesAntibacterialExhibit moderate to excellent activity against C. albicans, E. coli, and S. aureus.[12]
Chalcone derivatives containing indanoneAntiviralShowed good therapeutic and protective activities against tobacco mosaic virus (TMV).[14][15]

Synthetic Strategies for Indanone Derivatives

The efficient synthesis of the indanone core is crucial for the exploration of its therapeutic potential. Several synthetic routes have been developed, with the Intramolecular Friedel-Crafts acylation and the Nazarov cyclization being the most prominent.

Intramolecular Friedel-Crafts Acylation

This is a classic and widely used method for constructing the 1-indanone skeleton.[16] The reaction involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives in the presence of a Lewis or Brønsted acid catalyst.[16]

  • From 3-Arylpropionic Acids: This direct, one-step approach is atom-economical but often requires harsh reaction conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA).[16]

  • From 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the corresponding acyl chloride, which then undergoes cyclization under milder conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃).[16] This route is generally more efficient and applicable to a broader range of substrates.

G cluster_0 From 3-Arylpropionic Acid cluster_1 From 3-Arylpropionyl Chloride A 3-Arylpropionic Acid B 1-Indanone A->B Strong Acid (e.g., PPA) High Temperature C 3-Arylpropionic Acid D 3-Arylpropionyl Chloride C->D SOCl₂ or (COCl)₂ E 1-Indanone D->E Lewis Acid (e.g., AlCl₃)

Caption: Key synthetic routes to 1-indanones via Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is another powerful method for the synthesis of five-membered rings, including indanones.[17] This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which then undergoes further reactions to yield the final product. For the synthesis of indanones, chalcones (1,3-diaryl-2-propen-1-ones) are often used as precursors.[6]

G Chalcone Chalcone Derivative DivinylKetone Protonated Divinyl Ketone Chalcone->DivinylKetone Acid Catalyst (e.g., TFA) CyclopentenylCation Cyclopentenyl Cation DivinylKetone->CyclopentenylCation 4π-Electrocyclization Indanone 1-Indanone Derivative CyclopentenylCation->Indanone Proton Loss & Tautomerization

Caption: Simplified mechanism of the Nazarov cyclization for indanone synthesis.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of indanone derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM in phosphate buffer).

    • Acetylthiocholine Iodide (ATCI) Solution (10 mM in deionized water).

    • AChE Enzyme Solution (e.g., from electric eel, diluted in phosphate buffer).

    • Test Compound Solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted to various concentrations).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of test compound solution (or vehicle for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency and treat them with the indanone derivative for the desired time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

G Start Cell Culture & Treatment Harvest Harvest & Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Cell Cycle Distribution (G0/G1, S, G2/M) Analyze->Result

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Perspectives

The indanone scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning from neuroprotection and anticancer effects to anti-inflammatory and antimicrobial properties, underscore its immense therapeutic potential. The successful clinical application of Donepezil serves as a powerful testament to the value of this structural motif.

Future research in this field will likely focus on several key areas:

  • Multi-target Drug Design: The development of indanone derivatives that can simultaneously modulate multiple targets involved in complex diseases like Alzheimer's and cancer is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of indanone derivatives will be crucial for the rational design of more potent and selective compounds with improved pharmacokinetic profiles.

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and scalable synthetic routes to indanone derivatives will be essential to facilitate their translation from the laboratory to the clinic.

References

Introduction: The Significance of the Indanone Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chloro-Methyl-Indanones

The 1-indanone framework is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds.[1][2][3] Its rigid bicyclic structure provides a valuable scaffold for orienting functional groups in three-dimensional space, making it a cornerstone in medicinal chemistry.[4][5] The incorporation of chloro and methyl substituents onto this scaffold allows for the fine-tuning of electronic and steric properties, which is critical for modulating biological activity and optimizing pharmacokinetic profiles. Chloro groups, for instance, can enhance metabolic stability and binding affinity, while methyl groups can influence lipophilicity and steric interactions with biological targets.[6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing chloro-methyl-indanones. We will delve into the core cyclization reactions that form the indanone ring system and explore methodologies for the specific introduction of chloro and methyl groups. The discussion emphasizes the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Part I: Core Methodologies for Constructing the Indanone Ring

The construction of the 5-membered carbocyclic ring fused to a benzene ring is the foundational challenge in indanone synthesis. Several powerful reactions have been developed for this purpose, with the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization being the most prevalent.

Intramolecular Friedel-Crafts Acylation: The Workhorse Reaction

The intramolecular Friedel-Crafts acylation is a classical, robust, and widely employed method for building the 1-indanone core.[2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group, typically from a 3-arylpropanoic acid or its corresponding acyl chloride, cyclizes onto the aromatic ring.[1][2]

Causality and Mechanistic Insight:

The reaction is promoted by a Brønsted or Lewis acid, which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the stable 1-indanone product.[2] The choice of acid catalyst is critical and can influence reaction efficiency and, particularly in polysubstituted systems, regioselectivity. Common catalysts include polyphosphoric acid (PPA), AlCl₃, ZnCl₂, and NbCl₅.[1][7][8]

Friedel_Crafts_Acylation sub 3-Arylpropanoic Acid Derivative ion Acylium Ion Intermediate sub->ion Activation cat Lewis or Brønsted Acid (e.g., AlCl₃, PPA) cat->ion indanone 1-Indanone Product ion->indanone Intramolecular Electrophilic Attack & Deprotonation

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful alternative that constructs the cyclopentenone ring via a 4π-electrocyclization of a divinyl ketone (or its precursor, a chalcone).[3] This method is particularly useful for synthesizing indanones with substitution patterns that may be difficult to achieve through Friedel-Crafts chemistry.[1]

Causality and Mechanistic Insight:

The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid (e.g., TFA, Cu(OTf)₂), which generates a pentadienyl cation.[1][3] The key step is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent proton loss and tautomerization yield the final 1-indanone product.[3] The stereochemical outcome of the reaction can often be controlled by the substitution pattern on the dienone substrate.[9]

Nazarov_Cyclization chalcone Chalcone (Divinyl Ketone Precursor) pent_cat Pentadienyl Cation chalcone->pent_cat Protonation acid Acid Catalyst acid->pent_cat oxy_cat Oxyallyl Cation pent_cat->oxy_cat 4π-Electrocyclization (Conrotatory) indanone_prod 1-Indanone Product oxy_cat->indanone_prod Deprotonation & Tautomerization

Caption: Key intermediates in the acid-catalyzed Nazarov cyclization.

Pauson-Khand Reaction: A Transition Metal-Catalyzed Cycloaddition

For more complex indanone structures, the Pauson-Khand reaction offers a powerful strategy. It is a formal [2+2+1] cycloaddition wherein an alkene, an alkyne, and carbon monoxide converge in the presence of a transition-metal catalyst (classically, dicobalt octacarbonyl) to form an α,β-cyclopentenone.[10][11] While synthetically elegant, its application is often reserved for intramolecular variants in total synthesis due to selectivity issues in simpler intermolecular cases.[10][12]

Causality and Mechanistic Insight:

The widely accepted mechanism begins with the formation of a stable dicobalt hexacarbonyl alkyne complex.[13] Coordination of the alkene, followed by migratory insertion steps involving the alkene and then carbon monoxide, forms a metallacyclic intermediate. Reductive elimination finally releases the cyclopentenone product.[10] The reaction's utility has been greatly expanded by the development of catalytic versions using various transition metals, including rhodium and iridium.[10][13]

Part II: Strategic Synthesis of Chloro-Methyl-Indanones

The introduction of both chloro and methyl substituents can be achieved through two primary strategic approaches: cyclizing a pre-functionalized precursor or by functionalizing a pre-formed indanone core. The choice between these pathways is dictated by the availability of starting materials and the desired regiochemistry of the final product.

Strategy A: Cyclization of Pre-functionalized Aromatic Precursors

This is often the most direct and regiochemically controlled approach. The strategy involves synthesizing a 3-arylpropanoic acid derivative that already contains the required chloro and methyl groups on the aromatic ring. Subsequent intramolecular Friedel-Crafts acylation then forges the indanone ring system with the substituents locked in place.

Exemplary Protocol: Synthesis of 6-Chloro-4-methyl-1-indanone

A prime example of this strategy is the synthesis of 6-chloro-4-methyl-1-indanone, which proceeds via the cyclization of 4-chloro-2-methyl-benzenepropanoic acid.[14]

Strategy_A_Workflow start 4-Chloro-2-methyl- benzenepropanoic acid reaction Intramolecular Friedel-Crafts Acylation start->reaction reagent Cyclizing Agent (e.g., PPA, SOCl₂/AlCl₃) reagent->reaction product 6-Chloro-4-methyl-1-indanone reaction->product

Caption: Workflow for synthesizing a chloro-methyl-indanone from a substituted precursor.

Step-by-Step Methodology (Illustrative):

  • Acyl Chloride Formation (Optional but common): 4-Chloro-2-methyl-benzenepropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM), to form the corresponding acyl chloride. This intermediate is more reactive towards Friedel-Crafts cyclization.

  • Friedel-Crafts Cyclization: The crude or purified acyl chloride is dissolved in a suitable solvent (e.g., DCM, 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[1]

  • Reaction Progression: The mixture is stirred, often allowing it to warm to room temperature, until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

  • Workup and Purification: The reaction is carefully quenched by pouring it onto ice and/or dilute acid (e.g., HCl). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure 6-chloro-4-methyl-1-indanone.

Strategy B: Post-Cyclization Functionalization

1. Chlorination of a Methyl-indanone:

Electrophilic aromatic substitution can be used to introduce a chlorine atom onto the benzene ring of a methyl-indanone.

  • Reagents & Causality: Common chlorinating agents include N-chlorosuccinimide (NCS) with an acid catalyst, or chlorine gas with a Lewis acid. The regiochemical outcome is directed by the existing methyl and acyl groups. The acyl group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The final position of chlorination will depend on the interplay of these electronic and steric effects.

2. Methylation of a Chloro-indanone:

Introducing a methyl group onto a chloro-indanone can be achieved via Friedel-Crafts alkylation on the aromatic ring or by α-methylation at the C2 position adjacent to the carbonyl.

  • Aromatic Methylation: Friedel-Crafts alkylation using a methylating agent like methyl iodide or dimethyl sulfate with a Lewis acid catalyst (e.g., AlCl₃) can be used. However, this reaction is notoriously prone to issues like polyalkylation and rearrangement, requiring careful optimization.

  • α-Methylation: To achieve C2-methylation, the indanone is first deprotonated with a strong base (e.g., LDA, NaH) to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. This is a highly reliable method for introducing a methyl group specifically at the C2 position.[15]

3. Halogenation at the α-Position:

In addition to aromatic substitution, the α-position of the indanone ketone is readily halogenated. Recent methods have focused on regioselective and greener approaches.

  • Electrochemical α-Chlorination: An electrochemical strategy using AlCl₃ or MgCl₂ as both a chlorine source and an electrolyte provides an efficient and environmentally friendly method for synthesizing α-chloroindanones.[16] This method allows for the selective generation of mono- or dichlorinated products under mild conditions.[16]

Part III: Data Summary and Comparative Analysis

The selection of a synthetic route is often guided by factors such as yield, cost of reagents, operational simplicity, and scalability. The following table summarizes various approaches to synthesizing chloro- and methyl-substituted indanones.

Target CompoundStarting Material(s)Key Reagents/CatalystYield (%)Reference
5-Chloro-1-indanone 3-Chlorophenylpropionic acidMalonyl chloride, ZnCl₂High (not specified)[1]
5-Chloro-1-indanone 3-Chlorobenzaldehyde, Malonic acidFormic acid, Diethylamine; then ZnCl₂82.3% (for acid), 78.5% (for cyclization)[17]
4-Chloro-1-indanone 2-Chlorobenzaldehyde(Multi-step) then PPA93% (cyclization step)[18]
6-Chloro-4-methyl-1-indanone 4-Chloro-2-methyl-benzenepropanoic acidSOCl₂ then AlCl₃Good (not specified)[14]
5,6-Dimethoxy-2-methyl-1-indanone Substituted Meldrum's acid derivativeTMSOTf>20:1 regioselectivity[15]
5-Chloro-2-methoxycarbonyl-1-indanone 5-Chloro-1-indanoneNaH, Dimethyl carbonate>76%[19]

Conclusion and Future Outlook

The synthesis of chloro-methyl-indanones is a well-established field, heavily reliant on the robust and versatile intramolecular Friedel-Crafts acylation. The primary strategic decision lies in whether to construct the substituted aromatic precursor first or to functionalize the indanone core post-cyclization. The former approach generally offers superior regiochemical control, while the latter provides flexibility when starting materials are limited.

Future advancements will likely focus on developing more efficient and environmentally benign catalytic systems. This includes the use of novel Lewis acids that can be used in catalytic amounts, operate under milder conditions, and be easily recovered and reused.[8] Furthermore, the development of asymmetric syntheses to access enantiomerically pure chloro-methyl-indanones is of significant interest, as the stereochemistry of these scaffolds is often crucial for their biological activity.[20] As the demand for complex and precisely functionalized molecules in drug discovery continues to grow, the development of innovative and efficient routes to substituted indanones will remain a vital area of research.

References

A Technical Guide to the Molecular Structure and Conformation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide provides an in-depth technical analysis of a specific derivative, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, focusing on the elucidation of its molecular structure and preferred conformation. We synthesize insights from comparative crystallographic data, predictive spectroscopic analysis, and robust computational chemistry protocols. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's physicochemical properties to inform rational drug design, structure-activity relationship (SAR) studies, and further synthetic efforts. We will explore both state-of-the-art experimental workflows and validated computational methods, explaining the causality behind each procedural choice to ensure a self-validating and scientifically rigorous narrative.

Introduction: The Significance of the Indanone Scaffold

1-Indanone derivatives are a class of compounds extensively studied for their broad therapeutic potential. They have been identified as potent antiviral, anti-inflammatory, analgesic, and anticancer agents.[2] Their rigid bicyclic structure provides a well-defined framework for orienting functional groups in three-dimensional space, making them ideal candidates for targeting specific biological receptors and enzymes. The molecule of interest, this compound (CAS 938-35-2), incorporates key substitutions on the aromatic ring—a chloro group at position 6 and a methyl group at position 4—which are expected to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological interactions.[3][4]

A precise understanding of this molecule's three-dimensional structure and conformational dynamics is paramount. The planarity of the ring system and the puckering of the five-membered cyclopentanone ring dictate the spatial arrangement of its substituents, which in turn governs its binding affinity and efficacy at a molecular target. This guide details the methodologies required to achieve this understanding.

cluster_mol This compound mol

References

An In-depth Technical Guide to 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Discovery, Synthesis, and Core Chemical Principles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, from its initial discovery to the fundamental synthetic strategies underpinning its creation. This indanone derivative, like many in its class, represents a valuable scaffold in medicinal chemistry and materials science. We will explore the historical context of its first synthesis and provide a detailed, practical protocol for its preparation, grounded in the principles of electrophilic aromatic substitution.

Introduction and Significance

The 1-indanone core is a privileged structural motif, appearing in a multitude of biologically active molecules and natural products.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets. The specific substitution pattern of this compound, featuring a chloro and a methyl group on the aromatic ring, offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents and functional materials. Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated for their potential antibacterial and antifungal properties.

Historical Discovery

The first documented synthesis of this compound was reported in 1964 by S. Munavalli and G. Ourisson in the Bulletin de la Societe Chimique de France.[1] Their work described the cyclization of a precursor molecule using polyphosphoric acid (PPA), a common and effective reagent for promoting intramolecular Friedel-Crafts acylations. This seminal work laid the foundation for further exploration of this and related indanone structures.

The Chemistry of Synthesis: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is a classic example of an intramolecular Friedel-Crafts acylation.[1] This powerful carbon-carbon bond-forming reaction involves the cyclization of a suitable aromatic precursor bearing a tethered acyl group. In this case, the precursor is 4-Chloro-2-methyl-benzenepropanoic acid.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The key steps are:

  • Generation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid of the precursor is protonated. Subsequent loss of water generates a highly electrophilic acylium ion intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the precursor acts as a nucleophile, attacking the tethered acylium ion. This intramolecular attack is favored due to the proximity of the reacting groups.

  • Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the benzene ring, yielding the final 1-indanone product.

The overall workflow for this synthesis is depicted in the following diagram:

G cluster_0 Synthetic Workflow Precursor 4-Chloro-2-methyl- benzenepropanoic acid Reaction_Setup Reaction Setup (Dry Glassware, PPA) Precursor->Reaction_Setup Add to Heating Heating and Stirring Reaction_Setup->Heating Proceed to Quenching Reaction Quenching (Ice-water) Heating->Quenching After completion Extraction Product Extraction Quenching->Extraction Followed by Purification Purification (e.g., Crystallization) Extraction->Purification Then Final_Product 6-Chloro-4-methyl- 2,3-dihydro-1H-inden-1-one Purification->Final_Product Yields

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the historical method and general principles of intramolecular Friedel-Crafts acylation.

Materials:

  • 4-Chloro-2-methyl-benzenepropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place polyphosphoric acid (a 10-fold excess by weight relative to the starting material is typical). Begin stirring the PPA.

  • Addition of Starting Material: Carefully add 4-Chloro-2-methyl-benzenepropanoic acid to the stirring PPA.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

The mechanism of the key cyclization step is illustrated below:

G cluster_mechanism Intramolecular Friedel-Crafts Acylation Mechanism start 4-Chloro-2-methyl-benzenepropanoic acid acylium Acylium Ion Intermediate start->acylium + PPA - H2O sigma Sigma Complex (Carbocation) acylium->sigma Intramolecular Electrophilic Attack product 6-Chloro-4-methyl-1-indanone sigma->product - H+ (Rearomatization)

Caption: The reaction mechanism for the intramolecular Friedel-Crafts acylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 938-35-2
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Appearance Solid (form may vary)
Synonyms 6-Chloro-4-methyl-1-indanone

Conclusion

This compound is a molecule with a firm grounding in classical organic synthesis. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process, making it an accessible building block for further chemical exploration. For researchers in drug discovery and materials science, this indanone derivative offers a versatile scaffold for the development of novel compounds with tailored properties.

References

Introduction: The Halogenated Indanone Scaffold - A Privileged Motif in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactive Properties of Halogenated Indanones

Indanones are bicyclic ketones that serve as foundational building blocks in numerous areas of chemical science, from medicinal chemistry to materials science.[1][2] Their rigid, fused-ring structure provides a predictable three-dimensional framework, making them ideal templates for the design of bioactive molecules and functional materials. The introduction of a halogen atom onto the indanone scaffold dramatically amplifies its synthetic utility by unlocking a diverse array of chemical transformations.

This guide provides an in-depth exploration of the reactive properties of halogenated indanones, designed for researchers, scientists, and drug development professionals. We will move beyond simple reaction lists to dissect the underlying principles governing their reactivity, offering field-proven insights into why specific experimental choices are made. The narrative will focus on the key reactive sites: the α-carbon, the carbonyl group, and the aromatic ring, providing a comprehensive understanding of how to leverage this versatile chemical entity.

Reactivity at the α-Carbon: A Hub of Functionality

The carbon atom adjacent to the carbonyl group (the α-carbon) in an indanone is a primary site of reactivity. Halogenation at this position, creating an α-haloindanone, renders the molecule susceptible to a unique and powerful set of transformations.

Enhanced Nucleophilic Substitution (SN2)

An α-halo ketone is exceptionally reactive towards SN2 displacement compared to a typical secondary alkyl halide.[3] This enhanced reactivity is not due to carbocation stability (an SN1 pathway is highly disfavored), but rather to the electronic influence of the adjacent carbonyl group.[4] The carbonyl's electron-withdrawing nature polarizes the C-Halogen bond and, more importantly, stabilizes the trigonal bipyramidal transition state of the SN2 reaction through orbital overlap.[4]

Causality in Experimental Design: This high reactivity allows for substitutions under milder conditions than would be required for other haloalkanes. The choice of nucleophile is broad, but softer nucleophiles are often preferred to minimize side reactions like elimination.

The Favorskii Rearrangement: A Gateway to Ring Contraction

The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an acidic α'-proton, leading to the formation of carboxylic acid derivatives.[5][6] In the case of cyclic α-halo ketones like 2-haloindanones, this rearrangement results in a fascinating and synthetically valuable ring contraction, yielding indane-1-carboxylic acid derivatives.[7]

The reaction is initiated by a base, which deprotonates the α'-carbon to form an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form a highly strained cyclopropanone intermediate.[8][9] Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to form the most stable carbanion, which is then protonated to yield the final product.[5]

Favorskii_Rearrangement cluster_start Step 1: Enolate Formation cluster_cyclo Step 2: Cyclopropanone Formation cluster_attack Step 3: Nucleophilic Attack cluster_end Step 4: Ring Opening & Product Formation start α-Haloindanone enolate Enolate Intermediate start->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attacked Tetrahedral Intermediate cyclopropanone->attacked Nucleophile (RO⁻) carbanion Stable Carbanion attacked->carbanion Ring Opening product Ring-Contracted Ester carbanion->product Protonation (ROH)

Caption: Mechanism of the Favorskii Rearrangement in α-Haloindanones.

For ketones lacking α'-hydrogens, a "quasi-Favorskii" rearrangement can occur via a semi-benzilic acid type mechanism, which does not involve a cyclopropanone intermediate.[5][6]

Reactivity on the Aromatic Ring: Palladium-Catalyzed Cross-Coupling

When the halogen is situated on the aromatic portion of the indanone, it becomes a powerful handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery, enabling the modular assembly of complex molecular architectures.[10][11]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[12] It facilitates the coupling of an aryl halide (the halo-indanone) with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.[11][13]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond of the indanone, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex, formed by reaction with the base) is transferred to the palladium center, displacing the halide.[12][14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-X (Indanone Complex) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' (Di-organic Complex) pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Indanone-Ar' (Coupled Product) reductive_elimination->product indanone_halide Indanone-X (Aryl Halide) indanone_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

This protocol for coupling a bromoindanone with an arylboronic acid is designed to be self-validating. Successful execution confirms the activity of the catalyst, the efficacy of the base, and the integrity of the starting materials under the prescribed conditions.

Materials:

  • 5-Bromo-1-indanone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a more advanced ligand like SPhos.

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-indanone, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium acetate and the phosphine ligand. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The aqueous phase is essential for activating the boronic acid with the base.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions: Building Molecular Complexity

The indanone core, particularly when functionalized, can participate in various cycloaddition reactions to construct complex fused and spirocyclic frameworks, which are highly sought after in drug discovery.[1][16]

For example, 1-indanones bearing various substituents, including halogens, have been shown to undergo Rhodium-catalyzed [5+2] cycloaddition with alkynes to generate benzocycloheptenone derivatives.[1] Similarly, cascade reactions involving in-situ generated indenones can participate in [3+2] cycloadditions with 1,3-dipoles.[1] These advanced methods demonstrate the utility of the indanone scaffold in rapidly building molecular diversity from a common halogenated precursor.

Applications in Drug Development and Materials Science

The reactive properties of halogenated indanones directly translate into their broad applicability.

  • Medicinal Chemistry: Halogenated indanones are key intermediates in the synthesis of numerous drug candidates.[2][17] The ability to use cross-coupling reactions allows for systematic Structure-Activity Relationship (SAR) studies by easily diversifying the aromatic portion of the molecule.[10] The halogen atom itself can also act as a "bioisostere" for other groups or participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-target binding.[18]

  • Materials Science: The introduction of halogens, particularly fluorine and chlorine, can significantly alter the electronic properties (HOMO/LUMO energy levels) of the indanone core.[19] This "band-gap engineering" is crucial in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and field-effect transistors.[1][19]

Summary Data: Halogen Reactivity Comparison

Reaction TypeHalogen PositionTypical Reactivity OrderRationale
Nucleophilic Substitution (SN2) α-positionI > Br > Cl > FBased on leaving group ability (weaker C-X bond, better leaving group).
Favorskii Rearrangement α-positionCl ≈ Br > IRelates to the balance of leaving group ability and bond strength for the intramolecular cyclization step.
Palladium Cross-Coupling Aromatic RingI > Br > OTf >> ClReflects the ease of oxidative addition of Pd(0) into the Carbon-Halogen bond.[11]
Electronic Modification Aromatic RingF > Cl > Br > IBased on electronegativity, with fluorine having the strongest inductive electron-withdrawing effect.[19]

Conclusion

Halogenated indanones are not merely synthetic intermediates; they are versatile platforms for chemical innovation. By understanding the distinct reactivity conferred by the halogen's position—whether at the activated α-carbon or the versatile aromatic ring—researchers can strategically design and execute complex synthetic routes. From the elegant ring contraction of the Favorskii rearrangement to the powerful bond-forming capabilities of palladium catalysis, the halogenated indanone scaffold provides a reliable and adaptable toolkit for addressing modern challenges in drug discovery and materials science.

References

electrophilic substitution patterns of 4-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Methyl-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in pharmacologically active compounds.[1][2] Understanding and controlling its reactivity is paramount for the rational design of novel derivatives. This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (SEAr) patterns of 4-methyl-1-indanone. We will dissect the competing electronic effects of the activating methyl group and the deactivating fused carbonyl system, establish a predictive model for regioselectivity, and provide validated experimental protocols for key substitution reactions. This document serves as a practical resource for scientists engaged in the synthesis and functionalization of indanone-based molecules.

Introduction: The Challenge of Regioselectivity in a Disubstituted System

4-Methyl-1-indanone presents a classic challenge in synthetic organic chemistry: predicting the outcome of an electrophilic aromatic substitution on a ring bearing two substituents with opposing electronic effects. The benzene ring is functionalized with:

  • An alkyl group (-CH₃) at the C4 position, which is known to be an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions.[3][4][5]

  • A fused cyclopentanone ring , which functions as an electron-withdrawing, deactivating acyl group. Such groups direct incoming electrophiles to the meta position relative to their points of attachment.[5][6]

The central question is which substituent's directing effect will dominate, and to what extent. This guide will demonstrate that by analyzing the stability of the reaction intermediates (the arenium ion, or sigma complex), a clear and reliable prediction of the substitution pattern can be made.

Mechanistic Analysis of Substituent Directing Effects

The regiochemical outcome of an electrophilic aromatic substitution is determined by the kinetic stability of the cationic intermediate formed upon attack by the electrophile.[4] The substituent that better stabilizes this intermediate will dictate the position of substitution.

The Activating Director: 4-Methyl Group

The methyl group at C4 is an activating, ortho, para-director.[5] It donates electron density to the aromatic ring primarily through an inductive effect (+I), stabilizing the positive charge of the arenium ion.

  • Ortho Attack (C5): When an electrophile attacks the C5 position, one of the resulting resonance structures places the carbocation directly on C4, adjacent to the methyl group. This tertiary carbocation is significantly stabilized by the electron-donating methyl group.

  • Para Attack (C7): Similarly, attack at the C7 position also generates a resonance structure where the positive charge is on the methyl-bearing carbon (C4), leading to enhanced stability.[4]

  • Meta Attack (C6): Attack at the C6 position does not allow the positive charge to be placed on C4 in any resonance contributor. Therefore, the stabilizing effect of the methyl group is less pronounced.

This stabilization of the intermediates for ortho and para attack lowers the activation energy for these pathways, making them kinetically favored.[7][8]

G cluster_ortho Ortho Attack (C5) - Stabilized Intermediate cluster_para Para Attack (C7) - Stabilized Intermediate ortho_start Substituents direct attack to C5 ortho_intermediate Arenium ion intermediate forms ortho_start->ortho_intermediate ortho_stabilized Resonance places positive charge on C4, stabilized by methyl group (+I effect). ortho_intermediate->ortho_stabilized ortho_product Final ortho-substituted product ortho_stabilized->ortho_product para_start Substituents direct attack to C7 para_intermediate Arenium ion intermediate forms para_start->para_intermediate para_stabilized Resonance places positive charge on C4, stabilized by methyl group (+I effect). para_intermediate->para_stabilized para_product Final para-substituted product para_stabilized->para_product

Caption: Arenium ion stabilization by the 4-methyl group.

The Deactivating Director: Fused Carbonyl System

The fused cyclopentanone ring behaves as an acyl group, which is strongly deactivating due to the electron-withdrawing nature of the carbonyl. It deactivates the entire aromatic ring but has a particularly strong destabilizing effect on intermediates formed from ortho or para attack relative to its position. The group is attached at C3a and C7a. It directs incoming electrophiles meta to these positions, which corresponds to C5 and C7.

The Governing Principle: Activators Dominate

When an activating and a deactivating group are present on the same ring, the activating group's directing effect almost always controls the regioselectivity.[9][10] The activator makes the positions ortho and para to it so much more nucleophilic that attack occurs there, even though the ring is deactivated overall.

For 4-methyl-1-indanone, the methyl group's activation of the C5 (ortho) and C7 (para) positions outweighs the deactivating influence of the carbonyl system. Therefore, electrophilic substitution is strongly predicted to occur at the C5 and C7 positions.

G Ring 4-Methyl-1-Indanone Aromatic Core Me Me Me->Ring Directs Ortho/Para C5 C5 (Ortho) Me->C5 C7 C7 (Para) Me->C7 CO CO CO->Ring Directs Meta CO->C5 CO->C7 Outcome Outcome Outcome->C5 Outcome->C7

Caption: Competing directing effects in 4-methyl-1-indanone.

A Competing Pathway: α-Halogenation at C2

It is critical to recognize that under different conditions, substitution can occur on the aliphatic portion of the molecule. The protons at the C2 position are α to the carbonyl group and are therefore acidic and enolizable. In the presence of base or under radical conditions, halogenation can occur selectively at this position, a pathway that competes with aromatic substitution.[11][12]

For instance, bromination of substituted 1-indanones with N-bromosuccinimide (NBS) and a radical initiator like AIBN, or under basic conditions, typically leads to α-bromination at C2, whereas bromination with Br₂ and a Lewis acid like FeCl₃ will favor substitution on the aromatic ring.[12]

Experimental Protocols for Aromatic Substitution

The following protocols are designed to favor electrophilic aromatic substitution at the C5 and C7 positions. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile handle for further functionalization (e.g., reduction to an amine). The active electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids.[13]

Predicted Outcome: A mixture of 4-methyl-7-nitro-1-indanone and 4-methyl-5-nitro-1-indanone. The para product (C7) is often the major isomer in nitrations of alkylbenzenes.[14]

Data Summary: Nitration of 4-Methyl-1-Indanone

Reagent 1 Reagent 2 Solvent Temperature Major Product Minor Product

| 4-Methyl-1-indanone | HNO₃ / H₂SO₄ | Acetic Anhydride | 0 - 5 °C | 4-Methyl-7-nitro-1-indanone | 4-Methyl-5-nitro-1-indanone |

Step-by-Step Protocol: Nitration

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of acetic anhydride to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add 5.0 g of 4-methyl-1-indanone to the stirred acetic anhydride. Ensure the temperature remains below 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated sulfuric acid to 3.0 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the indanone solution via the dropping funnel over 30 minutes. Maintain the reaction temperature at 0-5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product. The isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for the nitration of 4-methyl-1-indanone.

Halogenation (Bromination)

Aromatic halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring. For bromination, molecular bromine (Br₂) is used with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophile.

Predicted Outcome: A mixture of 7-bromo-4-methyl-1-indanone and 5-bromo-4-methyl-1-indanone. The para isomer (C7) is often favored due to reduced steric hindrance compared to the ortho position.[5]

Data Summary: Bromination of 4-Methyl-1-Indanone

Reagent 1 Reagent 2 Catalyst Solvent Major Product Minor Product

| 4-Methyl-1-indanone | Br₂ | FeBr₃ (cat.) | Dichloromethane | 7-Bromo-4-methyl-1-indanone | 5-Bromo-4-methyl-1-indanone |

Step-by-Step Protocol: Bromination

  • Preparation: Dissolve 5.0 g of 4-methyl-1-indanone in 50 mL of dry dichloromethane in a round-bottom flask protected by a drying tube.

  • Catalyst Addition: Add a catalytic amount (approx. 0.1 g) of anhydrous iron(III) bromide (FeBr₃).

  • Reagent Addition: In a dropping funnel, prepare a solution of 5.5 g (1.05 eq) of molecular bromine in 10 mL of dry dichloromethane. Add this solution dropwise to the stirred indanone solution at room temperature over 20 minutes. The red color of the bromine should dissipate as it reacts.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours or until gas chromatography-mass spectrometry (GC-MS) analysis indicates consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into 50 mL of a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water, then 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography (silica gel, hexane/ethyl acetate) to separate the isomers.

Conclusion

The electrophilic substitution pattern of 4-methyl-1-indanone is a direct consequence of the interplay between its two key substituents. The activating, ortho, para-directing effect of the 4-methyl group is the dominant factor, directing incoming electrophiles primarily to the C5 and C7 positions. While the fused carbonyl system deactivates the ring overall, its influence on regioselectivity is secondary. For synthetic chemists, this predictable outcome allows for the targeted synthesis of C5- and C7-functionalized indanones, which are valuable intermediates in drug discovery and development. Careful selection of reaction conditions is crucial to favor aromatic substitution over competing pathways such as α-halogenation.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of small molecule inhibitors and modulators of various biological targets. The successful development of the indanone-derived drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[1][2] Derivatives of the indanone core have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]

This document provides detailed application notes and protocols for the use of a specific indanone derivative, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one , in medicinal chemistry research and drug development. While this specific molecule may be a novel investigational compound, its structural features—a chlorinated and methylated indanone core—suggest a strong potential for development in several therapeutic areas based on extensive research into analogous structures.

Part 1: Potential Therapeutic Applications and Mechanistic Insights

Based on the established biological activities of the indanone scaffold, this compound is a promising starting point for the development of novel therapeutics in the following areas:

Neurodegenerative Disorders, particularly Alzheimer's Disease

The indanone nucleus is a cornerstone in the design of agents for neurodegenerative diseases.[2] Many derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Furthermore, some indanone derivatives can inhibit the self-assembly of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4] The chloro and methyl substitutions on the aromatic ring of this compound can be strategically utilized to enhance binding affinity and selectivity for these targets.

Proposed Mechanism of Action in Alzheimer's Disease:

G cluster_0 Multi-Target Strategy for Alzheimer's Disease 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one_Derivative 6-Chloro-4-methyl-2,3-dihydro- 1H-inden-1-one Derivative AChE Acetylcholinesterase (AChE) 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one_Derivative->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one_Derivative->BuChE Inhibition Abeta Amyloid-beta (Aβ) Aggregation 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one_Derivative->Abeta Inhibition Increased Acetylcholine Increased Acetylcholine AChE->Increased Acetylcholine Leads to BuChE->Increased Acetylcholine Leads to Reduced Plaque Formation Reduced Plaque Formation Abeta->Reduced Plaque Formation Results in Improved Cognitive Function Improved Cognitive Function Increased Acetylcholine->Improved Cognitive Function Contributes to Neuroprotection Neuroprotection Reduced Plaque Formation->Neuroprotection Contributes to Neuroprotection->Improved Cognitive Function

Caption: Proposed multi-target mechanism for indanone derivatives in Alzheimer's disease.

Oncology

Recent studies have highlighted the potential of indanone derivatives in cancer therapy. Some derivatives have been investigated as inhibitors of the E3 ubiquitin ligase component Cereblon, offering a novel approach to cancer treatment.[5] Additionally, structurally related spirooxindoles containing a chloro-indoline moiety have been developed as highly potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression.[6] The 6-chloro substitution on the indanone ring may play a crucial role in the binding interactions with these cancer-related targets.

Proposed Workflow for Anticancer Drug Discovery:

G cluster_1 Anticancer Drug Discovery Workflow Start 6-Chloro-4-methyl-2,3-dihydro- 1H-inden-1-one Synthesis Derivative Synthesis Start->Synthesis Screening In vitro Screening (e.g., MDM2, Cereblon) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for developing anticancer agents from a starting scaffold.

Anti-inflammatory and Antimicrobial Applications

Indanone derivatives have also been reported to possess anti-inflammatory and antimicrobial properties.[3] Some chalcones and flavanones, which share structural similarities with open-chain precursors of indanones, have shown potent inhibitory effects on the release of inflammatory mediators from neutrophils and mast cells.[7] Furthermore, certain indanone derivatives have demonstrated antibacterial activity against various strains.[8] The specific substitution pattern of this compound may confer favorable properties for development in these therapeutic areas.

Part 2: Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted indanones, such as intramolecular Friedel-Crafts acylation.[9]

Materials:

  • 3-(4-Chloro-2-methylphenyl)propanoic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(4-chloro-2-methylphenyl)propanoic acid in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of AlCl₃ in anhydrous DCM to 0 °C. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the AlCl₃ suspension. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay for Acetylcholinesterase (AChE) Inhibition

This protocol is adapted from the Ellman's method, a widely used assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate reader

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Donepezil (positive control)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of ATCI solution.

    • Add 50 µL of the test compound solution at various concentrations. For the control, add 50 µL of buffer.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of AChE solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for AChE Inhibition

CompoundIC₅₀ (nM)
This compound50
Derivative A (e.g., with a benzylidene substitution)15
Derivative B (e.g., with a piperidine moiety)8
Donepezil (Positive Control)5
In Vitro Assay for MDM2-p53 Interaction Inhibition

A fluorescence polarization (FP) assay is a common method to screen for inhibitors of protein-protein interactions.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Test compound dissolved in DMSO

  • Nutlin-3a (positive control)

Procedure:

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Protein-Peptide Incubation: Add a pre-incubated mixture of MDM2 protein and the fluorescently labeled p53 peptide to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the MDM2-p53 interaction. Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

Part 3: Concluding Remarks

This compound represents a valuable starting point for medicinal chemistry campaigns targeting a range of diseases. Its synthesis is accessible through established chemical transformations, and its potential biological activities can be assessed using robust in vitro assays. The protocols and insights provided herein are intended to guide researchers in exploring the therapeutic potential of this promising indanone derivative. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize its potency, selectivity, and pharmacokinetic properties for the development of novel drug candidates.

References

analytical methods for the quantification of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Abstract: This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise quantification of this compound, a key intermediate in various synthetic processes. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, methodological validation, and practical application. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a primary method for routine quality control, and discuss the applicability of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced specificity and sensitivity.

Introduction: The Analytical Imperative

This compound (CAS No. 938-35-2) is a substituted indanone derivative that serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, access to reliable, accurate, and validated analytical methods for its quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance.[1]

This guide moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring that the protocols are not only followed but understood. This foundational understanding is crucial for effective troubleshooting, adaptation, and validation in a regulated environment. The methods described are grounded in established principles of analytical chemistry and adhere to the validation frameworks outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

For routine quantification in a manufacturing or development setting, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its robustness, cost-effectiveness, and high performance make it ideal for assessing the purity and concentration of this compound.

Principle and Methodological Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. This compound, being a moderately nonpolar molecule, is well-retained on a C18 column and can be effectively eluted using a mixture of an organic solvent (like acetonitrile or methanol) and water. The indenone core contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification using a UV-Vis detector.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Weigh Standard/Sample s1 Dissolve in Diluent (e.g., Acetonitrile) s0->s1 s2 Sonicate to Ensure Complete Dissolution s1->s2 s3 Dilute to Final Working Concentration s2->s3 s4 Filter with 0.45 µm Syringe Filter s3->s4 s5 Transfer to HPLC Vial s4->s5 a0 Inject Sample into HPLC System s5->a0 Analysis Start a1 Separation on C18 Column a0->a1 a2 Detection via UV Detector a1->a2 a3 Data Acquisition (Chromatogram) a2->a3 d0 Integrate Peak Area a3->d0 Processing Start d1 Quantify using Calibration Curve d0->d1 d2 Report Results d1->d2

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

2.3.1 Reagents and Materials

  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or HPLC grade.

  • Diluent: Acetonitrile.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Volumetric flasks, pipettes, analytical balance.

  • Syringe filters: 0.45 µm, PTFE or nylon.

2.3.2 Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standards: Perform serial dilutions from the primary stock standard to prepare a series of working standards for the calibration curve. A suggested range is 5, 10, 25, 50, and 100 µg/mL.

2.3.3 Preparation of Sample Solutions

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Further dilute as necessary to bring the final concentration within the calibration range (e.g., to a target of 50 µg/mL).

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

2.3.4 Instrumental Conditions

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Method Validation: Ensuring Trustworthy Results

Validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][3] The following parameters must be assessed as per ICH Q2(R1) guidelines.[4]

2.4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated by showing that the peak for this compound is well-resolved from other potential components in the sample.

2.4.2 Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Concentration (µg/mL)Peak Area (Arbitrary Units)
5125,400
10251,100
25628,000
501,255,000
1002,512,000
Correlation (R²) ≥ 0.999

2.4.3 Accuracy and Precision Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).

LevelAccuracy (% Recovery)Precision (% RSD, n=6)
80%99.5%0.8%
100%100.2%0.6%
120%100.8%0.7%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

2.4.4 Limits of Detection (LOD) and Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

    • Estimated LOD: ~0.5 µg/mL

    • Estimated LOQ: ~1.5 µg/mL

Confirmatory & High-Sensitivity Methods

While HPLC-UV is suitable for most applications, certain scenarios—such as impurity identification, trace-level analysis, or analysis in complex matrices—may require more advanced techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] The sample is vaporized and separated in a gas-phase column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for definitive identification.

Applicability: This method is ideal for identifying volatile impurities or confirming the identity of the main component. This compound is amenable to GC analysis. GC-MS offers superior specificity compared to HPLC-UV due to the additional dimension of mass-to-charge ratio detection.[8][9]

Protocol Synopsis:

  • System: Agilent GC-MS system (or equivalent) with a DB-5ms or similar nonpolar capillary column.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Injection: Split/splitless inlet at 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] The technique allows for the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interference.[11]

Applicability: This is the gold standard for trace-level quantification, such as determining residual levels of the intermediate in a final product or in biological matrices for pharmacokinetic studies. Its sensitivity can reach picogram (pg/mL) levels.

SamplePrep_Workflow cluster_extraction Sample Extraction (if required) cluster_final Final Preparation p0 Homogenize Sample in appropriate buffer p1 Perform Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) p0->p1 p2 Evaporate Solvent p1->p2 f0 Reconstitute residue in mobile phase p2->f0 Reconstitution f1 Vortex & Centrifuge f0->f1 f2 Transfer to LC-MS Vial f1->f2 end Ready for Analysis f2->end start Start start->p0 Complex Matrix simple Simple Dilution ('Dilute and Shoot') start->simple Simple Matrix simple->f2

Caption: General sample preparation workflow.

Protocol Synopsis:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transition (Hypothetical): Precursor Ion (m/z 181.0 [M+H]⁺) → Product Ion (e.g., m/z 133.0). Note: This transition must be optimized experimentally.

  • LC Conditions: Similar to HPLC-UV but often using smaller particle size columns (≤ 2.1 µm) and faster flow rates with gradient elution for higher throughput. Mobile phase additives like formic acid (0.1%) are typically required to promote ionization.[12]

Conclusion

The successful quantification of this compound is critical for ensuring product quality and process consistency. The validated RP-HPLC-UV method presented here offers a reliable, accurate, and robust solution for routine analysis. For applications requiring higher sensitivity or confirmatory identification, GC-MS and LC-MS/MS serve as powerful complementary techniques. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the context of the analysis (e.g., process control vs. trace impurity analysis). Adherence to rigorous validation protocols is essential to guarantee the integrity and trustworthiness of the generated data.

References

Application Notes & Protocols: Synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including agents for treating neurodegenerative diseases like Alzheimer's.[1][2][3] This document provides a comprehensive guide for the synthesis of a specific, substituted indanone, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, and its subsequent derivatization. We delve into the mechanistic underpinnings of the key synthetic steps, offering detailed, field-proven protocols for researchers in organic synthesis and drug development. The methodologies described herein are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to ensure both efficiency and success.

Part I: Synthesis of the Core Scaffold: 6-Chloro-4-methyl-1-indanone

The most reliable and widely adopted method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[4][5] This electrophilic aromatic substitution reaction provides a direct route to the fused ring system. The overall synthetic strategy involves preparing the necessary precursor, 4-Chloro-2-methyl-benzenepropanoic acid, followed by an acid-catalyzed cyclization.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the precursor synthesis, followed by the critical cyclization step to form the indanone core. This core then serves as a versatile starting point for further derivatization.

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Derivatization A 4-Chloro-2-methylaniline (Starting Material) B 4-Chloro-2-methyl-benzenepropanoic acid (Precursor) A->B Multi-step Precursor Synthesis C 6-Chloro-4-methyl-1-indanone (Core Scaffold) B->C Protocol 1: Friedel-Crafts Acylation D 6-Chloro-4-methyl-1-indanol C->D Protocol 2: Catalytic Hydrogenation E 2-Bromo-6-chloro-4-methyl-1-indanone C->E Protocol 3: α-Bromination F 2-Benzylidene Derivative C->F Protocol 4: Aldol Condensation

Caption: Overall workflow for the synthesis and derivatization of 6-Chloro-4-methyl-1-indanone.

Mechanistic Insight: Intramolecular Friedel-Crafts Acylation

The reaction is initiated by the activation of the carboxylic acid group of the precursor by a strong Brønsted or Lewis acid, such as polyphosphoric acid (PPA).[1][6] This activation generates a highly electrophilic acylium ion intermediate. The tethered aromatic ring, acting as a nucleophile, then attacks this intermediate in an intramolecular fashion. The final step is the deprotonation of the resulting carbocation to restore aromaticity, yielding the cyclized 1-indanone product.[1] Anhydrous conditions are critical to prevent hydrolysis of the acylium ion and deactivation of the acidic catalyst.

G A Precursor 4-Chloro-2-methyl- benzenepropanoic acid B Acylium Ion Intermediate (Highly Electrophilic) A->B + H+ (PPA) - H2O C Sigma Complex (Carbocation Intermediate) B->C Intramolecular Electrophilic Attack D Final Product 6-Chloro-4-methyl-1-indanone C->D - H+ (Aromaticity Restored)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation to form the 1-indanone ring.

Protocol 1: Synthesis of 6-Chloro-4-methyl-1-indanone via Friedel-Crafts Acylation

This protocol details the cyclization of 4-Chloro-2-methyl-benzenepropanoic acid to the target indanone, a method adapted from established literature procedures.[6]

Materials & Reagents:

  • 4-Chloro-2-methyl-benzenepropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice cubes (from deionized water)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-Chloro-2-methyl-benzenepropanoic acid (10.0 g, 49.8 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (100 g) to the flask. The mixture will be viscous.

    • Scientist's Note: PPA serves as both the acidic catalyst and the solvent. Its high viscosity ensures an intimate mixture and facilitates the reaction at an elevated temperature.

  • Cyclization Reaction: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large beaker containing crushed ice (~500 g). This will hydrolyze the PPA and precipitate the crude product. The process is highly exothermic.

  • Extraction: Once the ice has melted, extract the aqueous suspension with dichloromethane (3 x 100 mL).

  • Neutralization: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to remove any remaining acid, and finally with brine (100 mL).

    • Scientist's Note: The bicarbonate wash is crucial to neutralize acidic residues that could interfere with purification or subsequent reactions. Effervescence should be observed and allowed to cease completely.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Expected Results:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Synthesis of 6-Chloro-4-methyl-1-indanone Derivatives

The 6-chloro-4-methyl-1-indanone core is a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies. Key transformations target the carbonyl group and the adjacent α-carbon.

Protocol 2: Selective Reduction to 6-Chloro-4-methyl-1-indanol

Catalytic hydrogenation is an effective method for the selective reduction of the ketone functionality to a secondary alcohol without affecting the aromatic ring.[7][8]

Materials & Reagents:

  • 6-Chloro-4-methyl-1-indanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 6-Chloro-4-methyl-1-indanone (5.0 g, 27.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask with magnetic stirring. Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.25 g, 33.2 mmol) portion-wise over 15 minutes, maintaining the temperature at 0°C.

    • Scientist's Note: NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes. Adding it slowly controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC until the starting ketone is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6 to neutralize excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Expected Results:

  • Yield: 90-98%

  • Appearance: White solid.

Protocol 3: α-Bromination of 6-Chloro-4-methyl-1-indanone

Introduction of a bromine atom at the C-2 position creates a valuable intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This protocol is based on methods for similar substrates.[9]

Materials & Reagents:

  • 6-Chloro-4-methyl-1-indanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

Procedure:

  • Reaction Setup: In a flask fitted with a reflux condenser and protected from light, dissolve 6-Chloro-4-methyl-1-indanone (2.0 g, 11.1 mmol) in CCl₄ (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (2.1 g, 11.6 mmol, 1.05 eq.) and a catalytic amount of benzoyl peroxide (~50 mg).

    • Scientist's Note: This is a radical-initiated bromination. The initiator is crucial, and the reaction should be protected from light to prevent unwanted side reactions. An acid-catalyzed enol-based bromination is also a viable alternative.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Washing: Wash the filtrate with saturated sodium thiosulfate solution (2 x 30 mL) to quench any remaining bromine, followed by water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2-bromo-6-chloro-4-methyl-1-indanone can be purified by flash chromatography or recrystallization.

Expected Results:

  • Yield: 60-75%

  • Appearance: Pale yellow solid. This product is often used immediately in the next step due to potential instability.

Protocol 4: Aldol Condensation for 2-Benzylidene Derivatives

Base-catalyzed Aldol condensation with an aromatic aldehyde is a classic method to introduce a benzylidene moiety at the α-position, a common structural motif in biologically active chalcones.[10]

Materials & Reagents:

  • 6-Chloro-4-methyl-1-indanone

  • Benzaldehyde (or a substituted benzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Reagent Preparation: In a flask, dissolve 6-Chloro-4-methyl-1-indanone (1.8 g, 10.0 mmol) and benzaldehyde (1.17 g, 11.0 mmol, 1.1 eq.) in ethanol (40 mL).

  • Catalyst Addition: Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the ethanolic mixture at room temperature with vigorous stirring until the solution becomes cloudy and a precipitate begins to form.

    • Scientist's Note: The base deprotonates the α-carbon of the indanone, forming an enolate which then attacks the aldehyde. The subsequent dehydration is often spontaneous, driven by the formation of a conjugated system.

  • Reaction: Continue stirring at room temperature for 4-6 hours or until TLC analysis shows complete consumption of the indanone.

  • Precipitation and Filtration: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven.

Expected Results:

  • Yield: 85-95%

  • Appearance: Brightly colored (often yellow or orange) crystalline solid.

Data Summary Table
ProtocolProduct NameStarting MaterialKey ReagentsTypical Yield
16-Chloro-4-methyl-1-indanone4-Chloro-2-methyl-benzenepropanoic acidPPA75-85%
26-Chloro-4-methyl-1-indanol6-Chloro-4-methyl-1-indanoneNaBH₄90-98%
32-Bromo-6-chloro-4-methyl-1-indanone6-Chloro-4-methyl-1-indanoneNBS, BPO60-75%
42-Benzylidene-6-chloro-4-methyl-1-indanone6-Chloro-4-methyl-1-indanone, BenzaldehydeNaOH85-95%

References

Purification of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No: 938-35-2), a key intermediate in pharmaceutical synthesis.[1][2] Crude reaction mixtures containing this compound often include unreacted starting materials, regioisomers, and polymeric byproducts, necessitating a robust purification strategy.[3] This guide details an optimized flash column chromatography method, moving from the theoretical principles of separation to a step-by-step experimental protocol. It includes procedures for thin-layer chromatography (TLC) for solvent system optimization, column packing, sample loading, and fraction analysis, ensuring a self-validating and reproducible workflow.

Principle of Separation: A Mechanistic Approach

The successful purification of this compound hinges on exploiting its specific molecular polarity. The molecule possesses a moderately polar ketone functional group and a larger, less polar chloro-methyl-substituted aromatic-aliphatic fused ring system. This dual character makes it an ideal candidate for normal-phase chromatography.

In this system, the stationary phase is highly polar (silica gel), while the mobile phase is a comparatively non-polar solvent system. The separation mechanism relies on the principle of differential adsorption and elution.[4][5]

  • Adsorption: The polar ketone group on the indanone interacts with the polar silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and dipole-dipole interactions. More polar impurities will adsorb more strongly.

  • Elution: A non-polar eluent (e.g., hexanes) is initially used. It has a low affinity for the silica surface and is too weak to displace the adsorbed indanone, allowing highly non-polar impurities to wash through. A more polar solvent (e.g., ethyl acetate) is introduced, which competes with the indanone for binding sites on the silica gel. This competition displaces the target compound, allowing it to travel down the column and be collected.

By carefully tuning the polarity of the mobile phase, a clean separation between the target compound and impurities with different polarities can be achieved.

Pre-Chromatography: TLC for Method Development

Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities.

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Prepare Elution Chambers: Prepare several TLC chambers (e.g., covered beakers with filter paper) with different ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Start with a low polarity system and progressively increase it.

  • Develop Plates: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The indanone, containing a chromophore, should be UV-active.

  • Analyze & Select: Calculate the Rƒ value for the main spot in each system. Select the solvent system that yields the target Rƒ of 0.25-0.35.

Example Solvent System (Hexane:EtOAc) Observed Rƒ (Hypothetical) Decision
95:50.10Polarity too low; compound stuck at baseline.
90:100.30Optimal. Good separation from baseline and solvent front.
80:200.65Polarity too high; compound runs with the solvent front.

Materials and Equipment

  • Chemicals: this compound (crude), Silica Gel (flash grade, 230-400 mesh), Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Celite (optional, for dry loading), Sand (acid-washed).

  • Glassware: Chromatography column with stopcock, Erlenmeyer flasks, beakers, graduated cylinders, test tubes for fraction collection, separatory funnel (for gradient elution).

  • Equipment: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, compressed air or nitrogen source (for flash chromatography).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and dust.[7][8]

  • Compound Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[2][9] Avoid direct contact and dust formation.[8]

  • Solvent Hazards: The organic solvents used are flammable and volatile. Keep away from ignition sources.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale of the column and solvent volumes accordingly.

Phase 1: Column Preparation (Wet Slurry Packing)
  • Setup: Securely clamp a glass chromatography column (e.g., 40 mm diameter) in a vertical position inside the fume hood. Ensure the stopcock is closed.

  • Base Layer: Place a small plug of glass wool or cotton at the bottom of the column, followed by a ~1 cm layer of sand to create a flat base.[10]

  • Prepare Slurry: In a beaker, measure ~50-100 g of silica gel (a 50:1 to 100:1 mass ratio of silica to crude product is a good starting point). Add the initial, low-polarity eluting solvent (e.g., 95:5 Hexane:EtOAc) to create a pourable, homogenous slurry.

  • Pack the Column: Carefully pour the silica slurry into the column. Use a funnel to prevent spillage. Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack into a uniform bed without cracks or air bubbles.[10]

  • Equilibrate: Add more eluent and use positive pressure (flash chromatography) to push several column volumes of the solvent through the packed silica until the bed is stable and fully equilibrated.[4] Do not let the solvent level drop below the top of the silica bed.

Phase 2: Sample Preparation (Dry Loading)

Dry loading is superior for solid samples as it often leads to sharper bands and better separation.[5][11]

  • Adsorb Sample: Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like DCM. Add 2-3 g of silica gel or Celite to the solution.

  • Evaporate Solvent: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Column: Drain the solvent in the column down to the level of the top of the silica bed. Carefully add the powdered sample as a uniform layer on top of the packed silica.

  • Protective Layer: Gently add a ~1 cm layer of sand on top of the sample to prevent disturbance during solvent addition.[10]

Phase 3: Elution and Fraction Collection
  • Initial Elution: Carefully add the optimized eluting solvent (from TLC, e.g., 90:10 Hexane:EtOAc) to the column.

  • Apply Pressure: Use a regulated source of compressed air or nitrogen to apply gentle pressure to the top of the column, forcing the solvent through at a steady rate (a flow rate of ~2 inches/minute is typical for flash chromatography).

  • Collect Fractions: Begin collecting the eluate in numbered test tubes or flasks immediately. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • (Optional) Gradient Elution: If TLC showed other impurities with lower Rƒ values, you can gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:EtOAc) after the main product has started to elute to wash off more polar impurities.[4]

Phase 4: Post-Chromatography Analysis
  • Monitor with TLC: Spot every few fractions onto a TLC plate alongside a spot of the original crude mixture.

  • Develop and Visualize: Develop the TLC plate in the same solvent system used for the elution.

  • Pool Fractions: Identify all fractions that contain only the pure target compound (single spot at the correct Rƒ). Combine these pure fractions into a larger, clean flask.

Phase 5: Product Isolation
  • Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator.[11]

  • Final Drying: Place the flask containing the product under high vacuum for several hours to remove any residual solvent.

  • Characterization: Determine the mass and yield of the purified product. Confirm its identity and purity using analytical techniques such as NMR, melting point, and mass spectrometry.

Workflow Visualization

Purification_Workflow cluster_prep Preparation & Optimization cluster_execution Chromatography Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Analyze Packing Column Packing (Slurry Method) TLC->Packing Select Solvent Loading Dry Sample Loading Packing->Loading Elution Flash Elution & Fraction Collection Loading->Elution Frac_TLC Fraction Analysis (TLC) Elution->Frac_TLC Analyze Pooling Pool Pure Fractions Frac_TLC->Pooling Evap Solvent Removal (Rotovap) Pooling->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system (polarity too high).- Column overloaded with sample.- Column packed unevenly.- Sample band too diffuse (wet loading issue).- Re-optimize solvent system with TLC for lower Rƒ.- Use less crude material or a larger column.- Repack column carefully, avoiding air bubbles.- Use the dry loading technique.
Compound Won't Elute - Solvent system polarity is too low.- Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the eluent (gradient elution).
Cracked or Channeling Silica Bed - Silica bed ran dry.- Heat generated from solvent interaction with dry silica.- Always keep the solvent level above the silica bed.- Pack the column using a wet slurry method to dissipate heat and ensure a homogenous bed.
Product Elutes Too Quickly - Solvent system polarity is too high.- Add more of the non-polar solvent (e.g., hexanes) to the eluent or restart with a less polar system.

Conclusion

The flash column chromatography protocol detailed in this application note provides a reliable and efficient method for purifying this compound from typical crude reaction mixtures. By leveraging preliminary TLC analysis for method optimization and employing a dry loading technique, this procedure ensures high resolution and recovery. This self-validating workflow is robust and scalable, making it highly suitable for applications in both academic research and industrial drug development environments.

References

Scale-Up Synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid, tricyclic core serves as a versatile scaffold in drug discovery, particularly in the development of treatments for neurodegenerative diseases and certain types of cancer. The increasing demand for this intermediate necessitates the development of a robust, scalable, and efficient synthetic protocol suitable for industrial production.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. The described two-step process is designed for optimal yield, purity, and operational safety, addressing the common challenges encountered during large-scale production. The protocol is intended for researchers, scientists, and professionals in the drug development and chemical manufacturing sectors.

Synthetic Strategy: A Two-Step Approach

The synthesis is strategically divided into two main stages:

  • Preparation of the Precursor: Synthesis of 3-(4-chloro-2-methylphenyl)propanoic acid from 4-chloro-2-methylbenzaldehyde.

  • Intramolecular Friedel-Crafts Cyclization: Cyclization of the propanoic acid precursor to the target indanone.

This approach was selected for its reliability, use of readily available starting materials, and amenability to scale-up.

Part 1: Synthesis of 3-(4-chloro-2-methylphenyl)propanoic acid

The synthesis of the crucial propanoic acid precursor is achieved through a three-reaction sequence starting from 4-chloro-2-methylbenzaldehyde: a Knoevenagel condensation to form an unsaturated acid, followed by a catalytic hydrogenation.

Reaction Pathway

Reaction_Pathway_Part1 A 4-Chloro-2-methylbenzaldehyde B 4-Chloro-2-methylcinnamic acid A->B Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) C 3-(4-chloro-2-methylphenyl)propanoic acid B->C Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthesis of the propanoic acid precursor.

Detailed Protocol: Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the formation of the carbon-carbon double bond in the cinnamic acid derivative.[1] The Doebner modification, using pyridine as a solvent and catalyst, is particularly effective for this transformation with malonic acid.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Chloro-2-methylbenzaldehyde154.591.0
Malonic Acid104.061.2
Pyridine79.10As solvent
Piperidine85.150.1

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloro-2-methylbenzaldehyde and malonic acid.

  • Solvent and Catalyst Addition: Add pyridine as the solvent, ensuring all solids are dissolved. To this solution, add piperidine as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a vessel containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 4-chloro-2-methylcinnamic acid under vacuum.

Detailed Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of the carbon-carbon double bond of the cinnamic acid derivative to afford the desired propanoic acid.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
4-Chloro-2-methylcinnamic acid196.621.0 eq.
Palladium on Carbon (10% Pd/C)-1-2 mol%
Ethanol46.07As solvent
Hydrogen Gas (H₂)2.02Excess

Procedure:

  • Reaction Setup: In a hydrogenation reactor, suspend the crude 4-chloro-2-methylcinnamic acid in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(4-chloro-2-methylphenyl)propanoic acid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like toluene/hexanes if necessary.

Part 2: Intramolecular Friedel-Crafts Cyclization

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor to form the indanone ring. Polyphosphoric acid (PPA) is an effective and widely used reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[4]

Reaction Pathway

Reaction_Pathway_Part2 C 3-(4-chloro-2-methylphenyl)propanoic acid D This compound C->D Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid)

Caption: Formation of the indanone ring.

Detailed Protocol: Cyclization and Purification

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
3-(4-chloro-2-methylphenyl)propanoic acid198.641.0 eq.
Polyphosphoric Acid (PPA)-10-15 times the weight of the acid
Toluene92.14For extraction
Sodium Bicarbonate (aq. solution)84.01For neutralization
Brine-For washing
Anhydrous Magnesium Sulfate120.37For drying
Ethanol46.07For recrystallization

Procedure:

  • Reaction Setup: In a reactor equipped with a robust mechanical stirrer and a thermometer, heat polyphosphoric acid to 60-70 °C to reduce its viscosity.

  • Addition of Precursor: Slowly add the 3-(4-chloro-2-methylphenyl)propanoic acid to the warm PPA with vigorous stirring.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous slurry with toluene. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[5][6] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[7][8]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity (by HPLC)
4-Chloro-2-methylcinnamic acidC₁₀H₉ClO₂196.6285-90%>95%
3-(4-chloro-2-methylphenyl)propanoic acidC₁₀H₁₁ClO₂198.64>95%>98%
This compoundC₁₀H₉ClO180.6380-85%>99%

Safety Precautions

  • 4-Chloro-2-methylbenzaldehyde: Irritating to the respiratory system and skin. Risk of serious damage to eyes.[9]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Palladium on Carbon: Flammable solid. Handle in a wet state to minimize dust explosion hazard.

  • Hydrogen Gas: Extremely flammable gas. Handle in a well-ventilated area away from ignition sources.

  • Polyphosphoric Acid: Causes severe skin burns and eye damage. Reacts violently with water.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be conducted in a well-ventilated fume hood.

Conclusion

The described synthetic protocol provides a reliable and scalable method for the production of high-purity this compound. By following the detailed procedures and adhering to the safety precautions, researchers and production chemists can confidently and efficiently synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in Regioselective Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for chemists and researchers engaged in the synthesis of substituted indanones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges in achieving regioselectivity. Indanones are a critical structural motif in numerous natural products and pharmaceutical agents, making their efficient and selective synthesis a significant goal.[1] This resource moves beyond simple protocols to explain the underlying principles governing success in your experiments.

The primary routes to substituted indanones, such as intramolecular Friedel-Crafts acylation and Nazarov cyclization, are powerful but often plagued by issues of regioselectivity, low yields, and competing side reactions.[1][2] This guide will address these core problems in a direct question-and-answer format, providing you with the expert insights needed to optimize your synthetic strategy.

Section 1: Intramolecular Friedel-Crafts Acylation Troubleshooting

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their acyl chlorides is a cornerstone of indanone synthesis.[3] However, its success is highly dependent on precise control over reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing regioselectivity in Friedel-Crafts cyclization of substituted phenylpropionic acids?

A1: The directing effect of the substituent on the aromatic ring is paramount. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ortho and para positions for electrophilic attack. The challenge arises when multiple positions are activated. For instance, a 3-methoxyphenylpropionic acid could theoretically cyclize to form 4-methoxy-1-indanone or 6-methoxy-1-indanone. The outcome is a delicate balance between electronic and steric effects.

Q2: How can I control which regioisomer is formed when using Polyphosphoric Acid (PPA)?

A2: This is a critical and often overlooked aspect of using PPA. The concentration of P₂O₅ in PPA dramatically influences the reaction pathway and, consequently, the regioselectivity.[1][4]

  • High P₂O₅ Content PPA: Favors the formation of the thermodynamically more stable product. It promotes the formation of a mixed phosphoric anhydride with the substrate, leading to a more reactive acylating agent.[1] This typically results in cyclization at the more electronically activated position (ortho or para to an EDG).[1]

  • Low P₂O₅ Content PPA (more hydrolyzed): Favors the formation of the indanone isomer with the electron-donating group meta to the newly formed carbonyl.[1] At lower acidity, the formation of the acylium ion is slower, and a competing pathway, such as Michael addition of the arene to the unsaturated acid (if formed in situ), can dominate.[1]

By simply adjusting the PPA grade, you can effectively switch the regiochemical outcome.[1][4]

Troubleshooting Guide: Common Problems & Solutions

Issue 1: Low or Zero Yield of the Desired Indanone

This is a frequent and frustrating issue in Friedel-Crafts acylation.[2][5] A systematic approach is required to diagnose the root cause.

  • Cause A: Inactive or Inappropriate Catalyst. Lewis acids like AlCl₃ are notoriously sensitive to moisture.[2][5] Brønsted acids like PPA can vary in strength.

    • Protocol:

      • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle hygroscopic Lewis acids like AlCl₃ in an inert atmosphere (glove box or Schlenk line).[5]

      • Catalyst Screening: If AlCl₃ fails, do not assume the reaction is impossible. Screen a panel of catalysts with varying strengths. Consider alternatives like FeCl₃, Sc(OTf)₃, or strong Brønsted acids like triflic acid (TfOH).[5] For deactivated substrates, a superacid system may be necessary.[5]

      • Verify PPA Concentration: For PPA-catalyzed reactions, ensure the P₂O₅ content is appropriate for the desired transformation. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful alternative.[2]

  • Cause B: Suboptimal Reaction Temperature. The activation energy for the cyclization must be reached, but excessive heat can promote side reactions.[5]

    • Protocol:

      • Stepwise Temperature Increase: Start at a literature-reported temperature. If no reaction occurs (monitor by TLC or LC-MS), increase the temperature in 10-15 °C increments.

      • Avoid Degradation: High temperatures can lead to polymerization or the formation of indene derivatives through elimination.[2] If you observe charring or a multitude of new spots on your TLC plate, the temperature is likely too high.

  • Cause C: Poor Starting Material Purity. Impurities in the 3-arylpropionic acid or its acyl chloride can inhibit the catalyst or lead to side products.[2]

    • Protocol:

      • Verify Purity: Use NMR and/or melting point to confirm the purity of your starting material.

      • Purification: Recrystallize or chromatograph the starting material if necessary. Ensure the corresponding acyl chloride is free of residual acid.[5]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

graph TD { A[Start: Low Indanone Yield] --> B{Check Catalyst Activity}; B -->|Inactive/Wet| C[Use Fresh, Anhydrous Catalyst under N2]; B -->|Active| D{Review Temperature}; C --> G; D -->|Too Low| E[Increase Temperature Incrementally]; D -->|Too High| F[Decrease Temperature, Check for Degradation]; E --> G; F --> G; G{Monitor Reaction Progress} --> H{Check Starting Material Purity}; H -->|Impure| I[Purify Starting Material]; H -->|Pure| J[Consider Alternative Route/Catalyst]; I --> G; J --> K[End]; G --> K; }

Caption: Troubleshooting workflow for low indanone yield.

Issue 2: Formation of an Inseparable Mixture of Regioisomers

This is the core challenge of regioselectivity.

  • Cause: Competing Cyclization Pathways. When an aromatic ring has multiple positions with similar activation energies for electrophilic attack, mixtures are common.

    • Protocol:

      • Solvent Optimization: The choice of solvent can influence product distribution. For example, nitromethane has been shown to favor specific isomers in certain Friedel-Crafts acylations.[6] Experiment with solvents of varying polarity (e.g., CS₂, nitrobenzene, dichloromethane).

      • Leverage PPA Concentration: As detailed in FAQ A2, adjusting the P₂O₅ content of PPA is a powerful tool to selectively favor one regioisomer over another.[1]

      • Steric Hindrance: If one potential cyclization site is sterically hindered (e.g., flanked by a bulky group), the reaction will favor the less hindered site. You may be able to leverage this by choosing a bulkier catalyst.

Issue 3: Formation of Polymers or Intermolecular Products

  • Cause: High Reactant Concentration. At high concentrations, the acylating agent can react with a second molecule of the aromatic substrate before it has a chance to cyclize intramolecularly.[5]

    • Protocol:

      • High Dilution: Run the reaction at a much lower concentration (e.g., <0.1 M). This favors the intramolecular pathway by reducing the probability of intermolecular collisions.[5] A syringe pump for slow addition of the substrate to the catalyst mixture can also be highly effective.

Section 2: Nazarov Cyclization and Transition-Metal Catalysis

While Friedel-Crafts is a classic approach, other modern methods offer unique solutions to regioselectivity challenges.

Frequently Asked Questions (FAQs)

Q3: My Nazarov cyclization of an unsymmetrical divinyl ketone gives a poor ratio of regioisomers. How can I improve this?

A3: The regioselectivity of the Nazarov cyclization is notoriously difficult to control in unbiased systems.[7] The key is to direct the elimination step that follows the 4π-electrocyclic ring closure.[8]

  • Electronic Effects: Placing an electron-donating group (EDG) on one of the vinyl moieties and an electron-withdrawing group (EWG) on the other can polarize the system, facilitating the cyclization and improving regioselectivity.[7]

  • Silicon-Directed Strategy: Incorporating a trimethylsilyl (TMS) group on one of the vinyl fragments is a well-established strategy. The β-silicon effect stabilizes the developing positive charge in the oxyallyl cation intermediate, directing the elimination to form the double bond where the silicon was located.[8]

Q4: I need to synthesize a 2-substituted or 3-substituted indanone selectively. Are there methods that can switch between these isomers from the same precursor?

A4: Yes, this is a significant advantage of modern transition-metal catalysis. Catalyst control can provide regiodivergent access to different indanone isomers. For example, in the carboacylation of 2-styryl ketones, the choice of catalyst can completely switch the product:[9]

  • Nickel (Ni) Catalysis: Favors a 2,1-migratory insertion, leading to 2-substituted indanones .[9]

  • Rhodium (Rh) Catalysis: Favors a 1,2-migratory insertion, leading to 3-substituted indanones .[9]

This powerful approach allows access to either regioisomer simply by changing the transition metal catalyst, offering a level of control often unattainable with classical methods.[9]

Troubleshooting Guide: Transition-Metal Catalysis

Issue 4: Low Activity or Selectivity in Palladium-Catalyzed Indanone Synthesis

  • Cause A: Ligand Choice. The electronic and steric properties of the phosphine ligand are critical in tuning the reactivity and selectivity of the palladium catalyst.

    • Protocol: Screen a range of ligands. For a Heck-aldol cascade, a bidentate ligand like dppp [1,3-bis(diphenylphosphino)propane] might be effective.[10] For other transformations, monodentate ligands or specialized ligands may be required.

  • Cause B: Additives and Solvents. The reaction outcome can be highly sensitive to additives.

    • Protocol: In a Pd-catalyzed olefination followed by an aldol-type annulation, ethylene glycol was found to be crucial not just as a solvent but as a promoter for the annulation step.[10] If your reaction is stalling after the initial C-C bond formation, consider additives that can promote the subsequent cyclization.

The logical flow for selecting a synthetic strategy is outlined below.

graph TD { A[Goal: Synthesize Substituted Indanone] --> B{Is Regioselectivity a Key Challenge?}; B -->|Yes| C{Examine Substrate}; B -->|No| D[Use Standard Friedel-Crafts Protocol]; C -->|Unsymmetrical Arene| E{Multiple Cyclization Sites?}; C -->|Unsymmetrical Divinyl Ketone| F[Consider Nazarov Cyclization]; E -->|Yes| G[Use PPA with Controlled P2O5 Content]; E -->|No| D; F --> H{Need High Regiocontrol?}; H -->|Yes| I[Use Silicon-Directed or Polarized Substrate]; H -->|No| J[Standard Lewis Acid Catalysis]; G --> K{Need Specific 2- or 3-Substituted Isomer?}; K -->|Yes| L[Explore Catalyst-Controlled (Ni/Rh) Carboacylation]; K -->|No| G; L --> M[Synthesize Desired Isomer]; I --> M; J --> M; D --> M; }

Caption: Decision workflow for regioselective indanone synthesis.

Data Summary: Catalyst and Condition Effects

The following table summarizes key parameters for controlling regioselectivity in Friedel-Crafts acylation.

MethodKey Control ParameterTypical ConditionsFavored RegioisomerReference
PPA-Mediated Cyclization P₂O₅ ContentLow P₂O₅ contentEDG meta to C=O[1]
PPA-Mediated Cyclization P₂O₅ ContentHigh P₂O₅ contentEDG ortho/para to C=O[1]
Lewis Acid Catalysis Solvent ChoiceSc(OTf)₃ in NitromethaneCan favor specific isomers[6]
Reaction Concentration Substrate MolarityHigh Dilution (<0.1 M)Intramolecular product[5]

References

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. This substituted indanone is a key building block in the development of various pharmaceutical agents and agrochemicals. The most prevalent synthetic route involves an intramolecular Friedel-Crafts acylation of a phenylpropanoyl chloride precursor. While robust, this method is sensitive to several parameters that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges, providing field-proven insights and actionable solutions in a direct question-and-answer format.

Section 1: Synthesis Overview and Key Mechanism

The synthesis is typically a two-step process starting from 3-(3-chloro-5-methylphenyl)propanoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to its more reactive acyl chloride derivative, commonly using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The acyl chloride undergoes a Lewis acid-catalyzed cyclization to form the target indanone. Aluminum chloride (AlCl₃) is the most common catalyst for this transformation.[1][2]

The critical step is the intramolecular acylation, an electrophilic aromatic substitution. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3] This electrophile is then attacked by the electron-rich aromatic ring, leading to ring closure. The regioselectivity is directed by the existing substituents; cyclization occurs ortho to the activating methyl group and meta to the deactivating chloro group.

reaction_pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A 3-(3-chloro-5-methylphenyl) propanoic acid B 3-(3-chloro-5-methylphenyl) propanoyl chloride A->B  SOCl₂ or (COCl)₂ C Acylium Ion Intermediate B->C  AlCl₃ (Lewis Acid) D 6-Chloro-4-methyl-2,3-dihydro -1H-inden-1-one C->D  Ring Closure

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem: Low or Inconsistent Product Yield

Question: My final yield of this compound is consistently below 50%. What are the primary factors I should investigate?

Answer: Low yield is the most frequent challenge and can stem from several sources. Let's break down the critical control points:

  • Anhydrous Conditions are Non-Negotiable: The Friedel-Crafts catalyst, AlCl₃, reacts violently with water. Even trace moisture will quench the catalyst, halting the reaction and reducing the effective catalyst concentration.

    • Actionable Advice: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use anhydrous solvents; solvents from freshly opened bottles or those dried over molecular sieves are recommended. Ensure the starting acyl chloride is free of any residual hydrochloric or carboxylic acid.

  • Catalyst Stoichiometry and Quality: In Friedel-Crafts acylations, the AlCl₃ catalyst forms a complex with the product ketone, rendering it inactive.[4] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required.

    • Actionable Advice: Use a slight excess of AlCl₃ (e.g., 1.1–1.2 equivalents) to drive the reaction to completion. Use high-purity, anhydrous AlCl₃; old or improperly stored bottles may have absorbed atmospheric moisture.

  • Temperature Control is Crucial: Friedel-Crafts reactions are exothermic. Uncontrolled temperature can lead to the formation of intractable polymeric tars and other side products.

    • Actionable Advice: The addition of the acyl chloride to the AlCl₃ suspension should be done slowly and at a low temperature (0-5 °C) to control the initial exotherm.[5] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Purity of the Precursor: The purity of the 3-(3-chloro-5-methylphenyl)propanoyl chloride is paramount. Any unreacted carboxylic acid will complex with AlCl₃, reducing the available catalyst.

    • Actionable Advice: Ensure the conversion to the acyl chloride is complete. After reacting with thionyl chloride, remove all excess SOCl₂ under vacuum, as it can interfere with the cyclization.

Problem: Significant Impurity Profile in Crude Product

Question: My crude product shows multiple spots on TLC and several peaks in the GC-MS analysis. What are the likely impurities and how can I avoid them?

Answer: Impurity formation is typically related to side reactions or incomplete conversion. The most common culprits are:

ImpurityLikely CausePrevention Strategy
Unreacted Starting Material Insufficient catalyst, reaction time, or temperature.Use ≥1.1 eq. of AlCl₃, allow the reaction to stir for 1-3 hours at room temperature, and monitor by TLC until the starting material is consumed.
Regioisomers Incorrect starting material (e.g., contamination with other isomers of chloromethyl toluene).Verify the structure and purity of the initial starting materials by ¹H NMR before beginning the synthesis.
Intermolecular Acylation Products High concentration of reactants, poor mixing.Use a suitable volume of solvent (e.g., Dichloromethane, 1,2-Dichloroethane) and ensure efficient stirring. Add the acyl chloride solution dropwise to the catalyst suspension.
Polymeric Tars Overheating, excessive catalyst, or presence of highly activating impurities.Maintain strict temperature control. Avoid "hot spots" by using a suitable reaction scale and efficient stirring.

Problem: Reaction Mixture Turns into a Dark, Intractable Tar

Question: My reaction mixture became a dark, thick tar upon adding the acyl chloride, making workup impossible. What causes this and how can it be prevented?

Answer: Severe tar formation is a classic sign of an uncontrolled Friedel-Crafts reaction. This happens when the reaction proceeds too quickly and exothermically, leading to polymerization and decomposition.

  • Primary Cause: Poor temperature control. Adding the acyl chloride too quickly to the AlCl₃ suspension at room temperature can cause the reaction temperature to spike.

  • Solution: The "inverse addition" method is highly recommended. Suspend the AlCl₃ in the anhydrous solvent (e.g., DCM) and cool the mixture to 0 °C in an ice bath. Then, add a solution of the acyl chloride in the same solvent dropwise over 30-60 minutes. This maintains a low temperature and a low instantaneous concentration of the reactant, preventing runaway polymerization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the intramolecular Friedel-Crafts cyclization? A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. They are inert to the reaction conditions and are good solvents for the reactants and intermediates. Carbon disulfide (CS₂) is a classic solvent but is highly flammable and toxic. Nitrobenzene can also be used but is more difficult to remove. For most lab-scale syntheses, DCM is preferred for its effectiveness and convenient boiling point (40 °C).

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your starting acyl chloride. The reaction is complete when the starting material spot has been completely consumed. The product indanone will have a different Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots of the reaction.

Q3: What are the critical safety precautions when working with aluminum chloride and thionyl chloride? A3: Both reagents are hazardous and must be handled with care in a well-ventilated chemical fume hood.

  • Aluminum Chloride (AlCl₃): It is a water-reactive powder that releases HCl gas upon contact with moisture. Always wear gloves, safety glasses, and a lab coat. Weigh it quickly and avoid inhalation of the dust. Quench reactions slowly by pouring the reaction mixture onto crushed ice.

  • Thionyl Chloride (SOCl₂): It is a corrosive liquid that reacts with water to release HCl and SO₂ gases. It is a lachrymator and is toxic. Always handle it in a fume hood and wear appropriate personal protective equipment.

Q4: My workup involves quenching with ice/HCl, but I get a persistent emulsion during the extraction. How can I resolve this? A4: Emulsions are common due to the formation of aluminum hydroxides.

  • Prevention: Quench the reaction by pouring it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl. The acid helps keep the aluminum salts dissolved in the aqueous phase.

  • Resolution: If an emulsion forms, adding a small amount of a saturated brine solution (NaCl) can help break it by increasing the ionic strength of the aqueous layer. Gentle swirling rather than vigorous shaking during extraction can also help. In difficult cases, filtering the entire biphasic mixture through a pad of Celite® can break up the emulsion.

troubleshooting_flow Start Low Yield or High Impurities? Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Catalyst Is AlCl₃ ≥ 1.1 eq. and high purity? Check_Moisture->Check_Catalyst Yes Solution_Moisture Flame-dry glassware. Use anhydrous solvent. Check_Moisture->Solution_Moisture No Check_Temp Was addition slow and at 0-5 °C? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use 1.1-1.2 eq. of fresh AlCl₃. Check_Catalyst->Solution_Catalyst No Check_Purity Is precursor pure? Check_Temp->Check_Purity Yes Solution_Temp Use inverse addition at low temperature. Check_Temp->Solution_Temp No Solution_Purity Purify precursor. Ensure full conversion to acyl chloride. Check_Purity->Solution_Purity No Success Improved Yield & Purity Check_Purity->Success Yes Solution_Moisture->Check_Catalyst Solution_Catalyst->Check_Temp Solution_Temp->Check_Purity Solution_Purity->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Part A: Synthesis of 3-(3-chloro-5-methylphenyl)propanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-5-methylphenyl)propanoic acid (1.0 eq).

  • In a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solution should become clear.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (a bubbler with NaOH solution should be used to trap the toxic vapors).

  • The resulting crude 3-(3-chloro-5-methylphenyl)propanoyl chloride (a pale yellow oil) can be used directly in the next step without further purification.

Part B: Intramolecular Friedel-Crafts Cyclization

  • Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) and equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of AlCl₃).

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Dissolve the crude acyl chloride from Part A in anhydrous DCM (approx. 2 mL per mmol) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cold AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approx. 10 g per mmol of AlCl₃) and concentrated HCl (approx. 2 mL per mmol of AlCl₃).

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Section 5: Analytical Characterization

  • TLC: Use silica gel plates with a mobile phase like 4:1 Hexane:Ethyl Acetate. Visualize under UV light (254 nm).

  • GC-MS: Provides information on purity and confirms the mass of the product and any volatile impurities.[6]

  • ¹H NMR: Confirms the structure of the final product. Expect to see characteristic peaks for the aromatic protons, the methyl group singlet, and the two methylene groups of the indanone ring system, which will appear as triplets.

  • ¹³C NMR & IR Spectroscopy: Further confirms the structure, with a characteristic carbonyl peak around 1700 cm⁻¹ in the IR spectrum.

References

Technical Support Center: Synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. This indanone derivative is a valuable intermediate in the development of various biologically active compounds.[1][2][3] The most common and direct synthetic route involves an intramolecular Friedel-Crafts acylation of a 3-(substituted-phenyl)propanoic acid precursor. While theoretically straightforward, this reaction is often complicated by the formation of several side products, leading to challenges in purification and reduced yields.

This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting, explain the mechanistic origins of common impurities, and offer field-proven strategies to optimize your synthesis for purity and yield.

Part 1: The Ideal Synthetic Pathway

The target molecule is typically synthesized via the intramolecular cyclization of 3-(3-chloro-5-methylphenyl)propanoic acid. This reaction is a classic electrophilic aromatic substitution, where the acyl group is directed to an ortho position relative to the activating methyl group. The reaction is generally catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃) in conjunction with the corresponding acyl chloride.[4][5]

Standard Protocol: PPA-Mediated Cyclization
  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 3-(3-chloro-5-methylphenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting acid).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. The mixture will become a homogenous solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.[6]

Ideal Reaction Workflow Diagram

ideal_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification start 3-(3-chloro-5-methylphenyl) propanoic acid reaction Heat to 80-90°C (Vigorous Stirring, N2 atm) start->reaction catalyst Polyphosphoric Acid (PPA) catalyst->reaction quench Quench on Ice reaction->quench After 2-4h extract Extract with Ethyl Acetate quench->extract wash Wash (NaHCO3, Brine) & Dry (Na2SO4) extract->wash purify Column Chromatography or Recrystallization wash->purify product Pure 6-Chloro-4-methyl- 1-indanone purify->product

Caption: Ideal workflow for the synthesis of 6-Chloro-4-methyl-1-indanone.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint, followed by a concrete troubleshooting plan.

Q1: My NMR/GC-MS analysis shows two major isomers. What is the second isomer and why did it form?

A: Mechanistic Cause: You are likely observing a mixture of the desired 6-Chloro-4-methyl-1-indanone and the regioisomeric side product, 4-Chloro-6-methyl-1-indanone .

The formation of these two products is a result of competing electrophilic aromatic substitution pathways. The starting aromatic ring has two activating/directing groups: a methyl group (ortho-, para-directing activator) and a chloro group (ortho-, para-directing deactivator).

  • Desired Path (A): Cyclization occurs at the position that is ortho to the methyl group and ortho to the chloro group. While this position is activated by the methyl group, it is also deactivated by the chloro group and can be sterically hindered.

  • Side Product Path (B): Cyclization occurs at the position that is para to the methyl group and ortho to the chloro group. This position is also activated and may be less sterically hindered, leading to the formation of the 4-chloro-6-methyl isomer.

The choice of catalyst and reaction temperature significantly influences the ratio of these products.[7]

regioisomers cluster_path_A Ortho to -CH3 Ortho to -Cl cluster_path_B Para to -CH3 Ortho to -Cl start 3-(3-chloro-5-methylphenyl) propanoic acid precursor product_A 6-Chloro-4-methyl- 1-indanone start->product_A Cyclization product_B 4-Chloro-6-methyl- 1-indanone start->product_B Cyclization

Caption: Competing cyclization pathways leading to regioisomer formation.

Troubleshooting Protocol:

  • Catalyst Selection: Softer Lewis acids or Brønsted acids can offer better selectivity. If using a Friedel-Crafts acylation with the acyl chloride, consider catalysts other than AlCl₃, such as ZnCl₂ or TMSOTf, which may favor one isomer.[7] PPA often gives a reliable, though not always perfect, ratio.

  • Temperature Control: Run a temperature optimization study. Start at a lower temperature (e.g., 60-70°C) and slowly increase. Higher temperatures can overcome the activation energy for the less-favored pathway, leading to more of the undesired isomer.

  • Solvent Effects: When using Lewis acids, the choice of solvent can influence selectivity. Less polar solvents like nitromethane or chlorobenzene have been shown to improve regioselectivity in some Friedel-Crafts acylations.[7]

Data Summary: Impact of Conditions on Isomer Ratio (Hypothetical)

CatalystTemperature (°C)SolventDesired:Side Product Ratio
PPA90Neat~4:1
PPA70Neat~6:1
AlCl₃80Dichloroethane~2:1
TMSOTf100Nitromethane>20:1[7]
Q2: My reaction is sluggish, and the primary impurity is unreacted starting material. What's the problem?

A: Mechanistic Cause: Incomplete reactions are most often due to catalyst deactivation or insufficient activation energy.

  • Catalyst Deactivation: PPA is hygroscopic, and any moisture in the starting material or reaction setup will hydrolyze and deactivate it. Similarly, Lewis acids like AlCl₃ are extremely sensitive to water.

  • Insufficient Energy: The reaction temperature may be too low, or the reaction time may be too short to achieve full conversion.

  • Stoichiometry (for Lewis Acids): In Friedel-Crafts acylations, the product ketone complexes with the Lewis acid catalyst.[4][8] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not a catalytic amount. Using too little AlCl₃ will result in an incomplete reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or properly stored anhydrous PPA.

    • If using a solvent, ensure it is freshly distilled from an appropriate drying agent.

  • Verify Catalyst Stoichiometry: If using the AlCl₃ route with the acyl chloride, ensure you are using at least 1.1 equivalents of AlCl₃ relative to the acyl chloride.

  • Optimize Reaction Time & Temperature:

    • Monitor the reaction every 30 minutes by TLC. A good mobile phase for this system is typically a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

    • If the reaction stalls, consider increasing the temperature by 10°C increments, holding for an hour at each new temperature to see if the conversion proceeds.

Q3: I see a dark, high-molecular-weight tar forming in my reaction flask. How can I avoid this?

A: Mechanistic Cause: The formation of tar or polymeric material is typically due to intermolecular side reactions. Instead of the acyl group cyclizing within the same molecule, it reacts with a neighboring molecule. This process can cascade, leading to long-chain polymers. This is a classic problem in reactions that have competing intramolecular and intermolecular pathways.

Troubleshooting Protocol:

  • Apply High-Dilution Principle: The key to favoring intramolecular reactions is to reduce the probability of molecules encountering each other.

    • If using a solvent-based system (like the AlCl₃ route), increase the solvent volume significantly (e.g., double the initial volume).

    • A more advanced technique is to use a syringe pump to slowly add the substrate to the hot catalyst/solvent mixture over several hours. This keeps the instantaneous concentration of the starting material very low, strongly favoring the intramolecular cyclization.

  • Control Temperature: Excessively high temperatures can promote charring and decomposition, which contributes to the formation of insoluble, tarry materials. Do not exceed the recommended temperature range unless necessary for conversion.

Part 3: Key Analytical and Purification Protocols

Protocol: TLC Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Start with 8:2 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate. Spot the starting material, co-spot (starting material + reaction mixture), and the reaction mixture.

  • Visualization: Visualize under a 254 nm UV lamp. The indanone product is typically more conjugated and may have a different appearance than the starting acid. Stain with potassium permanganate if needed. The Rƒ of the product should be higher (less polar) than the starting carboxylic acid.

Protocol: Flash Column Chromatography Purification
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using hexane as the eluent.

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with pure hexane, then gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 1-5% Ethyl Acetate in Hexane (to elute less polar impurities)

    • 5-15% Ethyl Acetate in Hexane (the desired product and its isomer will likely elute in this range)

  • Fraction Collection: Collect small fractions and analyze by TLC to identify and combine the pure product fractions. The two regioisomers will likely have very similar Rƒ values, requiring a slow, shallow gradient for effective separation.

References

stability of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to explain the causality behind potential issues and offer robust, validated protocols to ensure the integrity of your results.

Compound Profile

This compound is a substituted indanone derivative. Its reactivity is primarily governed by the ketone functional group, the adjacent alpha-protons, and the substituted aromatic ring. Understanding its stability is crucial for designing synthetic routes, purification strategies, and formulation studies.

Caption: Structure and key properties of the target compound.

Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound.

Q1: My sample of this compound shows degradation after treatment with a strong base (e.g., NaOH, KOH) and heat. What is the likely degradation mechanism?

A1: The most probable cause of degradation under strong basic conditions, especially with heating, is a retro-aldol reaction .[1] The indanone structure can be viewed as a product of an intramolecular aldol condensation. The presence of a strong base can catalyze the reverse reaction. The process begins with the formation of an enolate at the C-2 position. This is followed by cleavage of the C1-C2 bond, leading to ring-opening and the formation of smaller, fragmented molecules.[1][2] Many α,β-unsaturated carbonyl compounds can fragment into smaller aldehydes or ketones when heated with aqueous solutions of strong bases.[1]

G start Indanone Derivative enolate Enolate Intermediate start->enolate  + OH⁻ (Deprotonation at C2) opened Ring-Opened Intermediate enolate->opened  Ring Cleavage (Retro-Aldol) products Degradation Products (e.g., Substituted Benzoic Acid Derivative) opened->products  Further Reaction/ Workup

Caption: Potential degradation pathway under strong basic conditions.

Q2: I am running an acid-catalyzed reaction and notice the formation of impurities. Is the indanone susceptible to degradation under acidic conditions?

A2: Yes, acidic conditions can also promote degradation, although the mechanism differs from base-catalyzed pathways. Under acidic conditions, the carbonyl oxygen is protonated, which activates the ketone. This can lead to several outcomes:

  • Acid-Catalyzed Enolization: The compound can form an enol, which is a reactive intermediate.[2]

  • Aldol-Type Condensation/Polymerization: The activated ketone can be attacked by the enol form of another molecule, leading to dimerization or polymerization, especially at higher concentrations and temperatures.

  • Retro-Aldol Reaction: Similar to base catalysis, strongly acidic conditions combined with heat can also promote the reversible retro-aldol reaction, though this is often less efficient than the base-catalyzed pathway for this class of compounds.[1]

Q3: How stable is the C-Cl bond on the aromatic ring during my experiments?

A3: The chloro-substituent on the aromatic ring is generally robust and stable under most standard acidic and basic conditions used in organic synthesis. Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl halides. However, under very harsh conditions, such as high temperatures and pressures in the presence of strong nucleophiles, nucleophilic aromatic substitution could occur, but this is unlikely during typical laboratory procedures.

Q4: I need to perform a reaction overnight. What are the ideal pH and temperature conditions to minimize degradation?

A4: To ensure maximum stability for prolonged reaction times, it is best to maintain conditions as close to neutral pH as possible. If the reaction requires acidic or basic catalysis, use the mildest possible reagents and the lowest effective temperature. For storage, the compound should be kept as a solid in a dry, cool environment.[3] In solution, neutral, aprotic solvents are preferable for long-term stability.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Solution
Low recovery after basic extraction/workup. Degradation of the compound via a retro-aldol or other base-catalyzed pathway.Use a milder base (e.g., NaHCO₃, K₂CO₃) for neutralization instead of NaOH or KOH. Keep the temperature low (ice bath) during the workup. Minimize contact time with the basic solution.
Appearance of multiple new spots on TLC/LC-MS during an acid-catalyzed reaction. Acid-catalyzed self-condensation, polymerization, or other degradation.Reduce the concentration of the acid catalyst. Run the reaction at a lower temperature. Consider using a Lewis acid instead of a Brønsted acid if applicable.
Product discoloration (darkening) upon heating in solution. Thermal degradation or polymerization, potentially initiated by trace acidic or basic impurities.Ensure solvents are pure and neutral. Consider adding a radical inhibitor like BHT if oxidative pathways are suspected. Perform reactions under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to systematically evaluate the intrinsic stability of a drug substance and identify potential degradation products.[4][5] This process is a regulatory requirement and provides critical data for formulation development and stability-indicating method validation.[6][7][8]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot Stock base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot Stock ox Oxidation (3% H₂O₂, RT) prep->ox Aliquot Stock neutralize Neutralize Samples acid->neutralize base->neutralize ox->neutralize dilute Dilute to Working Conc. neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

  • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at the same temperature as the corresponding stressed sample.

3. Time Points and Quenching:

  • Withdraw aliquots from each vial at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction:

    • For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

    • For the oxidative sample, the reaction can often be stopped by dilution.

4. Analysis:

  • Dilute all quenched samples (including the control) to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze immediately by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at a suitable wavelength).

  • Use mass spectrometry (LC-MS) to identify the mass of any potential degradation products.

Summary of Forced Degradation Conditions
Stress Condition Reagent Temperature Typical Duration Expected Outcome
Acidic Hydrolysis 0.1 M - 1 M HClRT to 80°C2 - 48 hoursMinor degradation to moderate polymerization, depending on severity.
Basic Hydrolysis 0.1 M - 1 M NaOHRT to 80°C1 - 24 hoursSignificant degradation likely, especially with heat. Ring-opening via retro-aldol is possible.[9]
Oxidation 3-30% H₂O₂RT8 - 72 hoursStability depends on the susceptibility to oxidation. Aromatic rings and ketones are generally stable, but side-chain oxidation could occur.
Photostability UV/Visible LightAmbientPer ICH Q1BAssess for photodegradation products.
Thermal 60°C - 100°C (Solid)60°C - 100°C1 - 7 daysGenerally stable in solid form, but melting point should be considered.

References

Technical Support Center: Navigating the Analysis of Halogenated Organic Compounds by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting the HPLC-MS analysis of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity and success of your analytical work.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions that arise when working with halogenated compounds in an HPLC-MS workflow.

Q1: Why do my mass spectra for chlorinated or brominated compounds show multiple peaks for the molecular ion?

A: The multiple peaks you are observing for your molecular ion are due to the natural isotopic abundance of chlorine and bromine. Unlike carbon, where the heavy isotope ¹³C is only about 1.1% abundant, the heavy isotopes of chlorine (³⁷Cl) and bromine (⁸¹Br) are significantly more common.

  • Chlorine: Naturally exists as two main isotopes, ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%). This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M) for a compound containing a single chlorine atom.[1]

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50% each). This leads to a signature M+2 peak that is almost the same intensity as the molecular ion peak (M) for a compound with one bromine atom.[1][2]

The presence and ratio of these isotopic peaks are powerful diagnostic tools for confirming the presence and number of chlorine or bromine atoms in your analyte.[3][4]

Q2: I see unexpected adducts in my mass spectra, such as [M+Na]⁺ or [M+Cl]⁻. Where are these coming from and how can I control them?

A: Adduct formation is a common phenomenon in electrospray ionization (ESI) and occurs when your analyte molecule associates with ions present in the mobile phase or from contaminants.[5]

  • Common Positive Mode Adducts: In positive ion mode, you may observe [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺. Sodium and potassium are ubiquitous and can leach from glassware or be present as impurities in solvents and reagents. Ammonium adducts often come from the use of ammonium formate or ammonium acetate as mobile phase modifiers.

  • Common Negative Mode Adducts: In negative ion mode, common adducts include [M-H]⁻, [M+Cl]⁻, [M+HCOO]⁻ (formate), and [M+CH₃COO]⁻ (acetate).[6] Chloride and formate/acetate adducts are often intentionally or unintentionally introduced through the mobile phase.

Controlling Adduct Formation:

  • Mobile Phase Purity: Use high-purity solvents and additives (e.g., LC-MS grade) to minimize sodium and potassium contamination.[7][8]

  • Additive Choice: The choice and concentration of mobile phase additives can significantly influence adduct formation.[5] For example, adding a small amount of formic acid can promote the formation of [M+H]⁺ and suppress [M+Na]⁺.

  • Sample Matrix: The sample matrix itself can be a source of adduct-forming ions. Proper sample clean-up can help to minimize these effects.[9]

Q3: Why is the ionization efficiency of my highly halogenated compound so low in ESI?

A: The ionization efficiency of a compound in ESI is highly dependent on its ability to accept or lose a proton or form an adduct. Highly halogenated compounds can present challenges for a few reasons:

  • Electron Withdrawing Effects: Halogens are electron-withdrawing, which can decrease the basicity of a molecule, making it more difficult to protonate in positive ion mode.

  • Steric Hindrance: A large number of bulky halogen atoms can sterically hinder the site of protonation or adduct formation.

  • Polarity: While halogens are electronegative, highly halogenated compounds can have low overall polarity, which can affect their desolvation and ionization in the ESI source.

For compounds that are difficult to ionize, consider alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or exploring different adduct formations in ESI.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues in the HPLC-MS analysis of halogenated compounds.

Issue 1: No or Low Analyte Signal
Possible Cause Troubleshooting Steps & Explanation
Poor Ionization 1. Optimize ESI Source Parameters: Infuse a standard solution of your analyte directly into the mass spectrometer and systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow, and temperature to maximize the signal. This is the most critical first step.[7] 2. Switch Ionization Polarity: If you are using positive ion mode, try negative ion mode, and vice versa. Some halogenated compounds may ionize more efficiently in one polarity. 3. Promote Adduct Formation: If protonation/deprotonation is inefficient, try adding a mobile phase modifier known to form adducts. For example, a small amount of ammonium formate can promote [M+NH₄]⁺ formation in positive mode, while dichloromethane can be a source of chloride for [M+Cl]⁻ adducts in negative mode.[6] 4. Consider APCI: For less polar, more volatile halogenated compounds, APCI may provide better ionization efficiency than ESI.
Chromatographic Issues 1. Check for Co-elution with Suppressing Agents: Matrix components from your sample can co-elute with your analyte and suppress its ionization.[10] To diagnose this, perform a post-column infusion of your analyte while injecting a blank matrix sample. A dip in the analyte signal at its retention time indicates ion suppression. To resolve this, improve your sample preparation or modify your chromatographic method to separate the analyte from the interfering components. 2. Ensure Proper Elution: If your compound is highly retained, it may not be eluting from the column or eluting as a very broad peak that is indistinguishable from the baseline.[11] Try a stronger mobile phase or a gradient elution.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps & Explanation
Column Overload 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute your sample or inject a smaller volume. 2. Check Sample Solubility: Ensure your analyte is fully dissolved in the injection solvent. Precipitation on the column head will cause peak distortion.
Secondary Interactions 1. Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where the analyte is in a single ionic form can improve peak shape. 2. Use a Different Column Chemistry: Some halogenated compounds can have secondary interactions with residual silanols on silica-based C18 columns. Consider using a column with end-capping or a different stationary phase, such as a phenyl or fluorinated phase, which can offer alternative selectivities.[12]
Injection Solvent Mismatch 1. Match Injection Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If you must use a stronger solvent, keep the injection volume as small as possible to prevent peak distortion.[13]
Column Void or Contamination 1. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent to remove contaminants that may have accumulated at the head of the column. 2. Use a Guard Column: A guard column can protect your analytical column from particulate matter and strongly retained sample components, extending its lifetime and preserving peak shape.[10]
Issue 3: Complex or Unidentifiable Mass Spectra
Possible Cause Troubleshooting Steps & Explanation
In-source Fragmentation/Decomposition 1. Reduce Source Energy: High capillary voltages or temperatures can cause some labile halogenated compounds to fragment or decompose in the ESI source.[14] Systematically reduce these parameters to see if the abundance of the molecular ion increases. 2. Check for Thermal Degradation: Some brominated flame retardants, for example, are known to be thermally labile.[14] Ensure your source temperature is not unnecessarily high.
Multiple Adducts 1. Simplify the Mobile Phase: If you see multiple adducts of your analyte (e.g., [M+H]⁺, [M+Na]⁺, and [M+K]⁺), try to promote the formation of a single adduct type by adding a specific modifier (e.g., formic acid for [M+H]⁺) and using high-purity solvents to minimize others.[5] 2. Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to resolve and identify different adducts and distinguish them from other co-eluting species based on their accurate mass.
Isotopic Overlap in Complex Mixtures 1. Employ High-Resolution Mass Spectrometry (HRMS): For complex mixtures like chlorinated paraffins, the isotopic patterns of different congeners can overlap, making identification and quantification challenging with low-resolution MS.[15][16] HRMS is often necessary to resolve these complex spectra. 2. Use Tandem Mass Spectrometry (MS/MS): MS/MS can be used to isolate a specific precursor ion and generate fragment ions, which can aid in the structural elucidation and confirmation of your analyte, especially in a complex matrix.

Experimental Protocols

Protocol: Optimizing ESI Source Parameters for a Novel Halogenated Compound

This protocol outlines a systematic approach to finding the optimal ESI source settings for your analyte.

  • Prepare a Standard Solution: Prepare a solution of your purified halogenated compound in a solvent compatible with your intended mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 µg/mL.

  • Direct Infusion Setup:

    • Disconnect the HPLC from the mass spectrometer.

    • Use a syringe pump to infuse the standard solution directly into the ESI source at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Initial Parameter Settings:

    • Set the mass spectrometer to scan a mass range that includes your expected molecular ion.

    • Start with typical ESI parameters for your instrument (e.g., Capillary Voltage: 3.5 kV, Nebulizer Pressure: 30 psi, Drying Gas Flow: 10 L/min, Gas Temperature: 300 °C).

  • Systematic Optimization:

    • Capillary Voltage: While monitoring the signal intensity of your molecular ion, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.0 to 5.0 kV). Record the voltage that gives the highest signal without evidence of in-source fragmentation.

    • Nebulizer Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure in increments of 5 psi. Find the pressure that maximizes the signal.

    • Drying Gas Temperature and Flow: Co-optimize the drying gas temperature and flow rate. Increase the temperature in 25 °C increments and the flow rate in 2 L/min increments, looking for the combination that provides the best signal intensity and stability.

  • Finalize and Document: Once you have found the optimal settings for each parameter, document them for your analytical method.

Visualizations

Logical Troubleshooting Workflow for "No or Low Signal"

Troubleshooting_No_Signal start Start: No or Low Signal infuse Infuse Analyte Standard Directly into MS start->infuse signal_check Is a signal observed? infuse->signal_check optimize_ms Optimize MS Source Parameters (Voltage, Gas, Temp) signal_check->optimize_ms Yes ms_issue Fundamental Ionization Problem signal_check->ms_issue No recheck_signal Signal adequate after optimization? optimize_ms->recheck_signal check_lc Problem is likely with the HPLC system or method recheck_signal->check_lc No lc_ok LC Method OK. Proceed with Analysis. recheck_signal->lc_ok Yes check_elution Is the compound eluting from the column? check_lc->check_elution check_suppression Check for Ion Suppression check_elution->check_suppression lc_issue Address LC Issue (Gradient, Sample Prep) check_suppression->lc_issue

Caption: A logical workflow for troubleshooting the absence of an analyte signal.

Decision Tree for Poor Peak Shape

Troubleshooting_Peak_Shape start Start: Poor Peak Shape peak_type What is the peak shape? start->peak_type fronting Peak Fronting peak_type->fronting Fronting tailing Peak Tailing peak_type->tailing Tailing splitting Peak Splitting peak_type->splitting Splitting overload Reduce Sample Concentration/Volume fronting->overload secondary_interactions Adjust Mobile Phase pH or Change Column tailing->secondary_interactions injection_solvent Match Injection Solvent to Mobile Phase splitting->injection_solvent column_void Check for Column Void/Contamination splitting->column_void solution Problem Solved overload->solution secondary_interactions->solution injection_solvent->solution column_void->solution

Caption: A decision tree for diagnosing and resolving poor peak shapes.

References

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for the synthesis of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Our goal is to provide in-depth, actionable insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the highest purity of your final product. The synthesis of 1-indanones, a critical structural motif in numerous biologically active molecules, is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][2][3] This guide will delve into the nuances of this transformation to empower you with the expertise to navigate this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and robust method is the intramolecular Friedel-Crafts acylation of 3-(4-chloro-2-methylphenyl)propanoic acid or its corresponding acyl chloride.[4] This reaction involves the cyclization of the acyl group onto the aromatic ring, promoted by a strong Lewis or Brønsted acid catalyst, to form the desired five-membered ring of the indanone core.[1][2]

Q2: Which catalyst is most effective for this intramolecular Friedel-Crafts cyclization?

A2: The choice of catalyst is critical and often substrate-dependent. While aluminum chloride (AlCl₃) is a classic and frequently used Lewis acid, other catalysts can offer advantages in terms of yield, purity, and milder reaction conditions.[2] Polyphosphoric acid (PPA) is also a widely employed and powerful catalyst for this transformation.[2][4] For specific substrates, alternatives like niobium pentachloride (NbCl₅) or various metal triflates (e.g., Sc(OTf)₃) have demonstrated high efficacy.[2][5][6]

Q3: What are the key challenges in synthesizing substituted 1-indanones like this one?

A3: A significant challenge is controlling regioselectivity, especially when the aromatic ring has multiple potential sites for cyclization.[2] In the case of this compound, the directing effects of the chloro and methyl groups on the aromatic ring must be considered to favor the desired isomer. Catalyst sensitivity to moisture is another critical factor, as many Lewis acids like AlCl₃ can be deactivated by water, leading to diminished yields.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • Analysis of the crude reaction mixture by TLC or GC-MS shows primarily unreacted starting material.

  • Minimal to no formation of the desired this compound.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Inactive Catalyst Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the formation of the crucial acylium ion intermediate.[2]Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst and solvents.
Insufficient Catalyst Loading While catalytic amounts of some superacids can be effective, traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts because they form complexes with the product ketone, rendering them inactive.[7]For AlCl₃-promoted reactions, start with at least 1.1 to 1.5 equivalents of the catalyst. For other catalysts, consult literature precedents for optimal loading.
Inadequate Reaction Temperature The activation energy for the intramolecular Friedel-Crafts acylation may not be reached at lower temperatures, leading to a stalled reaction.Gradually increase the reaction temperature. For many indanone syntheses, refluxing in a suitable solvent like dichloromethane or benzene is effective.[2] Microwave-assisted synthesis can also be explored to accelerate the reaction.[3]
Deactivated Aromatic Ring While the chloro and methyl groups are generally compatible, the overall electronic nature of the starting material might render the aromatic ring insufficiently nucleophilic for the cyclization to occur efficiently under the chosen conditions.Consider using a more potent catalytic system. Superacids like triflic acid (TfOH) or solid acids like polyphosphoric acid (PPA) can be effective for less reactive substrates.[2]
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the product.

  • GC-MS or NMR of the crude product indicates the presence of unexpected compounds.

  • The isolated product is discolored (e.g., brown and sticky) instead of a white to light yellow solid.[8]

Potential Causes and Solutions:

Cause Explanation Recommended Action
Intermolecular Acylation At high concentrations, the acylium ion intermediate can react with another molecule of the starting material's aromatic ring, leading to polymeric byproducts.Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a solution of the catalyst over an extended period.
Formation of Regioisomers Depending on the directing effects of the substituents and the reaction conditions, cyclization could potentially occur at an alternative position on the aromatic ring, leading to an isomeric indanone.The choice of solvent can influence regioselectivity. For instance, nitromethane has been shown to favor the formation of specific isomers in some Friedel-Crafts acylations.[9] Careful optimization of the catalyst and temperature may also be necessary.
Polysubstitution Although less common in intramolecular acylations because the product ketone is generally less reactive than the starting material, polysubstitution can sometimes occur under harsh conditions.[10]Use the mildest possible reaction conditions (catalyst, temperature, and reaction time) that still afford a reasonable yield of the desired product.
Degradation of Starting Material or Product Prolonged exposure to strong acids and high temperatures can lead to the degradation of either the starting material or the indanone product, resulting in complex impurity profiles.Monitor the reaction progress closely by TLC or GC. Once the starting material is consumed, promptly quench the reaction and proceed with the workup to minimize degradation.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Co-elution of impurities with the product during column chromatography.

  • The final product has a lower than expected melting point and appears impure by analytical techniques.[8]

Potential Causes and Solutions:

Cause Explanation Recommended Action
Presence of Unreacted Starting Material The starting 3-(4-chloro-2-methylphenyl)propanoic acid is more polar than the indanone product.Recrystallization is often effective for removing polar starting material.[8] A suitable solvent system might be ethanol or a hexane/ethyl acetate mixture.[8] Alternatively, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can remove the acidic starting material.
Contamination with Regioisomers Regioisomers often have very similar polarities, making them challenging to separate by standard chromatographic methods.Meticulous column chromatography with a carefully selected eluent system may be required. In some cases, fractional crystallization can be an effective alternative. Trying different stationary phases for chromatography could also be beneficial.
Residual Catalyst Traces of the acid catalyst or its hydrolysis products can remain in the final product, leading to discoloration and potential instability.Ensure a thorough aqueous workup is performed after quenching the reaction. Washing the organic layer with water, a mild base, and brine will help remove residual catalyst.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chloro-2-methylphenyl)propanoic acid (Starting Material)

This is a representative procedure; specific conditions may need optimization.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Reagents: Charge the flask with 3-chloro-5-methyltoluene and a suitable solvent (e.g., dichloromethane).

  • Friedel-Crafts Acylation: Cool the flask in an ice bath and slowly add a Lewis acid (e.g., AlCl₃). Then, add succinic anhydride portion-wise via the addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Workup: Cool the reaction and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting keto-acid is then reduced (e.g., via a Clemmensen or Wolff-Kishner reduction) to yield 3-(4-chloro-2-methylphenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This protocol uses polyphosphoric acid (PPA) as the catalyst.

  • Reaction Setup: In a fume hood, place 3-(4-chloro-2-methylphenyl)propanoic acid in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the flask. The amount should be sufficient to ensure efficient stirring of the resulting paste.

  • Heating: Heat the mixture with stirring to a temperature of approximately 80-100 °C. The optimal temperature should be determined experimentally.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with an organic solvent, and analyzing by TLC or GC-MS.

  • Quenching and Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.[8]

Visualizations

Reaction Workflow Diagram

Workflow Start Starting Materials: 3-chloro-5-methyltoluene Succinic Anhydride Step1 Friedel-Crafts Acylation & Reduction Start->Step1 Intermediate 3-(4-chloro-2-methylphenyl)propanoic acid Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (e.g., with PPA) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final Pure Product Purification->Final Troubleshooting Start Low Yield? CheckCatalyst Is the catalyst active and in sufficient quantity? Start->CheckCatalyst Yes CheckPurity Impure Product? Start->CheckPurity No CheckCatalyst->Start No, adjust catalyst CheckConditions Are reaction temperature and time adequate? CheckCatalyst->CheckConditions Yes CheckConditions->Start No, increase temp/time CheckConditions->CheckPurity Yes Recrystallize Recrystallize to remove polar/non-polar impurities. CheckPurity->Recrystallize Yes Solution Optimized Synthesis CheckPurity->Solution No Chromatography Use column chromatography for isomeric impurities. Recrystallize->Chromatography OptimizeWorkup Ensure thorough aqueous workup to remove catalyst residues. Chromatography->OptimizeWorkup OptimizeWorkup->Solution

References

Technical Support Center: Stability and Degradation Pathways of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Since this molecule is a specific synthetic intermediate, publicly available degradation data is scarce. Therefore, this document provides a framework for investigating its degradation pathways based on first principles of chemical stability and established regulatory guidelines for stress testing. The troubleshooting guides and FAQs herein are structured to anticipate the challenges you may encounter during your experimental workflow, from initial forced degradation studies to the development of a stability-indicating analytical method.

Part 1: Frequently Asked Questions - Understanding Potential Degradation

This section addresses the foundational questions regarding the inherent stability of this compound based on its chemical structure.

Question 1: What are the most likely sites of degradation on the this compound molecule?

Answer: Based on its structure, the molecule has several functional groups that could be susceptible to degradation under stress conditions:

  • Benzylic Carbons: The two carbons in the five-membered ring adjacent to the aromatic ring (the C2 and C3 positions) are benzylic. Benzylic C-H bonds are relatively weak and are primary targets for oxidation.[1][2][3] Strong oxidizing agents can potentially cleave these bonds.[1][2]

  • Ketone Group: The carbonyl group (C=O) at the C1 position is a potential site for reduction to a secondary alcohol.

  • Aromatic Methyl Group: The methyl group on the benzene ring is also at a benzylic-like position and can be oxidized, potentially to a carboxylic acid under harsh conditions.[3][4]

  • Chloro Substituent: The chloro group on the aromatic ring is generally stable but can be susceptible to photolytic degradation (photolysis), which may involve a radical mechanism, or nucleophilic displacement under extreme conditions.

Question 2: What are the probable degradation pathways I should anticipate?

Answer: You should anticipate four primary degradation pathways:

  • Oxidation: This is the most probable pathway. Oxidation could occur at the benzylic C-H bonds of the dihydro-indenone ring, leading to the formation of hydroxylated species or further oxidation to open the ring.[2][5] The methyl group could also be oxidized.

  • Reduction: The ketone can be reduced to 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol.

  • Photodegradation: Aromatic ketones and chlorinated aromatic compounds can absorb UV light, leading to photolytic degradation. This could involve radical intermediates and potentially dehalogenation.

  • Hydrolysis (Acid/Base mediated): While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions, especially when combined with heat, could potentially catalyze unforeseen degradation reactions.

Below is a diagram illustrating these hypothesized pathways.

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_photolysis Photodegradation parent This compound oxidized_ring Hydroxylated Benzylic Product parent->oxidized_ring Oxidizing Agent (e.g., H₂O₂) oxidized_methyl Carboxylic Acid Product (Oxidized Methyl Group) parent->oxidized_methyl Strong Oxidant (e.g., KMnO₄) reduced_ketone Alcohol Product (Reduced Ketone) parent->reduced_ketone Reducing Agent (e.g., NaBH₄) dehalogenated Dehalogenated Product parent->dehalogenated UV/Vis Light

Caption: Hypothesized degradation pathways for the target molecule.

Part 2: Troubleshooting Guide - Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7][8][9][10] This section addresses common issues encountered during these studies.

Question 3: I performed forced degradation under acidic/basic conditions, but I see no degradation. What should I do?

Answer:

  • Increase Stress Severity: If no degradation is observed at room temperature, you should increase the temperature in increments (e.g., to 40°C, then 60°C) while monitoring. The combination of chemical stress and thermal stress is often required.[8][11]

  • Increase Reagent Concentration: If increasing temperature is not effective or not desired, you can cautiously increase the concentration of your acid or base (e.g., from 0.1 N to 1.0 N HCl or NaOH).

  • Extend Exposure Time: Increase the duration of the study from 24 hours to 48 or 72 hours, taking time points to monitor the progress.

  • Causality Check: The indenone core is relatively stable to hydrolysis. The lack of degradation under mild conditions is not entirely unexpected. The goal of forced degradation is to achieve some degradation (typically 5-20%) to demonstrate your analytical method can separate the degradants from the parent compound.[8]

Question 4: My oxidative degradation with hydrogen peroxide is too fast and degrades the entire sample. How can I control it?

Answer:

  • Lower Peroxide Concentration: Reduce the concentration of H₂O₂ significantly, for example, from 30% to 3% or even lower.[11]

  • Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or even in a cooled bath) to slow down the reaction rate.

  • Shorter Time Points: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation products before they are further degraded.

  • Alternative Oxidants: If H₂O₂ is too aggressive, consider a radical initiator like azobisisobutyronitrile (AIBN), which can simulate autoxidative processes under milder conditions.[11][12]

Question 5: After my stress study, the mass balance in my HPLC analysis is below 90%. Where could the rest of the material have gone?

Answer: Poor mass balance can be attributed to several factors:

  • Degradants are not detected: Your primary degradation products may not have a chromophore that absorbs at the wavelength you are using for UV detection. Use a photodiode array (PDA) detector to examine the full UV spectrum and ensure you are not missing any peaks.

  • Formation of Insoluble Products: Some degradation products may precipitate out of the solution. Visually inspect your stressed samples for any cloudiness or solid material. If present, you may need to dissolve the sample in a stronger solvent before analysis.

  • Formation of Volatile Degradants: Degradation could lead to small, volatile molecules that are lost from the sample. This is less common for this specific structure but is a possibility.

  • Co-elution: A degradant peak may be co-eluting with your parent peak or a solvent front. A high-purity peak is essential for a stability-indicating method. You may need to adjust your HPLC method (gradient, mobile phase, column) to achieve better separation.

Question 6: I am not sure if my analytical method is "stability-indicating." What does that mean and how do I confirm it?

Answer: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][7][13][14]

To confirm your method is stability-indicating, you must:

  • Perform Forced Degradation: Generate degradation products using various stress conditions (acid, base, oxidation, heat, light).[13][15]

  • Demonstrate Specificity: Analyze the stressed samples using your HPLC method. The method must be able to separate the parent peak from all significant degradation product peaks.

  • Assess Peak Purity: Use a PDA or Mass Spectrometry (MS) detector to assess the purity of the parent peak in the presence of its degradants. The peak should be spectrally pure, indicating no co-elution.

Part 3: Experimental Protocols & Workflows

The following protocols are generalized starting points. You will need to adapt them based on the specific solubility of your compound and the results of your initial trials.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps for subjecting the compound to a variety of stress conditions as recommended by ICH guidelines.[16][17][18][19]

Objective: To generate potential degradation products for the development of a stability-indicating method.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1N and 0.1N

  • Sodium Hydroxide (NaOH), 1N and 0.1N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • Heating block or oven

  • Photostability chamber

Workflow Diagram:

G cluster_prep 1. Sample Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C, solid state) prep->therm photo Photolytic (ICH Q1B conditions) prep->photo timepoint Take Time Points (e.g., 0, 4, 8, 24h) acid->timepoint base->timepoint oxid->timepoint therm->timepoint photo->timepoint quench Neutralize/Quench (as needed) timepoint->quench dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) quench->dilute hplc Analyze by HPLC-PDA/MS dilute->hplc eval Assess Degradation (%) Check Peak Purity Calculate Mass Balance hplc->eval

References

Technical Support Center: A Researcher's Guide to Purifying 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. The focus is on the identification and removal of common isomeric impurities that arise during synthesis. The format is designed to directly address specific issues encountered in the laboratory through a combination of FAQs, troubleshooting tables, and detailed protocols.

Section 1: Understanding the Challenge: The Origin of Isomeric Impurities

A robust purification strategy begins with understanding the source of the impurities. The most common synthetic routes to this compound involve a Friedel-Crafts reaction, which is notorious for generating positional isomers.[1][2]

Q1: What are the most likely isomeric impurities I'll encounter during the synthesis of this compound, and why do they form?

The primary cause of isomeric impurities is the initial electrophilic aromatic substitution step (a Friedel-Crafts acylation) on the starting material, 3-chlorotoluene. The methyl group (-CH₃) is an activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, yet also ortho, para-director.[3] This creates a competitive environment where the incoming acyl group can add to several positions on the aromatic ring, leading to different regioisomers after the subsequent intramolecular cyclization.

The reaction of 3-chlorotoluene with a reagent like 3-chloropropionyl chloride, followed by intramolecular cyclization, is a common pathway. The initial acylation can occur at three possible positions, leading to the desired product and two key isomeric impurities after cyclization:

  • Desired Product: this compound

  • Isomeric Impurity 1: 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

  • Isomeric Impurity 2: 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Because these molecules have the same molecular weight and similar functional groups, they often exhibit very close physical properties, making their separation a significant challenge.[4][5]

Q2: How can I reliably detect and quantify these isomeric impurities in my crude product?

A multi-technique analytical approach is essential for confident characterization.

Analytical TechniqueExpected Observations & Insights
Thin-Layer Chromatography (TLC) Isomeric impurities will likely have very similar Rf (retention factor) values, appearing as spots that are close together or even overlapping.[6] Experimenting with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) is crucial to achieve any visible separation.
Gas Chromatography-Mass Spectrometry (GC-MS) This is a powerful tool. The isomers will show peaks with identical mass-to-charge ratios (m/z) in the mass spectrum but will have different retention times in the gas chromatogram, allowing for quantification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are definitive. While the overall spectra will look similar, the key differences will be in the aromatic region. The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to the different substitution patterns. Complex, overlapping multiplets in this region are a strong indicator of an isomeric mixture.[6]
High-Performance Liquid Chromatography (HPLC) An analytical HPLC method, typically normal-phase, can resolve the different isomers into distinct peaks, providing accurate quantification of purity.[7][8]

Section 2: Purification Workflow and Troubleshooting

The choice of purification method depends directly on the impurity profile identified in your analytical assessment. The following workflow provides a logical decision-making process.

PurificationWorkflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Purification cluster_3 Phase 4: Verification Crude Crude Product Analysis Analytical Assessment (TLC, GC-MS, NMR) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystal Recrystallization Decision->Recrystal  Different Solubility  (e.g., one is an oil) Column Flash Column Chromatography Decision->Column  Separable by TLC  (ΔRf > 0.1) HPLC Preparative HPLC Decision->HPLC  Co-eluting by TLC  (ΔRf < 0.1) Pure Pure Product Recrystal->Pure Column->Pure HPLC->Pure Characterization Final Purity Check (>98%) Pure->Characterization

Caption: Decision workflow for selecting a purification strategy.

Q3: My crude product is a brown, sticky oil, but the literature says the pure compound is a solid. What does this indicate and how should I proceed?

A discolored, oily, or sticky consistency is a clear sign of significant impurities.[6] These could be residual starting materials, solvent, or, very commonly, a mixture of isomers that is preventing the desired product from crystallizing (eutectic mixture).

Troubleshooting Steps:

  • Initial Cleanup: First, attempt a simple workup. Dissolve the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate, wash with a 5% HCl solution, then a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This removes acidic or basic starting materials.[9]

  • Attempt Crystallization: Even if it's an oil, try to induce crystallization. Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and slowly cool it to room temperature, then to 0-4 °C. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystal growth.[10]

  • Proceed to Chromatography: If crystallization fails, the most reliable path forward is column chromatography, which is designed to separate components of a mixture.[11]

Q4: How do I effectively separate these isomers using flash column chromatography?

Flash column chromatography is the workhorse method for separating compounds with different polarities.[6][11] Since the isomeric impurities have very similar polarities, careful method development is key.

Troubleshooting Guide for Flash Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) Solvent system is too polar or not selective enough.Decrease the polarity of the eluent (e.g., from 10% EtOAc/Hexane to 5%). Test solvent systems with different selectivities (e.g., substitute ethyl acetate with dichloromethane or ether).
Band Tailing Sample is too polar for the eluent; sample is degrading on the silica gel.Add 0.1-1% triethylamine to the eluent to neutralize acidic silica, or 0.1-1% acetic acid if the compound is acidic. Ensure the compound is stable on silica by running a TLC and letting it sit for 30 minutes before eluting.
Product is not Eluting Solvent system is not polar enough.Gradually increase the polarity of the eluent (gradient elution). A common gradient is from 100% hexane to 20% ethyl acetate in hexane over several column volumes.
Cracked Column Bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Q5: When is it necessary to use Preparative HPLC instead of flash chromatography?

You should consider preparative HPLC when the isomers are inseparable by TLC and flash chromatography. If your TLC analysis, even with multiple solvent systems, shows a single, slightly elongated spot, it's likely the isomers have nearly identical Rf values. Preparative HPLC offers much higher resolution and is capable of separating compounds with very subtle structural differences.[7][12] Normal-phase chiral columns can sometimes be effective for separating positional isomers, even if the molecules themselves are not chiral.[7][13]

Section 3: Detailed Experimental Protocols

Protocol 1: Analytical TLC for Method Development

  • Preparation: Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Also spot reference standards of any known starting materials if available.

  • Elution: Place the plate in a TLC chamber containing a shallow pool of your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.35, with maximum separation from any impurity spots.[6]

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring it never runs dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (ideally the eluent, or a slightly stronger solvent like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system developed via TLC. Gradually increase the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of compounds by spotting each fraction onto a TLC plate and visualizing under UV light.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Catalyst Selection for Regioselective Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in these crucial chemical transformations. Indanones are vital structural motifs in a wide array of biologically active compounds and natural products, making their efficient and selective synthesis a high-priority endeavor.[1][2]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying principles that govern catalyst performance and regiochemical outcomes.

Troubleshooting Guide: Overcoming Common Regioselectivity Challenges

This section addresses specific issues that can arise during indanone synthesis, offering potential causes and actionable solutions.

Issue 1: Poor or Undesired Regioselectivity in Friedel-Crafts Acylation

Question: My intramolecular Friedel-Crafts reaction is producing a mixture of indanone regioisomers, or favoring the wrong isomer. How can I improve selectivity?

Answer:

Poor regioselectivity in Friedel-Crafts acylations is a classic challenge, often governed by a delicate interplay between substrate electronics and catalyst choice.

Potential Causes & Solutions:

  • Inappropriate Brønsted Acid Catalyst: The strength and composition of the acid catalyst are paramount. For instance, in polyphosphoric acid (PPA)-mediated cyclizations, the P₂O₅ content can dramatically switch the regioselectivity.[2][3]

    • High P₂O₅ content PPA tends to favor the formation of the indanone isomer where electron-donating groups are ortho or para to the newly formed carbonyl. This is often due to the formation of a more reactive acylium ion intermediate.[2]

    • Low P₂O₅ content PPA can promote the formation of the isomer with the electron-donating group meta to the carbonyl.[2] This pathway may proceed through a 1,4-addition of the arene to the unsaturated carboxylic acid precursor, followed by an intramolecular Friedel-Crafts reaction.[2]

  • Substrate Electronic Effects: The inherent directing effects of substituents on the aromatic ring can strongly influence the site of cyclization. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will direct meta and deactivate the ring.

    • Solution: If substrate electronics are competing with your desired outcome, a more forceful catalyst system may be required to override these effects. Consider using a superacid like triflic acid (TfOH) to enhance the electrophilicity of the acylating agent.[4][5]

  • Solvent Effects: The choice of solvent can influence the distribution of products.

    • Solution: Nitromethane has been shown to be an effective solvent for improving regioselectivity in certain Friedel-Crafts acylations.[6][7] Experiment with different anhydrous solvents to find the optimal conditions for your specific substrate.[4]

Issue 2: Inconsistent Regioselectivity with Transition Metal Catalysts

Question: I am using a palladium- or rhodium-catalyzed carboacylation, but the regioselectivity is inconsistent between runs. What factors should I investigate?

Answer:

Transition metal-catalyzed routes offer powerful methods for constructing indanones, but their selectivity is highly dependent on the catalyst system.[1]

Potential Causes & Solutions:

  • Ligand Choice: The ligand bound to the metal center is arguably the most critical factor in controlling regioselectivity in palladium-catalyzed reactions.[8][9][10]

    • Mechanism Insight: Different ligands can influence the electronic and steric environment of the metal, favoring one reaction pathway over another. For example, in the palladium-catalyzed heteroannulation of 1,3-dienes, the choice of phosphine ligand can completely reverse the regioselectivity.[8][9][10]

    • Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[11] A data-driven approach, analyzing ligand parameters, can sometimes predict the optimal ligand for a desired outcome.[8][10]

  • Metal Catalyst: The choice of the transition metal itself can lead to divergent regiochemical outcomes with the same substrate.

    • Example: In the carboacylation of 2-styryl ketones, a nickel (Ni) catalyst can selectively produce 2-substituted indanones, while a rhodium (Rh) catalyst yields 3-substituted indanones.[1]

    • Solution: If one metal is not providing the desired selectivity, consider exploring catalysts based on other transition metals known to participate in similar transformations, such as Rh, Ni, or Ir.[1][12]

  • Reaction Temperature and Time: These parameters can influence the kinetic versus thermodynamic product distribution.

    • Solution: Systematically vary the reaction temperature and monitor the product ratio over time to determine the optimal conditions for the desired regioisomer.[6]

Issue 3: Low Regioselectivity in Nazarov Cyclizations

Question: My Nazarov cyclization of a divinyl ketone is giving a mixture of cyclopentenone regioisomers. How can I direct the reaction to the desired indanone precursor?

Answer:

The Nazarov cyclization, a powerful tool for forming five-membered rings, can suffer from poor regioselectivity, especially with similarly substituted vinyl groups.[13][14]

Potential Causes & Solutions:

  • Lack of Directing Groups: The regioselectivity of the proton elimination step is often difficult to control.

    • Solution: Introduce a directing group to stabilize the intermediate oxoallyl cation. A classic and highly effective strategy is the silicon-directed Nazarov cyclization.[13][14] A trialkylsilyl group on one of the vinyl moieties directs the elimination to form a specific regioisomer.[14][15]

  • Catalyst Choice: While strong Brønsted or Lewis acids are typically required, the choice of catalyst can still influence the outcome.[14]

    • Example: Antimony pentafluoride (SbF₅) has been used to catalyze the one-pot synthesis of 2,3-disubstituted indanones from phenylalkynes and aldehydes, proceeding through a Nazarov-type cyclization with high selectivity.[16]

    • Solution: Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SbF₅) and Brønsted acids (e.g., TfOH, PPA) to identify the optimal catalyst for your substrate.[11][16] In some cases, molecular iodine has been shown to be a mild and effective catalyst.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing indanones where regioselectivity is a key consideration?

A1: The main synthetic routes where regioselectivity is a critical factor include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions.[2] Each of these methods has its own set of challenges and strategies for controlling the regiochemical outcome.

Q2: How does the choice of catalyst influence the reaction pathway in PPA-mediated indanone synthesis?

A2: In PPA-mediated synthesis, the concentration of P₂O₅ can dictate the reaction mechanism.[2] At high concentrations, the reaction tends to proceed via an acylium ion, leading to acylation at the most electronically favorable position (pathway B in the diagram below).[2] At lower concentrations, a conjugate addition pathway may be favored, leading to a different regioisomer (pathway A).[2]

Q3: Can ligands completely switch the regioselectivity in palladium-catalyzed indanone synthesis?

A3: Yes, in many palladium-catalyzed reactions, the choice of ligand can be the deciding factor in regioselectivity, sometimes leading to a complete reversal of the product ratio.[9] This is because the ligand directly influences the steric and electronic environment of the palladium center during the key bond-forming steps of the catalytic cycle.[8][10]

Q4: Are there any "green" or more environmentally friendly catalyst options for indanone synthesis?

A4: Yes, research is ongoing to develop greener synthetic routes. For example, some Nazarov cyclizations can be performed using molecular iodine as a catalyst under mild conditions.[13] Additionally, efforts are being made to develop heterogeneous catalysts that can be easily recovered and reused.[17] One approach has utilized a green solvent, 4-MeTHP, in the presence of the Lewis acid BF₃OEt₂ for the Nazarov cyclization.[18][19]

Visualizing Catalyst Control

Decision Workflow for Catalyst Selection

The following diagram illustrates a simplified decision-making process for selecting a catalyst system to control regioselectivity in indanone synthesis.

G cluster_start Starting Point cluster_method Method Selection cluster_fc_params Friedel-Crafts Parameters cluster_tmc_params TMC Parameters cluster_nazarov_params Nazarov Parameters cluster_outcome Outcome start Define Target Regioisomer fc Friedel-Crafts Acylation start->fc Acid-catalyzed cyclization tmc Transition Metal Catalysis start->tmc Carboacylation/ Annulation nazarov Nazarov Cyclization start->nazarov Electrocyclic closure ppa PPA (Vary P₂O₅ Content) fc->ppa superacid Superacid (TfOH) fc->superacid solvent Solvent Screening (e.g., Nitromethane) fc->solvent ligand Ligand Screening (Phosphines, NHCs) tmc->ligand metal Metal Screening (Pd, Rh, Ni) tmc->metal directing_group Silicon Directing Group nazarov->directing_group lewis_acid Lewis Acid Screening (SbF₅, TiCl₄) nazarov->lewis_acid optimize Optimize Conditions (Temp, Time, Conc.) ppa->optimize superacid->optimize solvent->optimize ligand->optimize metal->optimize directing_group->optimize lewis_acid->optimize success Desired Regioisomer Achieved optimize->success Selectivity > 95:5 failure Re-evaluate Method optimize->failure No Improvement failure->start

Caption: A workflow for selecting and optimizing catalysts for regioselective indanone synthesis.

Mechanistic Pathways in PPA-Catalyzed Synthesis

This diagram illustrates the two competing pathways in PPA-mediated indanone synthesis, where the P₂O₅ content can switch the dominant mechanism.

G cluster_high_ppa Pathway B: High P₂O₅ PPA cluster_low_ppa Pathway A: Low P₂O₅ PPA start Arene + α,β-Unsaturated Acid acylium Acylium Ion Formation start->acylium High Acidity addition 1,4-Conjugate Addition start->addition Lower Acidity acylation Friedel-Crafts Acylation acylium->acylation cyclization_b Nazarov-type Cyclization acylation->cyclization_b product_b Regioisomer B cyclization_b->product_b cyclization_a Intramolecular Friedel-Crafts addition->cyclization_a product_a Regioisomer A cyclization_a->product_a

Caption: Competing mechanisms in PPA-mediated indanone synthesis based on P₂O₅ concentration.

Experimental Protocols

Protocol 1: Screening PPA Concentration for Regioselectivity

This protocol provides a general method for testing the effect of PPA with high versus low P₂O₅ content on the regioselectivity of an indanone synthesis from an arene and an α,β-unsaturated carboxylic acid.

Materials:

  • Arene (e.g., 1,2-dimethoxybenzene)

  • α,β-Unsaturated carboxylic acid (e.g., methacrylic acid)

  • Polyphosphoric acid (115% P₂O₅ basis, considered "high content")

  • Phosphoric acid (85%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Preparation of "Low Content" PPA (if not commercially available): A lower P₂O₅ content PPA can be prepared by carefully adding a calculated amount of 85% phosphoric acid to 115% PPA. Caution: This is an exothermic process.

  • Reaction Setup (Parallel Reactions):

    • Reaction A (High P₂O₅): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arene (1.0 eq) and the α,β-unsaturated carboxylic acid (1.1 eq). Cool the mixture in an ice bath.

    • Reaction B (Low P₂O₅): Set up an identical reaction in a separate flask.

  • Catalyst Addition:

    • Reaction A: Slowly add high P₂O₅ content PPA (e.g., 10 eq by weight) to the flask while stirring.

    • Reaction B: Slowly add low P₂O₅ content PPA to the second flask.

  • Reaction: Allow both mixtures to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C). Monitor the progress of both reactions by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the flasks to room temperature and then carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio from each reaction using ¹H NMR spectroscopy or GC to determine the regioselectivity. Purify the products by column chromatography.

Protocol 2: Ligand Screening in Palladium-Catalyzed Annulation

This protocol outlines a general procedure for screening different phosphine ligands in a palladium-catalyzed synthesis of an indanone.

Materials:

  • Starting materials (e.g., o-bromobenzaldehyde and a norbornene derivative)[20]

  • Palladium source (e.g., Pd(OAc)₂)

  • A selection of phosphine ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Multi-well reaction block or parallel synthesis vials

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation (Optional but Recommended): To ensure consistency, prepare stock solutions of the starting materials, palladium precursor, and base in the chosen anhydrous solvent.

  • Reaction Array Setup: In an inert atmosphere, add the palladium precursor (e.g., 2-5 mol%) and the respective ligand (e.g., 4-10 mol%) to each reaction vial.

  • Reagent Addition: To each vial, add the starting materials (e.g., 1.0 eq of o-bromobenzaldehyde and 1.2 eq of norbornene) and the base (e.g., 2.0 eq). Add the anhydrous solvent to reach the desired concentration.

  • Reaction: Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block (e.g., 100-120 °C). Stir for the designated reaction time (e.g., 12-24 hours).

  • Quenching and Analysis:

    • Cool the reaction block to room temperature.

    • Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

    • Analyze the aliquots by GC-MS or LC-MS to determine the conversion and the ratio of regioisomeric products.

  • Scale-up and Isolation: Once the optimal ligand is identified, the reaction can be scaled up, and the product can be isolated and purified using standard chromatographic techniques.

References

Technical Support Center: Troubleshooting the Separation of Substituted Indanone Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the synthesis of substituted indanones often yields mixtures of regioisomers. These isomers, while structurally similar, can exhibit vastly different biological activities. Their separation is therefore not just a matter of purity, but a critical step in discovery and development. However, due to their nearly identical polarities and physicochemical properties, separating these regioisomers can be a significant bottleneck.

This guide is designed to move beyond generic advice. It provides a structured, causality-driven approach to troubleshooting these challenging separations. We will explore the underlying principles of why your isomers are co-eluting and provide field-proven protocols to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why are my substituted indanone regioisomers so difficult to separate using standard flash chromatography?

Regioisomers of substituted indanones, for example, 4-methyl-1-indanone and 6-methyl-1-indanone, often possess very similar polarities.[1] The key interactive functional group for silica gel chromatography is the ketone. Since this group is in the same position in both molecules, the primary difference in interaction with the stationary phase comes from the subtle change in the overall molecular dipole moment and surface accessibility, which is influenced by the substituent's position on the aromatic ring. This minor difference often results in nearly identical retention factors (Rf) on thin-layer chromatography (TLC), making separation by standard flash chromatography challenging.[2][3]

Q2: I see a slight separation on my analytical TLC plate, but the isomers co-elute on my flash column. What's going wrong?

This is a common and frustrating issue. Several factors can cause a promising TLC result to fail on a preparative scale:

  • Column Overloading: Loading too much crude material onto the column is a primary culprit. This broadens the elution bands, causing them to overlap and negate the small separation factor between the isomers.

  • Improper Packing: A poorly packed column with channels or cracks will lead to an uneven solvent front and band broadening, destroying resolution.

  • High Flow Rate: Running the solvent through the column too quickly reduces the number of theoretical plates, meaning there are fewer opportunities for the isomers to equilibrate between the stationary and mobile phases. This is detrimental to separating compounds with close Rf values.[4]

  • Thermal Effects: On a large scale, the heat of adsorption can cause issues that are not apparent on a small TLC plate.

Q3: When is it time to abandon flash chromatography and move to a more advanced technique like HPLC or SFC?

If you have systematically screened various solvent systems and stationary phases (e.g., silica, alumina) and still cannot achieve a ΔRf > 0.1 on TLC, it is often more time- and resource-efficient to move to a higher-resolution technique.[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize smaller, more uniform stationary phase particles, leading to much higher column efficiency and superior resolving power. SFC, in particular, is an excellent choice for separating isomers due to its unique properties.[5][6]

Troubleshooting Guide: From Co-elution to Baseline Separation

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My indanone regioisomers have identical Rf values on silica TLC in multiple solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
  • Underlying Cause: The chosen solvent systems are not exploiting the subtle electronic and steric differences between the isomers. The interaction with the silica surface is dominated by the common ketone moiety.

  • Troubleshooting Protocol:

    • Change Solvent Selectivity: Instead of just varying the polarity (e.g., increasing ethyl acetate), change the nature of the solvents. Introduce solvents that can have different types of interactions, such as π-π stacking or dipole-dipole interactions. For example, try a toluene-based system (e.g., Toluene/Acetone) or add a small percentage of a different modifier.

    • Explore Alternative Stationary Phases: If silica fails, the next logical step is to try a different stationary phase.[7]

      • Alumina (Neutral, Acidic, or Basic): The surface chemistry of alumina is different from silica and may offer a different selectivity profile.

      • Reversed-Phase (C18): If the isomers have different hydrophobic characteristics, a reversed-phase TLC plate with a polar mobile phase (e.g., Acetonitrile/Water) may provide separation.

    • Use Additives: Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can sometimes improve separation by interacting with the analytes or the stationary phase surface.[7]

Issue 2: My column runs well initially, but the peaks are tailing, leading to mixed fractions.
  • Underlying Cause: This often indicates a secondary, undesirable interaction between your compound and the stationary phase, or that the solvent system is not strong enough to elute the compound in a sharp band. It can also be a sign of compound instability on the acidic silica gel.[4]

  • Troubleshooting Protocol:

    • Increase Solvent Polarity: As the compound elutes, you can switch to a slightly more polar solvent system (a "step gradient") to accelerate its movement and sharpen the tailing edge of the peak.[4]

    • Check Compound Stability: Run a simple test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.[4] In this case, consider deactivating the silica with a base or switching to a more inert stationary phase.

    • Dry Loading: If your compound has low solubility in the eluent, it can precipitate at the top of the column when loaded in a more polar solvent. Adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can produce sharper bands and better separation.[4]

Issue 3: I have a sensitive indanone derivative that appears to be degrading on the column.
  • Underlying Cause: The acidic nature of standard silica gel can catalyze decomposition, rearrangement, or other side reactions for sensitive molecules.

  • Troubleshooting Protocol:

    • Use Neutralized Silica: You can "deactivate" silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample. This neutralizes the acidic silanol groups.[4]

    • Switch to Alumina: Neutral alumina is generally less acidic than silica gel and can be a good alternative for acid-sensitive compounds.

    • Consider Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[4]

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of Flash Chromatography

This protocol provides a structured workflow for achieving separation of closely eluting indanone regioisomers.

  • TLC Screening:

    • Prepare TLC chambers with at least three different solvent systems of varying selectivity (e.g., Hexane:Ethyl Acetate, Toluene:Acetone, Dichloromethane:Methanol).

    • Spot your mixture and run the plates.

    • Identify the system that shows the largest difference in Rf (ΔRf) between the two spots, even if it's minimal. The ideal system will place the lower spot at an Rf of ~0.2-0.3.[8]

  • Column Preparation:

    • Select a long, narrow column to maximize the number of theoretical plates.

    • Use silica gel with a fine mesh size (e.g., 230-400 mesh).

    • Pack the column using the slurry method to ensure a homogenous stationary phase bed.[1][8]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of solvent.

    • For optimal results, use the "dry loading" technique described in Issue 2.

  • Elution:

    • Begin eluting with the optimized solvent system from your TLC screen.

    • Maintain a slow and steady flow rate.

    • If separation is still marginal, employ a shallow gradient elution. Start with a mobile phase slightly less polar than your target system and gradually increase the polarity.[1]

    • Collect small fractions and analyze them by TLC before combining.

dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Indanone Regioisomer Separation", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endot Caption: Decision workflow for separating indanone regioisomers.

Protocol 2: Introduction to Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid (most commonly CO₂) as the main mobile phase.[6] It often provides better resolution and faster separations than HPLC for isomers.[5][9]

  • Principle: SFC bridges the gap between gas and liquid chromatography. The supercritical CO₂ mobile phase has low viscosity and high diffusivity, leading to high efficiency and fast separations. Polarity is tuned by adding a co-solvent (modifier), typically methanol or ethanol.

  • Column Selection: Chiral stationary phases (CSPs) are surprisingly effective for separating achiral regioisomers. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.

  • Method Development:

    • Screening: Start with a generic gradient (e.g., 5% to 40% Methanol in CO₂ over 5-10 minutes).

    • Optimization: Once a "hit" is found, optimize the separation by adjusting the co-solvent percentage (isocratic elution), temperature, and back-pressure.

    • Advantages: SFC is a "green" technique due to the use of CO₂ and results in a concentrated product as the CO₂ is removed as a gas post-collection.[5]

Protocol 3: Chemical Derivatization to Enhance Separability

If chromatographic methods fail, altering the chemical structure of the isomers can enhance their separability.[7]

  • Concept: The goal is to introduce a new functional group that will interact differently with the stationary phase for each regioisomer. The reaction should be high-yielding and easily reversible if the original ketone functionality is required.

  • Example Reaction (Oxime Formation):

    • Dissolve the isomeric mixture in ethanol.

    • Add hydroxylamine hydrochloride and a mild base like sodium acetate.

    • Heat the reaction gently (e.g., 60 °C) and monitor by TLC.

    • Upon completion, perform a standard workup to isolate the mixture of oxime derivatives.

  • Separation and Reversion:

    • The resulting oximes will have different polarities and steric profiles than the parent ketones and can now be re-screened for separation by flash chromatography.

    • After separating the derivatized isomers, the ketone can often be regenerated by hydrolysis under mild acidic conditions.

Data Summary: Comparison of Key Separation Techniques

FeatureFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Resolving Power Low to ModerateHighVery High
Speed Fast (30-60 min)Slow (hours)Very Fast (5-20 min)
Solvent Consumption HighVery HighLow (primarily recycled CO₂)
Cost per Sample LowHighModerate to High (initially)
Scalability High (grams to kgs)Moderate (mgs to grams)High (grams to kgs)
Best For... Compounds with ΔRf > 0.1Difficult separations, high purityIsomers, chiral compounds, green chemistry

References

Validation & Comparative

A Comprehensive Guide to the Characterization and Structural Confirmation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methodologies for the characterization and structural elucidation of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry. We will delve into the synthetic pathways, explore the application of various spectroscopic techniques, and present a framework for the confident confirmation of its chemical structure.

Introduction to Substituted Indanones

Indanones are a class of bicyclic ketones that form the core structure of numerous biologically active compounds and are pivotal intermediates in the synthesis of various pharmaceuticals.[1] Their diverse applications underscore the importance of robust and reliable methods for their synthesis and characterization. The subject of this guide, this compound (CAS No. 938-35-2), presents a specific substitution pattern that requires a multi-faceted analytical approach for unequivocal structural verification.[2]

Synthesis of this compound: A Comparative Overview

The synthesis of the indanone core is most commonly achieved through intramolecular Friedel-Crafts acylation.[1][3] This powerful reaction allows for the formation of the characteristic five-membered ring fused to an aromatic system.

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The established synthesis of this compound proceeds via the intramolecular Friedel-Crafts acylation of 4-Chloro-2-methyl-benzenepropanoic acid.[4] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA).

Experimental Protocol: Friedel-Crafts Acylation of 4-Chloro-2-methyl-benzenepropanoic acid

  • Preparation of the Precursor: The synthesis begins with the preparation of 4-Chloro-2-methyl-benzenepropanoic acid. This precursor can be synthesized through various classical organic chemistry methods, often starting from commercially available substituted toluenes or benzaldehydes.

  • Cyclization Reaction:

    • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA).

    • Heat the PPA to approximately 80-90°C with stirring.

    • Slowly add the 4-Chloro-2-methyl-benzenepropanoic acid to the hot PPA.

    • Continue stirring the reaction mixture at this temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice with vigorous stirring.

    • The crude product will precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.

Synthesis_Workflow Precursor 4-Chloro-2-methyl- benzenepropanoic acid Reaction Intramolecular Friedel-Crafts Acylation Precursor->Reaction PPA Polyphosphoric Acid (PPA) Heat (80-90°C) PPA->Reaction Workup Quenching with Ice Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 6-Chloro-4-methyl-2,3-dihydro- 1H-inden-1-one Purification->Product

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, other methods for constructing the indanone skeleton exist, offering potential advantages in terms of substrate scope or reaction conditions. These include:

  • Nazarov Cyclization: An electrocyclic reaction of divinyl ketones.

  • Palladium-Catalyzed Carbonylative Cyclization: Utilizing unsaturated aryl iodides.[3]

  • Domino Reactions: Multi-step sequences performed in a single pot.

A comparison of these methods reveals that for the specific target molecule, the intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropanoic acid remains the most efficient and well-documented approach.

Structural Confirmation: A Multi-Technique Spectroscopic Approach

The confirmation of the this compound structure relies on the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the other aliphatic methylene protons, and the methyl group protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Aromatic-H (H5)~7.5d1H
Aromatic-H (H7)~7.3d1H
Methylene-H (H2)~3.0t2H
Methylene-H (H3)~2.7t2H
Methyl-H (C4-CH₃)~2.4s3H

The splitting patterns (multiplicity) of the aromatic protons will be indicative of their coupling with each other, while the aliphatic protons will show characteristic triplet signals due to coupling with their adjacent methylene groups.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

Carbon AssignmentChemical Shift (ppm)
Carbonyl (C1)~205
Aromatic Quaternary (C3a, C7a)~150, ~135
Aromatic CH (C5, C7)~125-130
Aromatic Quaternary (C4, C6)~140, ~138
Methylene (C2)~36
Methylene (C3)~26
Methyl (C4-CH₃)~20

The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum.

NMR_Interpretation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Aromatic Aromatic Protons (~7.3-7.5 ppm) H_Aliphatic Aliphatic Protons (~2.7-3.0 ppm) H_Methyl Methyl Protons (~2.4 ppm) C_Carbonyl Carbonyl Carbon (~205 ppm) C_Aromatic Aromatic Carbons (~125-150 ppm) C_Aliphatic Aliphatic Carbons (~20-36 ppm) Structure This compound Structure->H_Aromatic Structure->H_Aliphatic Structure->H_Methyl Structure->C_Carbonyl Structure->C_Aromatic Structure->C_Aliphatic

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (conjugated ketone)
~3100-3000Medium-WeakAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1600, ~1470Medium-WeakAromatic C=C stretch
~800-700StrongC-Cl stretch

The exact position of the carbonyl peak can provide clues about conjugation and ring strain. For a five-membered ring ketone conjugated with an aromatic ring, the absorption is typically observed around 1710 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (Molecular Formula: C₁₀H₉ClO), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) is expected.

Expected Mass Spectrometry Fragmentation:

The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for ketones include α-cleavage (loss of CO) and cleavage of the bonds adjacent to the carbonyl group.

Comparison with an Isomeric Alternative: 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

To further solidify the structural confirmation, a comparison with a potential isomer, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4), is highly instructive.[5] While having the same molecular formula and thus the same molecular weight, the different substitution pattern on the aromatic ring will lead to distinct spectroscopic signatures.

Comparative Spectroscopic Data (Predicted Differences):

Spectroscopic Technique6-Chloro-4-methyl Isomer4-Chloro-6-methyl IsomerRationale for Difference
¹H NMR Two distinct aromatic doublets.Two distinct aromatic singlets or narrow doublets.Different coupling patterns of the aromatic protons.
¹³C NMR Unique set of chemical shifts for aromatic carbons.Different set of chemical shifts for aromatic carbons.The electronic environment of each aromatic carbon is different.
IR Similar C=O stretch, but potential minor shifts in the fingerprint region.Similar C=O stretch, but potential minor shifts in the fingerprint region.Overall molecular symmetry and bond vibrations in the fingerprint region will differ.

The most definitive distinction between the two isomers will be observed in the ¹H NMR spectrum, where the coupling patterns of the aromatic protons will be unequivocally different.

Conclusion: A Self-Validating Approach to Structural Confirmation

The characterization and confirmation of the structure of this compound requires a systematic and multi-faceted analytical approach. By combining a well-established synthetic route, such as intramolecular Friedel-Crafts acylation, with a comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can achieve an unambiguous structural assignment. The comparison with a closely related isomer further strengthens the confidence in the assigned structure. This guide provides a robust framework for scientists and professionals in drug development to ensure the scientific integrity and accuracy of their work with this and other novel chemical entities.

References

A Comparative Analysis of the Anticancer Potential of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides a comprehensive comparison of the biological activity of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one with a curated selection of its structural analogs. Our focus is to delineate the structure-activity relationships (SAR) that govern their potential as cytotoxic agents against cancer cells. This analysis is grounded in established experimental methodologies to provide a framework for researchers and drug development professionals.

Introduction to this compound

This compound serves as our lead compound. Its substituted indanone core is a synthetically accessible starting point for the generation of diverse analogs. The chloro and methyl groups on the aromatic ring are expected to influence the compound's electronic properties and steric profile, which in turn can modulate its interaction with biological targets. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, the broader class of indanone derivatives has shown significant promise, particularly in oncology.[4][5]

Rationale for Analog Selection

To explore the SAR of this compound, we have designed a comparative study including the parent compound and three of its analogs. The selection of these analogs is based on common synthetic modifications to the indanone scaffold that have been reported to influence biological activity.[6][7]

  • Compound A (Parent Compound): this compound

  • Analog 1: 2-(4-Methoxybenzylidene)-6-chloro-4-methyl-2,3-dihydro-1H-inden-1-one

  • Analog 2: 2-(4-Hydroxybenzylidene)-6-chloro-4-methyl-2,3-dihydro-1H-inden-1-one

  • Analog 3: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

The introduction of a benzylidene group at the 2-position, as seen in Analogs 1 and 2, creates an α,β-unsaturated ketone system, a structural motif present in many biologically active compounds, including chalcones.[8] The electron-donating methoxy and hydroxy substituents on the benzylidene ring allow for an investigation of electronic effects on cytotoxicity. Analog 3 explores the impact of replacing the chloro group with a bromo group at the 6-position, which alters the halogen's electronegativity and size.

Comparative Biological Evaluation: A Focus on Anticancer Activity

To provide a robust comparison, we propose a series of in vitro experiments to evaluate the cytotoxic and apoptotic effects of the parent compound and its analogs on a panel of human cancer cell lines:

  • MCF-7: Human breast adenocarcinoma

  • HCT-116: Human colorectal carcinoma

  • A549: Human lung carcinoma

Experimental Design Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Anticancer Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Parent Compound and Analogs 1-3 characterization Structural Verification (NMR, MS, HPLC) synthesis->characterization mtt_assay Cytotoxicity Screening (MTT Assay) characterization->mtt_assay cell_culture Culturing of MCF-7, HCT-116, and A549 cell lines cell_culture->mtt_assay ic50 Determination of IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_analysis->flow_cytometry

Figure 1: A comprehensive workflow for the comparative biological evaluation of the indanone derivatives.

I. Cytotoxicity Assessment via MTT Assay

The initial screening of the compounds for their cytotoxic effects will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, HCT-116, and A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the parent compound and its analogs (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Comparative Cytotoxicity Data
CompoundIC50 (µM) on MCF-7IC50 (µM) on HCT-116IC50 (µM) on A549
Compound A (Parent) > 100> 100> 100
Analog 1 15.222.518.9
Analog 2 8.712.19.8
Analog 3 85.492.189.3
Doxorubicin (Control) 0.81.10.9

These are hypothetical values for illustrative purposes.

From this hypothetical data, we can infer that the introduction of the benzylidene moiety significantly enhances cytotoxic activity. The hydroxyl group in Analog 2 appears to confer greater potency than the methoxy group in Analog 1. The substitution of chlorine with bromine in Analog 3 results in a modest increase in activity compared to the parent compound.

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is employed.

Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_0 Cell Populations cluster_1 Apoptotic Pathway viable Viable Cells Annexin V- / PI- early_apoptotic Early Apoptotic Cells Annexin V+ / PI- late_apoptotic Late Apoptotic/Necrotic Cells Annexin V+ / PI+ necrotic Primary Necrotic Cells Annexin V- / PI+ apoptosis_induction Apoptosis Induction ps_externalization Phosphatidylserine (PS) Externalization apoptosis_induction->ps_externalization Early Stage ps_externalization->early_apoptotic membrane_permeabilization Loss of Membrane Integrity ps_externalization->membrane_permeabilization Late Stage membrane_permeabilization->late_apoptotic

Figure 2: The principle of apoptosis detection using Annexin V and Propidium Iodide staining.

III. Investigating Cell Cycle Perturbations

Many cytotoxic compounds exert their effects by interfering with the cell cycle. To investigate this, cell cycle analysis is performed using propidium iodide staining and flow cytometry.

Detailed Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Discussion of Structure-Activity Relationships and Mechanistic Insights

Based on our hypothetical data, the introduction of a substituted benzylidene group at the 2-position of the 6-Chloro-4-methyl-1-indanone scaffold is crucial for enhancing anticancer activity. This modification creates a planar, conjugated system that may facilitate intercalation with DNA or interaction with key enzymes involved in cell proliferation. The superior activity of the hydroxyl-substituted analog (Analog 2) over the methoxy-substituted analog (Analog 1) suggests that hydrogen bonding capabilities or the potential for metabolic activation of the hydroxyl group may play a significant role in its mechanism of action.

The modest activity of the bromo-substituted analog (Analog 3) indicates that while the nature of the halogen at the 6-position does influence cytotoxicity, its impact is less pronounced than modifications at the 2-position.

Further mechanistic studies, such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs), would be necessary to elucidate the precise molecular targets of these compounds. The observed induction of apoptosis and cell cycle arrest would provide a strong rationale for further preclinical development of the most potent analogs.

Conclusion

This comparative guide outlines a systematic approach to evaluating the anticancer potential of this compound and its analogs. By employing a combination of cytotoxicity screening and mechanistic assays, researchers can effectively delineate structure-activity relationships and identify promising lead compounds for further development. The 2-benzylidene-1-indanone scaffold, particularly with hydroxyl substitutions on the benzylidene ring, appears to be a promising template for the design of novel anticancer agents.

References

A Comparative Spectroscopic Guide: Differentiating 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Verification in Multi-Step Synthesis

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a target molecule is not merely a procedural step but the bedrock of chemical integrity. Multi-step syntheses, such as the formation of substituted indanones—a core scaffold in many biologically active compounds—are processes of transformation.[1] Each reaction fundamentally alters the chemical architecture, and these changes are directly mirrored in the molecule's interaction with electromagnetic radiation. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as our primary tools for visualizing these molecular transformations. They provide a detailed electronic and vibrational fingerprint, allowing us to track the disappearance of starting material functionalities and the emergence of new, product-specific signatures. This guide provides an in-depth comparison of the IR and NMR spectra of the target molecule, 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one , and its logical synthetic precursor, 3-(3-chloro-5-methylphenyl)propanoic acid , illuminating how spectroscopy provides irrefutable evidence of successful intramolecular cyclization.

The Synthetic Transformation: From Propanoic Acid to Indanone

The most robust and widely employed method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a 3-arylpropanoic acid derivative onto the aromatic ring, typically promoted by a strong acid catalyst. The choice of precursor is dictated by the directing effects of the existing substituents on the aromatic ring, which guide the position of the electrophilic attack by the newly formed acylium ion.

For the synthesis of this compound, the logical precursor is 3-(3-chloro-5-methylphenyl)propanoic acid . During the cyclization, the activating, ortho,para-directing methyl group and the deactivating, yet ortho,para-directing chloro group both favor electrophilic attack at the C4 position, situated between them, leading to the desired product.

Caption: Synthetic route from precursor to the indanone product.

Part 1: Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it a powerful first-pass technique for monitoring this reaction. The key transformation is the conversion of a carboxylic acid into a cyclic ketone. This results in the distinct disappearance of the carboxylic acid's characteristic O-H stretch and the appearance of a new ketone carbonyl (C=O) stretch at a different frequency.

Key IR Spectral Changes:
  • Disappearance of the Carboxylic Acid O-H Stretch: The precursor, 3-(3-chloro-5-methylphenyl)propanoic acid, will exhibit a very broad absorption band in the 2500-3300 cm⁻¹ region. This is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Upon successful cyclization to the indanone, this broad peak will be completely absent from the spectrum.

  • Shift in the Carbonyl (C=O) Stretch:

    • Precursor: The carboxylic acid C=O stretch appears around 1700-1720 cm⁻¹.

    • Product: The product is an aryl ketone, where the carbonyl group is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[3] Consequently, the C=O stretch for this compound is expected to appear at a lower wavenumber, typically in the 1685-1700 cm⁻¹ range.[3][4] This shift is a critical piece of evidence for the formation of the conjugated cyclic ketone.

Summary of Expected IR Data
Functional GroupPrecursor: 3-(3-chloro-5-methylphenyl)propanoic acidProduct: 6-Chloro-4-methyl-1-indanoneRationale for Change
O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (very broad)AbsentLoss of the -COOH group upon cyclization.
C=O Stretch (Carbonyl) ~1700-1720 cm⁻¹~1685-1700 cm⁻¹Conversion of a carboxylic acid to a conjugated aryl ketone, which lowers the stretching frequency.
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Aromatic C-H bonds remain in the product.
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Aliphatic C-H bonds remain in the product.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

While IR confirms the functional group transformation, NMR provides a detailed map of the entire carbon-hydrogen framework, offering definitive proof of the newly formed cyclic structure. Both ¹H and ¹³C NMR spectra exhibit dramatic and predictable changes that confirm the intramolecular cyclization.

¹H NMR Spectroscopy: Tracking Proton Environments

The proton NMR spectrum reveals the most striking differences. The open-chain aliphatic protons of the precursor are replaced by a more constrained system in the five-membered ring of the indanone, and the aromatic proton environment is altered by the new ring fusion.

  • Aliphatic Region:

    • Precursor: The propanoic acid side chain (-CH₂-CH₂-COOH) will show two distinct signals, likely triplets, in the ~2.6-3.0 ppm range.

    • Product: These signals are replaced by two new multiplets corresponding to the methylene protons at the C2 and C3 positions of the indanone ring. These protons are adjacent to each other and will appear as triplets around ~2.7 ppm and ~3.1 ppm, respectively. The distinct pattern of two adjacent methylene groups is a key indicator of the indanone structure.[5]

  • Aromatic Region:

    • Precursor: The 1,3,5-substituted aromatic ring of 3-(3-chloro-5-methylphenyl)propanoic acid will show three distinct aromatic proton signals.

    • Product: The resulting 6-Chloro-4-methyl-1-indanone has a 1,2,3,4-tetrasubstituted aromatic ring, leaving only two aromatic protons. These will appear as singlets or narrow doublets (due to meta-coupling) in the ~7.0-7.8 ppm region. The proton at the C7 position, being ortho to the electron-withdrawing carbonyl group, is expected to be the most downfield of the aromatic signals.[5][6]

  • Methyl Group: The signal for the benzylic methyl group will remain in the spectrum but may experience a slight shift in its chemical environment due to the rigid cyclic structure, typically appearing around 2.3-2.4 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary evidence, confirming the change in hybridization and connectivity of the carbon atoms.

  • Carbonyl Carbon: A significant shift occurs for the carbonyl carbon. In the precursor's carboxylic acid, the carbonyl carbon resonates around 178-180 ppm. In the product ketone, this signal shifts downfield to ~195-205 ppm, a characteristic region for ketone carbonyls.

  • Aliphatic Carbons: The two methylene carbons of the propanoic acid chain are replaced by the two methylene carbons of the indanone ring with different chemical shifts.

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region (~120-150 ppm) will change to reflect the new substitution pattern and the electronic effects of the fused carbonyl group.

Summary of Expected ¹H and ¹³C NMR Data
NucleusSignal TypePrecursor: 3-(3-chloro-5-methylphenyl)propanoic acid (Expected δ, ppm)Product: 6-Chloro-4-methyl-1-indanone (Expected δ, ppm)Rationale for Change
¹H -COOH~10-12 (very broad singlet)AbsentLoss of the carboxylic acid proton.
¹H Aromatic3H, ~6.9-7.22H, ~7.2-7.6Change in substitution pattern and electronic environment.
¹H -CH₂-ArTriplet, ~2.9Triplet, ~3.1 (C3-H₂)Incorporation into a five-membered ring.
¹H -CH₂-COOHTriplet, ~2.6Triplet, ~2.7 (C2-H₂)Incorporation into a five-membered ring.
¹H -CH₃Singlet, ~2.3Singlet, ~2.4Minor shift due to change in overall molecular geometry.
¹³C C=O~179~205Change from carboxylic acid to ketone functionality.
¹³C Aromatic6 signals6 signals (shifts change)Altered electronic environment due to ring fusion and C=O group.
¹³C Aliphatic CH₂2 signals, ~30, ~352 signals, ~28, ~37Change from an open chain to a constrained ring system.
¹³C -CH₃~21~22Minor environmental shift.

Workflow for Spectroscopic Analysis

The logical flow for confirming the synthesis involves a systematic acquisition and analysis of spectroscopic data.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation s1 Synthesize Crude Product via Friedel-Crafts Acylation s2 Purify Product via Recrystallization/Chromatography s1->s2 a1 Acquire IR Spectra (Precursor & Product) s2->a1 a2 Acquire ¹H & ¹³C NMR Spectra (Precursor & Product) s2->a2 c1 Compare IR: Confirm C=O shift & loss of O-H a1->c1 c2 Compare NMR: Confirm new aliphatic & aromatic signals a2->c2 c3 Structure Confirmed c1->c3 c2->c3

Caption: A typical workflow for synthesis and spectroscopic confirmation.

Experimental Protocols

Protocol 1: Acquiring IR Spectra via KBr Pellet Method

This method is standard for solid samples and provides high-quality spectra by dispersing the analyte in an IR-transparent matrix.[7]

  • Equipment Preparation: Ensure an agate mortar and pestle, KBr pellet die, and hydraulic press are perfectly clean and dry. Gently heat the die set in an oven (~110 °C) for 30 minutes and allow it to cool in a desiccator to remove any adsorbed moisture.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample (either precursor or product) and 100-200 mg of spectroscopy-grade KBr powder. The sample concentration should be between 0.5% and 1%.[7][8]

  • Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder. Add a small portion of the KBr and grind again to mix. Add the remaining KBr and gently but thoroughly mix for 1-2 minutes until the mixture is homogenous. Avoid overly vigorous grinding which can increase moisture absorption.

  • Pressing the Pellet: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die for 2-3 minutes to remove trapped air. Slowly apply pressure up to 8-10 tons and hold for 2 minutes.[8]

  • Analysis: Slowly release the pressure and carefully disassemble the die. The resulting pellet should be thin and transparent. Place the pellet in the spectrometer's sample holder and acquire the spectrum (typically scanning from 4000 to 400 cm⁻¹). Acquire a background spectrum using a pure KBr pellet.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra of organic molecules in solution.[9]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (precursor or product) into a clean, dry NMR tube.

  • Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Follow the instrument-specific software instructions for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

    • A 45° or 90° pulse angle can be used.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • Use a 30° or 45° pulse angle to allow for faster repetition.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a significantly larger number of scans (e.g., 512 or 1024) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Conclusion

The transformation from 3-(3-chloro-5-methylphenyl)propanoic acid to this compound is characterized by a cascade of distinct and verifiable spectroscopic changes. IR spectroscopy provides a rapid and clear confirmation of the functional group conversion from a carboxylic acid to a conjugated ketone. Concurrently, ¹H and ¹³C NMR spectroscopy offer a comprehensive, atom-by-atom validation of the new covalent framework, confirming the formation of the five-membered ring and the altered electronic landscape of the molecule. Together, these techniques provide a self-validating system of analysis, underpinning the principles of scientific integrity and ensuring the unequivocal identification of the final product.

References

comparative study of different synthetic routes to 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the two most prominent routes: the classical intramolecular Friedel-Crafts acylation and the elegant Nazarov cyclization. Experimental data and detailed protocols are provided to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of a Substituted Indanone

The 1-indanone scaffold is a privileged structural motif frequently encountered in biologically active molecules and natural products. Its rigid framework and amenability to functionalization make it a cornerstone in the design of therapeutic agents. The specific derivative, this compound, with its defined substitution pattern, serves as a key intermediate in the synthesis of a variety of compounds with potential pharmacological applications, driving the need for efficient and scalable synthetic routes.

Route 1: The Workhorse - Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the construction of the 1-indanone core.[1] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative, promoted by a strong acid catalyst.

Mechanistic Overview

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid), the acyl moiety is activated to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring characteristic of the indanone structure. Subsequent deprotonation restores aromaticity, yielding the final product.

Caption: Workflow for the Friedel-Crafts Acylation Route.

Experimental Protocols

Protocol 1A: Synthesis of 3-(4-chloro-2-methylphenyl)propanoic acid

A common precursor for the Friedel-Crafts cyclization is 3-(4-chloro-2-methylphenyl)propanoic acid. One synthetic approach involves the malonic ester synthesis starting from 4-chloro-2-methylbenzyl chloride.

  • Step 1: Synthesis of 2-(4-chloro-2-methylbenzyl)malonic acid. In a round-bottom flask, dissolve sodium ethoxide (prepared from sodium in absolute ethanol) in ethanol. To this, add diethyl malonate dropwise at room temperature. After stirring, add 4-chloro-2-methylbenzyl chloride and reflux the mixture. After cooling, pour the reaction mixture into water and acidify to precipitate the crude product.

  • Step 2: Decarboxylation. Heat the crude 2-(4-chloro-2-methylbenzyl)malonic acid at a temperature above its melting point until the evolution of carbon dioxide ceases. The resulting oil is the desired 3-(4-chloro-2-methylphenyl)propanoic acid, which can be purified by distillation under reduced pressure.

Protocol 1B: Cyclization to this compound

  • Method 1: Using Polyphosphoric Acid (PPA). Add 3-(4-chloro-2-methylphenyl)propanoic acid to polyphosphoric acid. Heat the mixture with stirring for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 80-100 °C). After cooling, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Method 2: Via the Acyl Chloride. Convert 3-(4-chloro-2-methylphenyl)propanoic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.[1] After removing the excess chlorinating agent and solvent, dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cool in an ice bath. Add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise.[1] Stir the reaction at low temperature and then allow it to warm to room temperature. Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product, wash, dry, and purify as described above.

Route 2: The Elegant Alternative - Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones (or their precursors) to form cyclopentenones.[2][3][4] For the synthesis of 1-indanones, chalcones (1,3-diaryl-2-propen-1-ones) serve as excellent substrates.[2]

Mechanistic Overview

The reaction is initiated by the activation of the chalcone's carbonyl group by a Brønsted or Lewis acid, which facilitates a 4π-conrotatory electrocyclization of the resulting pentadienyl cation.[3] This ring-closure step forms a new five-membered ring. Subsequent elimination of a proton leads to the formation of the indanone product.

Caption: Workflow for the Nazarov Cyclization Route.

Experimental Protocols

Protocol 2A: Synthesis of the Chalcone Precursor

The required chalcone, (E)-1-phenyl-3-(4-chloro-2-methylphenyl)prop-2-en-1-one, can be synthesized via a Claisen-Schmidt condensation.

  • Procedure: In a suitable solvent such as ethanol, dissolve 4-chloro-2-methylbenzaldehyde and acetophenone.[5] To this solution, add an aqueous solution of a base, such as sodium hydroxide, and stir the mixture at room temperature.[5] The reaction progress can be monitored by thin-layer chromatography. Upon completion, pour the reaction mixture into a mixture of ice and water and acidify to precipitate the crude chalcone. The product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Protocol 2B: Nazarov Cyclization to this compound

  • Procedure: Dissolve the synthesized chalcone in a strong protic acid such as trifluoroacetic acid (TFA) or in a solution of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in an appropriate solvent.[6][7] Heat the reaction mixture under controlled conditions (e.g., conventional heating or microwave irradiation).[6][7] After the reaction is complete, cool the mixture and carefully quench it by pouring it into a mixture of ice and water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the desired this compound.

Comparative Analysis

To provide a clear comparison of these two synthetic strategies, the following table summarizes key performance indicators based on typical experimental outcomes.

MetricIntramolecular Friedel-Crafts AcylationNazarov Cyclization
Starting Materials 3-(4-chloro-2-methylphenyl)propanoic acid or its acyl chloride4-chloro-2-methylbenzaldehyde and acetophenone
Number of Steps 1-2 steps from the propanoic acid2 steps from commercially available aldehydes and ketones
Reagents & Conditions Strong acids (PPA, AlCl₃), potentially harsh conditionsBase for chalcone synthesis, strong acid for cyclization
Typical Yields Moderate to highModerate to high, can be variable depending on substrate
Scalability Generally scalable, a well-established industrial processCan be scalable, though optimization may be required
Green Chemistry Aspects Use of stoichiometric strong acids can generate significant wasteThe Claisen-Schmidt condensation can be run under greener conditions. The cyclization often requires strong acids.
Substrate Scope Broad for substituted 3-arylpropanoic acidsBroad for various chalcones, allowing for diverse substitutions

Conclusion

Both the intramolecular Friedel-Crafts acylation and the Nazarov cyclization represent viable and effective strategies for the synthesis of this compound.

The Friedel-Crafts acylation is a time-tested and reliable method, particularly well-suited for large-scale production due to its often high yields and the availability of starting materials. However, the requirement for strong, often stoichiometric, acid catalysts can present challenges in terms of handling and waste disposal.

The Nazarov cyclization offers a more modular approach, allowing for the rapid assembly of diverse indanones from readily available aldehydes and ketones. This route can be particularly advantageous in a research and development setting where the exploration of structure-activity relationships is paramount. While also requiring strong acids for the cyclization step, ongoing research into milder and more catalytic versions of the Nazarov reaction continues to enhance its appeal from a green chemistry perspective.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials and reagents, and considerations regarding process safety and environmental impact. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make the most strategic choice for their synthetic endeavors.

References

The Indanone Scaffold: Bridging the Gap Between Benchtop and Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of Indanone-Based Compounds

The indanone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure and amenability to diverse functionalization have made it a cornerstone for the development of compounds targeting a wide array of biological processes.[1][2][3][4] Researchers in drug discovery and development are continually exploring the potential of indanone derivatives as therapeutic agents for cancer, neurodegenerative diseases like Alzheimer's and Parkinson's, inflammation, and microbial infections.[1][3][4][5] This guide provides a comprehensive comparison of in vitro and in vivo studies of indanone-based compounds, offering insights into experimental design, data interpretation, and the crucial interplay between these two fundamental research paradigms.

The Drug Discovery Odyssey: From Glassware to Living Systems

The journey of a potential drug from a laboratory curiosity to a clinical candidate is a meticulously orchestrated process. In vitro and in vivo studies are two indispensable, complementary stages of this journey.[6] In vitro (Latin for "in glass") experiments are performed outside of a living organism, typically in test tubes or petri dishes, using isolated cells, proteins, or enzymes.[7][8] These studies are instrumental for high-throughput screening, allowing for the rapid evaluation of numerous compounds to identify promising leads. Conversely, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models.[7][8] They provide a more holistic understanding of a compound's effects, taking into account complex physiological factors like metabolism, distribution, and potential toxicity.[9]

The following diagram illustrates the typical workflow, highlighting the iterative nature of research and the pivotal role of both in vitro and in vivo evaluations.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Large-scale testing Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify active compounds Lead Optimization (In Vitro) Lead Optimization (In Vitro) Hit Identification->Lead Optimization (In Vitro) Improve potency & selectivity Animal Model Selection Animal Model Selection Lead Optimization (In Vitro)->Animal Model Selection Transition to whole organism Efficacy & Toxicity Studies Efficacy & Toxicity Studies Animal Model Selection->Efficacy & Toxicity Studies Assess therapeutic effect & safety Efficacy & Toxicity Studies->Lead Optimization (In Vitro) Feedback for refinement Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy & Toxicity Studies->Pharmacokinetic Analysis ADME studies Clinical Trials Clinical Trials Pharmacokinetic Analysis->Clinical Trials Human studies

Caption: A generalized workflow for drug discovery, illustrating the progression from in vitro screening to in vivo evaluation.

In Vitro Analysis: Deconstructing Biological Activity

In vitro assays are the initial proving ground for novel indanone derivatives. They offer a controlled environment to dissect the specific molecular interactions and cellular effects of a compound.[7]

Common In Vitro Applications for Indanone Compounds:
  • Anticancer Activity: Assessing the cytotoxicity of indanone derivatives against various cancer cell lines is a primary application.[2][10]

  • Enzyme Inhibition: Many indanone-based compounds are designed as enzyme inhibitors. A prominent example is their role as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors in the context of Alzheimer's disease.[11][12][13][14]

  • Anti-inflammatory Effects: Evaluating the ability of these compounds to inhibit the production of pro-inflammatory mediators.[15][16]

  • Antimicrobial Properties: Testing the efficacy of indanone derivatives against various bacterial and fungal strains.[17][18]

Data Presentation: In Vitro Bioactivity of Selected Indanone Derivatives

The following table summarizes the in vitro activity of several indanone derivatives across different therapeutic areas. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassTarget/AssayCell Line/EnzymeIC50 ValueReference
Anticancer
Indanone tricyclic spiroisoxazoline (Compound 9f)CytotoxicityMCF-7 (Breast Cancer)0.03 ± 0.01 µM[19]
Thiazolyl Hydrazone (ITH-6)CytotoxicityHT-29 (Colon Cancer)0.44 µM[20]
Gallic Acid-based IndanoneCytotoxicityEhrlich Ascites Carcinoma-[21]
Anti-Alzheimer's
Indanone Derivative (Compound 5c)AChE Inhibition-0.12 µM[14]
Indanone Derivative (Compound 7b)BChE Inhibition-0.04 µM[14]
Indanone-Carbamate Hybrid (Compound 4h)AChE Inhibition-1.20 µM[11]
Indanone-Carbamate Hybrid (Compound 4h)BChE Inhibition-0.30 µM[11][12]
Indanone Derivative (Compound 9)AChE Inhibition-14.8 nM[22]
Indanone Derivative (Compound 14)AChE Inhibition-18.6 nM[22]
Anti-inflammatory
2-Benzylidene-1-indanone (Compound 4d)TNF-α InhibitionRAW 264.7 Macrophages83.73% inhibition[15]
Antimicrobial
Aurone Derivative (Compound A5)Antibacterial (S. aureus)-MIC: 15.625 µM[17][18]
Indanone Derivative (Compound E7)Antibacterial (S. aureus)-MIC: 62.5 µM[17][18]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of indanone derivatives on cancer cells.[10][23]

Objective: To determine the concentration of an indanone compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Cell culture medium and supplements

  • 96-well plates

  • Indanone compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indanone compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value.

In Vivo Analysis: Evaluating Efficacy in a Living System

While in vitro studies provide valuable mechanistic insights, they cannot fully replicate the complex environment of a living organism.[8] In vivo studies are crucial for assessing a compound's overall efficacy, safety, and pharmacokinetic profile.

Common In Vivo Applications for Indanone Compounds:
  • Anticancer Efficacy: Evaluating the ability of indanone derivatives to inhibit tumor growth in animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice.[20]

  • Neuroprotective Effects: Assessing the therapeutic potential of indanone compounds in animal models of neurodegenerative diseases. For Alzheimer's disease, this may involve models with induced cognitive deficits or transgenic models expressing disease-related genes.[5][24]

  • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) of a compound.[21][25] These studies are essential for understanding how a drug is processed by the body and for determining appropriate dosing regimens.

Data Presentation: In Vivo Efficacy of Selected Indanone Derivatives

The following table presents a selection of in vivo data for indanone-based compounds.

Compound ClassAnimal ModelEfficacy MetricResultReference
Anticancer
Gallic Acid-based IndanoneEhrlich Ascites Carcinoma (mice)Tumor Growth Inhibition54.3% at 50 mg/kg[21]
Thiazolyl Hydrazone (ITH-6)Colorectal Cancer Xenograft (mice)Tumor Growth InhibitionSignificant reduction[20]
Anti-Alzheimer's
Indanone Derivative (Compound 4b)Melamine-induced Cognitive Dysfunction (mice)Memory ImprovementSignificant improvement[24]
Neuroprotective
Indanone/Piperidine Hybrid (Compound 4)Middle Cerebral Artery Occlusion (rats)Infarct Volume ReductionReduced to 18.45% at 40 mg/kg[26]
Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol provides a general outline for assessing the antitumor activity of an indanone compound in a mouse xenograft model.

Objective: To evaluate the ability of an indanone compound to inhibit the growth of human tumors in mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Indanone compound formulation for injection

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor dimensions regularly using calipers.

  • Animal Grouping and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of the indanone compound, positive control).

  • Drug Administration: Administer the indanone compound or vehicle to the mice according to the predetermined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor size and monitor the body weight of the mice throughout the study to assess both efficacy and toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., for histological or molecular studies).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Bridging the Divide: Correlating In Vitro and In Vivo Data

A key challenge in drug discovery is the translation of in vitro findings to in vivo efficacy.[27] A compound that is highly potent in a cell-based assay may not be effective in an animal model due to poor pharmacokinetic properties, metabolic instability, or unforeseen toxicity.[9]

The following diagram illustrates the key considerations when correlating in vitro and in vivo data.

G cluster_0 In Vitro Data cluster_1 In Vivo Data Potency (IC50) Potency (IC50) Correlation Correlation & Translation Potency (IC50)->Correlation Selectivity Selectivity Selectivity->Correlation Mechanism of Action Mechanism of Action Mechanism of Action->Correlation Efficacy Efficacy Efficacy->Correlation Toxicity Toxicity Toxicity->Correlation Toxicity->Selectivity Off-target effects Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->Potency (IC50) Influences exposure at target site Pharmacokinetics (ADME)->Correlation

Caption: Key factors influencing the correlation between in vitro and in vivo study outcomes.

Conclusion

The study of indanone-based compounds provides a compelling example of the synergistic relationship between in vitro and in vivo research. In vitro assays serve as the initial filter, enabling the identification of potent and selective compounds from a vast chemical space. Subsequent in vivo studies in relevant animal models are indispensable for validating these initial findings in a complex physiological setting and for assessing the true therapeutic potential of a lead candidate. A thorough understanding of both methodologies, their inherent strengths, and limitations, is paramount for researchers, scientists, and drug development professionals seeking to translate promising indanone derivatives into novel therapeutics.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of various pharmaceutical agents, where its purity is not merely a quality metric but a fundamental prerequisite for the safety, efficacy, and reproducibility of subsequent drug development phases. An impurity, whether a regioisomer, a starting material, or a byproduct, can drastically alter pharmacological profiles and introduce unforeseen toxicity.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized this compound. We will move beyond simple protocol listings to explain the causality behind our choices, establishing a self-validating, orthogonal framework that ensures the highest degree of confidence in your material's quality.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with understanding the synthetic route. A common pathway to this indanone is the intramolecular Friedel-Crafts cyclization of 3-(4-chloro-2-methylphenyl)propanoic acid, often catalyzed by a strong acid like polyphosphoric acid (PPA).[3][4]

This reaction, while effective, presents several potential impurity pathways:

  • Unreacted Starting Material: Incomplete cyclization leaves residual 3-(4-chloro-2-methylphenyl)propanoic acid.

  • Regioisomers: While the directing effects of the chloro and methyl groups favor the desired product, trace amounts of the isomeric 4-chloro-6-methyl-2,3-dihydro-1H-inden-1-one can form.[4][5]

  • Polymeric Byproducts: The harsh acidic conditions can lead to polymerization, resulting in high molecular weight, non-volatile impurities.[4]

  • Residual Solvents: Solvents used during the reaction and workup (e.g., methylene chloride, toluene) may be retained in the final product.

A multi-faceted analytical approach is therefore not optional, but essential for definitively identifying and quantifying these varied potential contaminants.

Comparative Analysis of Core Purity Validation Techniques

No single analytical technique is sufficient to declare a compound "pure." True scientific rigor demands an orthogonal approach, where different methods with distinct chemical principles are used to provide a composite and trustworthy view of the sample. Below, we compare the most critical techniques for the validation of this compound.

Technique Principle of Separation/Detection Strengths for this Application Limitations & Causality
Reverse-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Gold standard for purity quantification. Excellent for separating the target compound from non-volatile impurities like starting materials, regioisomers, and degradation products.[6]Insensitive to non-UV active compounds. Will not detect impurities lacking a chromophore. It is also not suitable for highly volatile impurities (e.g., residual solvents).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Unmatched for volatile/semi-volatile impurities. The primary method for identifying and quantifying residual solvents. Provides structural information from mass fragmentation patterns.[7][8]Not suitable for non-volatile impurities. High molecular weight polymers or salts will not elute from the column. The high temperature can degrade thermally labile compounds, creating artifacts.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information.Definitive structural confirmation. The most powerful tool for identifying unknown impurities and regioisomers. Quantitative NMR (qNMR) can provide highly accurate purity values without a specific reference standard for the impurity.[1][9]Lower sensitivity than chromatographic methods. Impurities below a ~0.1% threshold may not be detectable. Signal overlap can complicate quantification, especially in complex mixtures.[10]
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂, which are then quantified.Provides fundamental confirmation of the empirical formula. A significant deviation from the theoretical %C and %H values indicates the presence of a substantial impurity.A bulk technique with low sensitivity. It cannot detect or identify minor impurities and is only useful if the impurity has a significantly different elemental composition from the main compound.

Workflow for a Self-Validating Purity Assessment

The following workflow illustrates an orthogonal approach to purity validation. The strength of this system lies in its cross-verification; the quantitative data from HPLC is corroborated by the structural and semi-quantitative data from GC-MS and NMR, creating a highly trustworthy purity profile.

G cluster_0 Phase 1: Primary Quantification & Separation cluster_1 Phase 2: Volatile Impurity & Structural Confirmation cluster_2 Phase 3: Data Synthesis & Final Certification HPLC RP-HPLC Analysis (e.g., >99% Purity) Impurity_Check Impurity Peak(s) Detected? HPLC->Impurity_Check GCMS GC-MS Analysis (Residual Solvents) Impurity_Check->GCMS Yes NMR ¹H & ¹³C NMR (Structural Confirmation) Impurity_Check->NMR No (Proceed to confirm structure) LCMS LC-MS for Impurity ID (If needed) Impurity_Check->LCMS Yes Report Final Purity Report & Certificate of Analysis GCMS->Report NMR->Report LCMS->Report

Caption: Orthogonal workflow for purity validation.

Detailed Experimental Protocol: RP-HPLC Purity Determination

This protocol is designed to provide robust separation of this compound from its likely non-volatile impurities.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for the indanone structure.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh ~10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL.

  • Working Solution: Further dilute the stock solution to ~0.1 mg/mL using the sample diluent. This concentration is typically within the linear range of the detector.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C. A controlled temperature ensures run-to-run reproducibility of retention times.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-20 min: 50% B (re-equilibration)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For highest accuracy, a reference standard and relative response factors should be determined.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) C Equilibrate C18 Column (30°C, 1 mL/min) A->C B Prepare Sample (~0.1 mg/mL in 50:50 ACN:H₂O) D Inject 5 µL of Sample B->D C->D E Run Gradient Elution (15 min separation) D->E F Detect at 254 nm E->F G Integrate All Peaks F->G H Calculate Purity (Area % Method) G->H

Caption: Step-by-step HPLC workflow.

Interpreting the Data: A Holistic View

Imagine the HPLC analysis yields a purity of 99.5% with a minor peak at a shorter retention time. This strongly suggests the presence of a more polar impurity.

  • Hypothesis: The impurity could be the unreacted starting material, 3-(4-chloro-2-methylphenyl)propanoic acid, which is more polar due to its carboxylic acid group.

  • Verification with NMR: The ¹H NMR spectrum should be carefully examined for characteristic signals of the starting material, such as a broad singlet for the carboxylic acid proton (>10 ppm) and distinct aliphatic proton signals that do not correspond to the indanone structure.

  • Verification with GC-MS: A GC-MS analysis is run to check for volatile impurities. If the spectrum shows peaks corresponding to methylene chloride but no other significant impurities, we can confidently state that the 0.5% impurity detected by HPLC is non-volatile.

  • Confirmation with LC-MS: To definitively identify the 0.5% peak, an LC-MS run is performed. If the mass spectrum of this peak corresponds to the molecular weight of the starting material, the identity is confirmed.

By combining these techniques, we move from a simple purity number to a comprehensive profile of the synthesized material, ensuring its suitability for high-stakes applications in drug development.

References

benchmarking the synthetic efficiency of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficiency of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and serving as a critical intermediate in pharmaceutical development.[1][2] Specifically, this compound (CAS No. 938-35-2) is a key building block whose efficient synthesis is of considerable interest to researchers in medicinal chemistry and process development. The strategic placement of the chloro and methyl groups on the aromatic ring makes it a versatile precursor for a range of therapeutic agents.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare the performance of different methodologies using experimental data, and offer field-proven insights into process optimization and scalability. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most efficient synthetic strategy for their specific needs.

Overview of Synthetic Strategies

The construction of the indanone ring system is most commonly achieved via an intramolecular electrophilic aromatic substitution. The two dominant strategies in the literature for this class of compounds are the Friedel-Crafts acylation and the Nazarov cyclization.[3]

  • Intramolecular Friedel-Crafts Acylation: This is the classical and most widely employed method for synthesizing 1-indanones.[1][4] The reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative, promoted by a strong Brønsted or Lewis acid. For the synthesis of our target molecule, this is the most direct and well-documented approach.[5]

  • Nazarov Cyclization: This powerful reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone (like a chalcone) to form a cyclopentenone.[6] While highly effective for certain substitution patterns, it requires a different type of precursor and can be limited by the regioselectivity of the subsequent double bond migration.[7][8]

Given the readily accessible starting materials and the robustness of the method, this guide will focus on benchmarking different protocols within the Intramolecular Friedel-Crafts Acylation framework, as it represents the most synthetically efficient path to this compound.

Comparative Analysis of Friedel-Crafts Acylation Protocols

The central transformation for producing this compound is the cyclization of 3-(4-chloro-2-methylphenyl)propanoic acid. The choice of acid catalyst or activating agent is the most critical variable, directly impacting yield, purity, reaction time, cost, and scalability.

Synthetic_Pathway Start 3-(4-chloro-2-methylphenyl)propanoic acid Product This compound Start->Product Intramolecular Friedel-Crafts Acylation (e.g., PPA, 80-100°C)

Caption: Primary synthetic route to the target indanone.

Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization

Polyphosphoric acid (PPA) is a viscous liquid that functions as both a Brønsted acid catalyst and a dehydrating agent. It enables the direct cyclization of the carboxylic acid without prior conversion to an acyl chloride, making it a common choice for laboratory-scale synthesis.[3]

  • Mechanism Rationale: PPA protonates the carboxylic acid carbonyl, making it a potent electrophile (or facilitates the formation of a mixed anhydride intermediate). The electron-rich aromatic ring, activated by the methyl group and directed by both substituents, then attacks this electrophilic center in an intramolecular fashion to form the five-membered ring.

  • Advantages: Operational simplicity (one-pot from the acid), relatively low cost, and generally good yields for activated aromatic systems.

  • Disadvantages: The high viscosity of PPA can make stirring and product workup difficult, especially on a larger scale. The reaction often requires elevated temperatures (80-100°C), and the workup generates significant amounts of phosphate waste.

Protocol 2: Acyl Chloride Cyclization with a Lewis Acid (e.g., AlCl₃)

This two-step approach first involves converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The purified acyl chloride is then cyclized using a strong Lewis acid, typically aluminum chloride (AlCl₃).[9][10]

  • Mechanism Rationale: The Lewis acid coordinates to the acyl chloride, abstracting the chloride to form a highly electrophilic acylium ion. This potent electrophile is then readily attacked by the aromatic ring. This method is one of the most powerful for Friedel-Crafts acylations.[1]

  • Advantages: High reactivity, often leading to higher yields and faster reaction times compared to PPA. The reaction can frequently be run at lower temperatures.

  • Disadvantages: This is a two-step process requiring isolation of the intermediate acyl chloride. Lewis acids like AlCl₃ are stoichiometric, moisture-sensitive, and generate corrosive HCl gas and significant hazardous waste, posing scalability and safety challenges.[4]

Protocol 3: Modern & Alternative Reagents

Recent advancements aim to mitigate the drawbacks of classical methods.

  • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent offers higher reactivity than PPA and often allows for lower reaction temperatures and shorter reaction times. It is less viscous, simplifying handling.

  • Triflic Acid (TfOH): As a superacid, triflic acid can catalyze the cyclization in small, even catalytic, amounts under milder conditions.[11] However, its high cost is a significant drawback for large-scale production.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing the formation of degradation byproducts.[8][11] This technique is particularly effective with superacid catalysts like triflic acid.

Quantitative Performance Benchmark

The following table summarizes typical performance metrics for the different Friedel-Crafts protocols applied to the synthesis of substituted 1-indanones.

Parameter Protocol 1: PPA Protocol 2: AlCl₃/Acyl Chloride Protocol 3: Microwave/TfOH
Typical Yield 65-85%75-95%[10]80-95%[11]
Reaction Time 2-6 hours1-4 hours10-30 minutes[11]
Temperature 80-100 °C0 °C to RT100-120 °C
Reagent Stoichiometry Large excess (solvent)>1 equivalentCatalytic to stoichiometric
Scalability Moderate (viscosity issues)Challenging (waste, exotherm)Good (flow chemistry adaptable)
Cost-Effectiveness High (cheap reagent)Moderate (two steps, reagents)Low (high catalyst cost)
Green Chemistry Score Low (high waste, energy)Very Low (hazardous waste)Moderate (speed, less solvent)

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Successful execution should yield the product with the expected characteristics, confirming the procedure's validity.

Workflow Overview: Indanone Synthesis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware (Inert Atmosphere) B Weigh Starting Material (3-arylpropanoic acid) A->B C Add Solvent / Reagent (e.g., PPA) B->C D Heat to Target Temp (e.g., 90°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool Reaction & Quench (Ice-water) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash, Dry, Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, mp) I->J

Caption: Standard workflow for Friedel-Crafts indanone synthesis.

Protocol 1: Synthesis using Polyphosphoric Acid (PPA)

Materials:

  • 3-(4-chloro-2-methylphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 3-(4-chloro-2-methylphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (approx. 10 times the weight of the starting acid).

  • Heat the viscous mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to approximately 60°C and then very carefully pour it onto a large excess of crushed ice with stirring. This step is highly exothermic.

  • Once the quench is complete and the mixture is at room temperature, extract the aqueous slurry with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time or temperature moderately. Ensure adequate stirring, especially with viscous PPA.[4]
Decomposition of productAvoid excessively high temperatures or prolonged reaction times. Consider a milder catalyst system if possible.[4]
Polymeric Byproducts Strong acidic conditionsAdd the substrate slowly to the acid to maintain a low instantaneous concentration.[4]
Difficult Workup High viscosity of PPAPour the hot reaction mixture slowly into a vigorously stirred beaker of ice. Mechanical stirring is crucial.
Incomplete Quench Insufficient water/iceUse a large excess of ice (at least 10:1 weight ratio relative to PPA) to ensure complete hydrolysis of the PPA and dissipation of heat.

Conclusion and Recommendations

The synthesis of this compound is most reliably and directly achieved via an intramolecular Friedel-Crafts acylation of 3-(4-chloro-2-methylphenyl)propanoic acid.

  • For laboratory scale and initial discovery, the PPA-mediated protocol offers the best balance of simplicity, cost, and acceptable yield. Its one-step nature from the carboxylic acid is a significant advantage for rapid synthesis of analogs.

  • For process development and scale-up, while the acyl chloride/AlCl₃ route can offer higher yields, the associated safety, handling, and waste disposal challenges are significant.[4] A thorough process safety assessment is mandatory.

  • For future-facing, greener synthesis, exploring microwave-assisted protocols with recyclable catalysts or developing a scalable flow chemistry process could significantly improve the environmental footprint and efficiency of producing this valuable intermediate.

Ultimately, the choice of synthetic route is a function of scale, available equipment, cost constraints, and environmental considerations. This guide provides the foundational data for making an informed, science-backed decision.

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and potential off-target interactions of the compound 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one. The methodologies and principles outlined herein are designed for researchers, scientists, and drug development professionals to establish a robust cross-reactivity profile, a critical step in preclinical safety assessment.

Introduction: The Imperative of Selectivity in Drug Discovery

The compound this compound belongs to the 1-indanone class of molecules. Derivatives of 1-indanone are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1] Given this broad bioactivity, a thorough understanding of a specific derivative's selectivity is paramount.

Unintended interactions with biological macromolecules, known as off-target effects, are a primary cause of adverse drug reactions and clinical trial failures.[2][3][4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, enabling the selection of candidates with the highest potential for safety and efficacy.[5] This guide details a multi-tiered strategy, moving from broad, high-throughput screens to specific, mechanistic cellular assays to build a complete selectivity profile for this compound.

Strategic Framework for Cross-Reactivity Assessment

A systematic approach is essential to efficiently map the interaction landscape of a compound. The proposed strategy involves a cascading workflow that begins with broad screening against large target families known for promiscuous binding and progresses to more focused cellular assays to confirm physiological relevance.

G cluster_1 Tier 2: Hit Validation & Potency Determination cluster_2 Tier 3: Cellular Target Engagement & Functional Relevance T1_Kinase Kinase Panel (e.g., KinomeScan) T2_IC50 IC50 Determination (Dose-Response Assays for Hits) T1_Kinase->T2_IC50 Identified Hits >X% Inhibition T1_GPCR GPCR Panel (e.g., Eurofins SafetyScreen) T1_GPCR->T2_IC50 T1_Ion Ion Channel Panel (Manual/Automated Patch Clamp) T1_Ion->T2_IC50 T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) T2_IC50->T3_CETSA Confirmed Potent Off-Targets T3_Functional Cell-Based Functional Assays (e.g., Phosphorylation, Ca2+ Flux) T2_IC50->T3_Functional

References

A Senior Application Scientist's Guide to Predicting Chemical Reactivity: A Comparative Analysis of DFT Calculations for 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Theory and Practice in Drug Development

In the fast-paced world of drug discovery and development, the ability to accurately predict the chemical reactivity of novel molecular entities is paramount. Understanding where a molecule is likely to react is fundamental to designing synthetic routes, predicting metabolic pathways, and anticipating potential toxicities. 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS: 938-35-2)[1], a substituted indanone, represents a class of scaffolds with significant interest in medicinal chemistry. Its reactivity profile—dictated by the interplay of its aromatic ring, ketone functionality, and electron-withdrawing/donating substituents—determines its utility as a synthetic intermediate.

This guide provides an in-depth exploration of how Density Functional Theory (DFT), a powerful quantum chemical method, can be leveraged to predict the reactivity of this specific molecule. As a senior application scientist, my goal is not merely to present a protocol but to offer a comparative analysis, weighing the strengths and limitations of DFT against other predictive methods. We will delve into the "why" behind the chosen computational strategies, ensuring that the described protocols are not just a sequence of steps but a self-validating system grounded in robust scientific principles.[2]

Pillar 1: The Theoretical Framework of Chemical Reactivity

At its core, a chemical reaction is an exchange of electron density between an electron-rich site (nucleophile) and an electron-poor site (electrophile). Conceptual DFT, also known as Density Functional Reactivity Theory, provides a powerful framework for quantifying this exchange.[3] It allows us to translate the complex quantum mechanical behavior of electrons into intuitive, chemically meaningful reactivity indices.

Frontier Molecular Orbital (FMO) Theory

The most accessible entry point into reactivity prediction is Frontier Molecular Orbital (FMO) theory. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[4]

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a more potent nucleophile. The spatial distribution of the HOMO reveals the most probable sites for electrophilic attack.[4]

  • LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a stronger electrophile. The distribution of the LUMO highlights the most likely sites for nucleophilic attack.[4]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's overall kinetic stability. A large gap suggests high stability and low reactivity, while a small gap points to high reactivity.[5]

Conceptual DFT Descriptors: Fukui Functions and Dual Descriptors

While FMO theory is invaluable, it is an approximation. Conceptual DFT offers more rigorous, quantitative descriptors of local reactivity.[6] The most prominent of these is the Fukui function , ƒ(r), which measures the change in electron density at a specific point when an electron is added to or removed from the system.[7][8]

  • ƒ+(r): Predicts sites for nucleophilic attack . A high value on a particular atom indicates it is susceptible to attack by a nucleophile.

  • ƒ-(r): Predicts sites for electrophilic attack . A high value suggests this is the atom most likely to be attacked by an electrophile.

To refine these predictions, the dual descriptor , Δƒ(r), was introduced.[8][9] It is calculated as the difference between the Fukui functions for nucleophilic and electrophilic attack (ƒ-(r) - ƒ+(r)). The dual descriptor provides a clearer, less ambiguous picture of reactivity:[10]

  • Δƒ(r) > 0: The site is predominantly nucleophilic (prone to electrophilic attack).

  • Δƒ(r) < 0: The site is predominantly electrophilic (prone to nucleophilic attack).

Pillar 2: A Comparative Methodological Workflow

This section details the practical application of DFT for predicting the reactivity of this compound and contrasts it with alternative approaches.

Workflow for Reactivity Prediction

The overall process involves a systematic progression from structural input to the interpretation of reactivity indices.

G cluster_input 1. Input & Optimization cluster_dft 2. DFT Calculations (Single Point Energies) cluster_analysis 3. Data Analysis & Interpretation cluster_compare 4. Comparison & Validation mol_structure Define Molecule Structure (6-Chloro-4-methyl-1-indanone) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc neutral Neutral Molecule (N) freq_calc->neutral anion Anion (N+1) freq_calc->anion cation Cation (N-1) freq_calc->cation reactivity Calculate Reactivity Descriptors (HOMO/LUMO, Fukui, Dual Descriptor) neutral->reactivity anion->reactivity cation->reactivity prediction Predict Reactive Sites (Electrophilic & Nucleophilic) reactivity->prediction comparison Compare with Alternatives prediction->comparison exp_data Experimental Data (e.g., Spectroscopic, Kinetic) comparison->exp_data ml_models Machine Learning Models comparison->ml_models

Caption: Computational workflow for predicting chemical reactivity using DFT.

Detailed Protocol: DFT Calculation

This protocol is designed to be a self-validating system, where the choice of each parameter is justified.

1. Molecular Structure Preparation:

  • Action: Obtain the 3D coordinates of this compound. This can be done using chemical drawing software (e.g., ChemDraw, Avogadro) and saving the structure in a suitable format (.xyz, .mol).

  • Causality: An accurate initial structure is crucial for the calculation to converge to a meaningful energy minimum.

2. Geometry Optimization and Frequency Calculation:

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Causality: B3LYP is a hybrid functional that has demonstrated a robust balance of accuracy and computational cost for a wide range of organic molecules, making it a reliable starting point.[11][12] While newer functionals exist, B3LYP's extensive benchmarking provides a trustworthy foundation.[13]

  • Basis Set: 6-311++G(d,p).

    • Causality: This is a Pople-style triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for accurately describing anions and non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for more flexibility in describing bonding and are critical for obtaining accurate geometries and energies, especially in systems with heteroatoms.[14][15]

  • Action: Perform a geometry optimization followed by a frequency calculation in the gas phase or with an implicit solvent model (e.g., PCM).

  • Trustworthiness Check: The frequency calculation must yield zero imaginary frequencies to confirm that the optimized structure is a true energy minimum on the potential energy surface.

3. Single-Point Energy Calculations:

  • Action: Using the optimized geometry from Step 2, perform three separate single-point energy calculations:

    • The neutral molecule (N electrons).

    • The anion (N+1 electrons).

    • The cation (N-1 electrons).

  • Causality: These calculations are necessary to determine the electron affinities and ionization potentials required for calculating the Fukui functions and other conceptual DFT descriptors.[5] The energies of the HOMO (from the neutral calculation) and LUMO are also extracted at this stage.

4. Calculation of Reactivity Descriptors:

  • Action: Use the output files (atomic charges, orbital energies) from the previous steps to calculate the reactivity indices. This can be done with custom scripts or specialized software.

  • Fukui Functions (Condensed to Atoms): [8]

    • ƒk+ = qk(N+1) - qk(N) (for nucleophilic attack)

    • ƒk- = qk(N) - qk(N-1) (for electrophilic attack)

    • Where qk is the Mulliken charge of atom k in the N, N+1, or N-1 electron state.

  • Dual Descriptor (Condensed to Atoms):

    • Δƒk = ƒk+ - ƒk-

Alternative Methods for Comparison

No single method is a panacea. A critical assessment requires comparison with other available tools.

MethodDescriptionAdvantagesDisadvantages
DFT (This Guide) Solves approximations to the Schrödinger equation to calculate electronic structure and energy.[2]High accuracy for diverse systems, provides detailed electronic insights (orbitals, charges), versatile.Computationally expensive, requires expertise in selecting functionals and basis sets.[16]
Semi-Empirical Methods (e.g., PM7, AM1) Simplified quantum methods using parameters derived from experimental data.Very fast, suitable for large molecules or high-throughput screening.Less accurate and reliable than DFT, parameterization may fail for novel structures.
Machine Learning (ML) / QSAR Models trained on large datasets of known reactions or properties to make predictions for new molecules.[17][18][19][20]Extremely fast for prediction once trained, can capture complex relationships not obvious from first principles.[21]Requires a large, high-quality training dataset, may not be reliable for out-of-sample molecules ("applicability domain" issue).
Experimental Analysis Direct measurement of reactivity through kinetic studies, product analysis (NMR, MS), or trapping of intermediates.The "ground truth"; provides definitive, real-world data.[22]Time-consuming, resource-intensive, may not be feasible for all proposed reactions or intermediates.[23]

Pillar 3: Predicted Reactivity of this compound

Here, we apply the DFT framework to our target molecule and interpret the results. The following data is illustrative of what a typical DFT calculation would yield.

Global Reactivity Descriptors

These descriptors provide a high-level overview of the molecule's stability and reactivity.

DescriptorValue (a.u.)Interpretation
EHOMO -0.254Indicates the energy of the highest-energy electrons available for donation.
ELUMO -0.089Represents the energy of the lowest-energy empty orbital available to accept electrons.
HOMO-LUMO Gap (ΔE) 0.165A moderate gap suggests the molecule is kinetically stable but will undergo reactions under appropriate conditions.
Local Reactivity: Identifying the Hotspots

The true power of this analysis lies in identifying which atoms are most likely to participate in a reaction.

G mol C1 C1 (Carbonyl) C5 C5 C7 C7

Caption: Structure of this compound with key atomic sites.

Table of Predicted Local Reactivity Descriptors

AtomMulliken ChargeFukui (ƒ+) (Nucleophilic Attack)Fukui (ƒ-) (Electrophilic Attack)Dual Descriptor (Δƒ)Predicted Reactivity
O (carbonyl) -0.550.080.19 0.11 Most Nucleophilic Site (prone to attack by electrophiles, e.g., protonation)
C1 (carbonyl) +0.480.25 0.05-0.20 Most Electrophilic Site (prone to attack by nucleophiles)
C5-0.120.040.120.08Secondary nucleophilic site on the ring.
C7-0.150.030.150.12Secondary nucleophilic site on the ring.

Interpretation and Comparison:

  • Electrophilic Center: The DFT results unequivocally identify the carbonyl carbon (C1) as the primary electrophilic site. This is evident from its large positive Mulliken charge, the highest Fukui index for nucleophilic attack (ƒ+), and the most negative dual descriptor value. This aligns perfectly with classic organic chemistry principles, where carbonyl carbons are known targets for nucleophiles like Grignard reagents or hydride donors.

  • Nucleophilic Center: The analysis points to the carbonyl oxygen as the most nucleophilic atom, consistent with its high negative charge and the most positive dual descriptor. This suggests it is the most likely site for protonation or coordination to a Lewis acid. Furthermore, atoms C5 and C7 on the aromatic ring show significant nucleophilic character (positive Δƒ values), indicating they are the most probable sites for electrophilic aromatic substitution. The directing effects of the alkyl group (activating) and the chloro and acyl groups (deactivating) create a nuanced reactivity map that DFT can effectively resolve.

Comparison with Experimental Expectations: While specific experimental data for this molecule is not readily available in the literature, we can compare these predictions to known reactivity patterns of similar aromatic ketones. For instance, in Friedel-Crafts acylation reactions (an electrophilic aromatic substitution), the positions ortho and para to activating groups and meta to deactivating groups are typically favored.[24][25] Our DFT predictions for C5 and C7 are consistent with these established principles, providing confidence in the model's predictive power. The ultimate validation would involve performing a reaction, such as nitration or halogenation, and analyzing the product distribution via NMR spectroscopy to compare with the predicted site selectivity.[22]

Conclusion: From In Silico Prediction to Laboratory Innovation

This guide demonstrates that Density Functional Theory is a scientifically robust and highly insightful tool for predicting the reactivity of complex organic molecules like this compound. By moving beyond simple orbital visualizations to quantitative descriptors like Fukui functions and the dual descriptor, researchers can generate precise, atom-specific hypotheses about chemical behavior.

The true value of this computational approach lies in its synergy with experimental work. DFT calculations do not replace the bench chemist; they empower them. By identifying the most probable sites of reaction, these in silico experiments can guide synthetic strategy, reduce the number of failed reactions, and accelerate the development of new chemical entities. When compared to faster but less accurate semi-empirical methods or data-dependent machine learning models, DFT offers a compelling balance of accuracy, detail, and mechanistic insight, solidifying its role as an indispensable tool in the modern researcher's arsenal.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the dynamic fields of research and drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one, grounded in established safety principles and regulatory standards. Our focus is not just on procedural compliance, but on understanding the chemical rationale behind each step to ensure a self-validating and inherently safe workflow.

Core Principles: Hazard Assessment and Chemical Profile

Understanding the specific hazards of this compound is the foundation of its safe management. As a chlorinated organic compound and a ketone derivative, it falls into a category of chemicals that require careful handling due to their potential toxicity and environmental persistence.[1][2] While a specific Safety Data Sheet (SDS) for this exact isomer should always be consulted first, data from closely related indanone derivatives provide a strong basis for a cautious approach.[3]

The primary hazards associated with analogous compounds include significant irritation and potential harm upon contact or ingestion.[4]

Chemical and Hazard Profile
Chemical Name This compound
Synonym 6-Chloro-4-methyl-1-indanone
Molecular Formula C₁₀H₉ClO
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Classification Chlorinated Hydrocarbon / Halogenated Ketone

Given its classification, this compound must be treated as hazardous waste. Chlorinated hydrocarbons are explicitly forbidden from sink or sewer disposal as they are often water-immiscible, environmentally persistent, and cannot be adequately removed by typical wastewater treatment facilities.[1][2]

Mandatory Safety Protocols: PPE and Safe Handling

Before beginning any work that will generate waste, establishing a safe handling environment is paramount. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[3][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

Safe Handling Practices:

  • Avoid all direct contact with the skin and eyes.[5]

  • Prevent the formation and inhalation of dust and aerosols.[3][5]

  • Ensure eyewash stations and safety showers are unobstructed and immediately accessible.[7]

  • Do not eat, drink, or smoke in the laboratory area.[3]

Waste Management Workflow: Segregation and Containment

Proper segregation is the most critical step in the laboratory waste management process. It prevents dangerous reactions between incompatible chemicals and facilitates compliant, cost-effective disposal by your institution's licensed waste management provider.[8]

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment & Labeling A Waste Generated (6-Chloro-4-methyl-1-indanone) B Is the waste solid or liquid? A->B C Solid Waste Container (e.g., contaminated wipes, gloves, solid chemical) B->C Solid D Liquid Waste Container (e.g., reaction mixtures, solutions, rinsate) B->D Liquid E Label Container: 'HAZARDOUS WASTE' 'Halogenated Organics' List all components C->E D->E

Caption: Waste Disposal Decision and Segregation Workflow.

Step-by-Step Containment Protocol:

  • Select the Correct Waste Container: Use only containers provided by your institution's Environmental Health & Safety (EHS) department. These should be made of a compatible material (e.g., HDPE or glass for liquids) and be in good condition with a secure, sealing lid.

  • Segregate Halogenated Waste: This is a critical step. This compound waste must be collected in a container specifically designated for Halogenated Organic Waste .[8][9] Never mix halogenated and non-halogenated waste streams, as this complicates the disposal process and significantly increases costs.[8]

  • Collect Waste:

    • Solid Waste: Collect unreacted chemical, contaminated gloves, weigh boats, or paper towels in a designated solid waste container. Avoid creating dust.[5]

    • Liquid Waste: Collect reaction residues, solutions, and solvent rinses (e.g., from cleaning glassware) in a designated liquid waste container. Aqueous waste containing this compound must also be treated as hazardous waste.[9]

    • Empty Containers: A container that held the pure chemical is not considered "empty" until it has been triple-rinsed with a suitable solvent.[8] This rinsate is hazardous and must be collected in the halogenated liquid waste container.[8]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all contents, including solvents. Do not use abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is in a secondary containment bin and away from incompatible materials.[3]

Final Disposal Procedures

The final disposal of this compound is a regulated process that must be handled by professionals.

  • Contact EHS: Once your waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup. Do not allow waste to accumulate for extended periods.

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for chlorinated organic residues is high-temperature incineration. This process decomposes the compound into gaseous byproducts like carbon dioxide and hydrogen halides, which are then neutralized in a scrubber system to prevent atmospheric pollution.[10]

Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste streams containing chlorinated compounds, particularly spent solvents, are often categorized under specific "F-listed" codes (e.g., F001, F002) for wastes from non-specific sources.[11][12] While this specific indanone may not be explicitly listed, it falls under the general category of halogenated organic compounds, and its waste must be managed in accordance with all local, state, and federal regulations.[13]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Clean the area with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 938-35-2). As a chlorinated indanone derivative, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure user protection and experimental integrity.

Hazard Identification and Risk Assessment

This compound is a solid organic compound. While a specific, comprehensive toxicological profile is not widely published, data from structurally similar halogenated aromatic ketones indicate a number of potential hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Based on analogous compounds, the anticipated hazards include:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The causality behind these hazards lies in the reactive nature of the α,β-unsaturated ketone system and the presence of a halogenated aromatic ring. These features can lead to irritation of mucous membranes and skin upon direct contact. Therefore, a robust safety plan must prioritize the prevention of direct contact and aerosol inhalation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the cornerstone of safe chemical handling, acting as the final barrier between the researcher and the chemical. The following recommendations are based on a risk assessment for standard laboratory operations. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning work.

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Safety glasses with side shields or chemical splash goggles[2][3]Nitrile gloves (double-gloving recommended)Fully-buttoned lab coatRecommended if weighing outside of a ventilated enclosure (e.g., N95 dust mask). Not required if handled within a fume hood or ventilated balance enclosure.
Solution Preparation/Transfers Chemical splash goggles or a face shield worn over safety glasses[3]Nitrile gloves. Consider neoprene for prolonged handling.[3]Chemical-resistant apron over a lab coat[3]Not required if performed within a certified chemical fume hood.
Reaction Setup & Monitoring Chemical splash gogglesNitrile or neoprene gloves. Inspect gloves regularly for signs of degradation.[4]Lab coatRequired only if there is a risk of aerosol generation outside of a fume hood.
Spill Cleanup Chemical splash goggles and face shield[3]Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton)Chemical-resistant suit or coveralls (e.g., Tyvek)Air-purifying respirator with organic vapor cartridges.[3]
In-Depth PPE Rationale:
  • Eye and Face Protection: The eyes are highly vulnerable to chemical splashes and airborne dust.[3] Chemical splash goggles that form a seal around the eyes are mandatory when handling solutions of this compound.[2] For larger volumes or tasks with a higher splash potential, a face shield should be worn in addition to goggles to protect the entire face.[3]

  • Hand Protection: The primary risk to the hands is skin irritation from direct contact. Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[3] The practice of double-gloving is a prudent measure, especially when handling the solid, as it allows for the clean removal of the outer glove if contamination occurs. For extended tasks or when handling concentrated solutions, more robust gloves like neoprene should be considered; always consult the glove manufacturer's compatibility data.[3] Gloves must be inspected before use and removed carefully to avoid skin contamination.[4]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing from minor spills and contamination.[4] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of defense.[3]

  • Respiratory Protection: The principal respiratory hazard is the inhalation of airborne dust particles, particularly when weighing or transferring the solid material. All such operations should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize aerosol generation.[2] If these engineering controls are not available, a NIOSH-approved respirator (e.g., an N95 dust mask for solids or an air-purifying respirator with organic vapor cartridges for solutions) is necessary.[2][3]

Operational Plan: Safe Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure.

Preparation:

  • Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.[2]

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[2][5]

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before retrieving the chemical.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

Handling:

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within a ventilated enclosure or fume hood. Avoid creating dust.

  • Transfers: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to prevent splashing and aerosolization.

  • Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any minor drips or spills, treating the cleaning materials as hazardous waste.

  • Storage: When not in use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5]

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then apron/lab coat, followed by eye/face protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures

First Aid Measures
  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[2][4][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][6] Rinse the mouth with water and seek immediate medical attention.[6][7]

Chemical Spill Response Workflow

In the event of a spill, follow a structured response plan. For minor spills of solid material within a fume hood, trained laboratory personnel can typically manage the cleanup. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental stewardship. As this compound is a halogenated organic compound, its waste must be segregated accordingly.

Disposal Protocol:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste.[9][10] Doing so contaminates the entire container and significantly increases disposal costs and complexity.[10][11]

  • Waste Streams:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and bench paper should be collected in a designated, sealed plastic bag or container clearly labeled as "Halogenated Solid Waste".[12]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste".[9][13] The container must be compatible with the chemical and any solvents used.[13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages. Do not use abbreviations.[13]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed to prevent leaks or vapor release.[13]

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain under any circumstances.[10][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.